molecular formula C9H17BrO2 B3092750 Ethyl 5-bromo-3,3-dimethylpentanoate CAS No. 123469-83-0

Ethyl 5-bromo-3,3-dimethylpentanoate

Cat. No.: B3092750
CAS No.: 123469-83-0
M. Wt: 237.13 g/mol
InChI Key: LYUGLLMDRXJRGN-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-3,3-dimethylpentanoate is a useful research compound. Its molecular formula is C9H17BrO2 and its molecular weight is 237.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 5-bromo-3,3-dimethylpentanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-bromo-3,3-dimethylpentanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-bromo-3,3-dimethylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17BrO2/c1-4-12-8(11)7-9(2,3)5-6-10/h4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYUGLLMDRXJRGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C)(C)CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical properties of Ethyl 5-bromo-3,3-dimethylpentanoate for synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Properties and Synthetic Applications of Ethyl 5-bromo-3,3-dimethylpentanoate

Abstract

Ethyl 5-bromo-3,3-dimethylpentanoate is a valuable bifunctional molecule utilized as a key intermediate in advanced organic synthesis. Its unique structure, featuring a primary alkyl bromide for nucleophilic substitution and an ethyl ester for further functional group manipulation, makes it a versatile building block. The presence of a neopentyl-like quaternary carbon center imparts specific steric properties and stability to the molecular backbone. This guide provides a comprehensive overview of its chemical properties, spectroscopic profile, synthesis, and reactivity, with a focus on its practical application in the development of complex chemical entities for the pharmaceutical industry.

Introduction: Strategic Importance in Synthesis

In the landscape of drug discovery and development, the efficient construction of complex molecular architectures is paramount.[1] Ethyl 5-bromo-3,3-dimethylpentanoate (CAS No. 123469-83-0) emerges as a strategic aliphatic building block.[2] Its utility lies in its dual functionality: a terminal bromine atom that serves as an excellent leaving group for carbon-carbon and carbon-heteroatom bond formation, and an ethyl ester moiety that can be readily transformed into a variety of other functional groups such as carboxylic acids, amides, or alcohols.

The gem-dimethyl group at the C3 position is a critical structural feature. It introduces steric hindrance that can influence the reactivity of adjacent functional groups and lock in specific conformations, a desirable trait in the design of bioactive molecules. This guide aims to provide researchers and drug development professionals with a detailed understanding of this reagent's properties and its application in multi-step synthetic sequences.

Physicochemical and Spectroscopic Profile

Accurate characterization is the foundation of reproducible chemical synthesis. The key properties of Ethyl 5-bromo-3,3-dimethylpentanoate are summarized below.

Physical and Chemical Properties
PropertyValueSource(s)
CAS Number 123469-83-0[2]
Molecular Formula C₉H₁₇BrO₂[2]
Molecular Weight 237.14 g/mol [2]
Appearance Yellow-brown liquid
Purity Typically ≥95%
Storage Conditions Store at 0-8 °C for optimal stability.
InChI Key LYUGLLMDRXJRGN-UHFFFAOYSA-N[2]
Spectroscopic Data for Structural Elucidation

While specific spectra are proprietary to suppliers, the expected spectroscopic signatures are predictable based on the molecule's structure. These data are critical for confirming the identity and purity of the material before its use in a synthetic sequence.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals: a triplet for the methyl protons of the ethyl ester, a quartet for the methylene protons of the ethyl ester, a singlet for the two methyl groups at C3, and two triplets corresponding to the methylene protons at C2 and C4, and a triplet for the terminal brominated methylene group at C5.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR would display nine unique carbon signals, including the characteristic carbonyl signal of the ester group (around 170-175 ppm), the quaternary carbon at C3, and the carbon bearing the bromine atom (C5) shifted downfield.

  • IR (Infrared) Spectroscopy: The IR spectrum will be dominated by a strong absorption band around 1730-1750 cm⁻¹ corresponding to the C=O stretching vibration of the ester. A C-Br stretching vibration would be observed in the fingerprint region, typically around 500-600 cm⁻¹.

  • MS (Mass Spectrometry): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]+ and [M+2]+ peaks with a roughly 1:1 ratio, which is indicative of the presence of a single bromine atom.

Synthesis of Ethyl 5-bromo-3,3-dimethylpentanoate

The synthesis of this intermediate can be achieved through several routes. A robust and logical approach involves the anti-Markovnikov hydrobromination of an unsaturated precursor, ethyl 3,3-dimethyl-4-pentenoate. This method ensures the selective introduction of the bromine atom at the terminal position.

Proposed Synthetic Workflow

The following diagram illustrates a plausible two-step synthesis starting from commercially available 3,3-dimethyl-γ-butyrolactone.

G cluster_0 Step 1: Ethanolysis cluster_1 Step 2: Dehydration cluster_2 Step 3: Hydrobromination A 3,3-Dimethyl-γ-butyrolactone B Ethyl 4-hydroxy-3,3-dimethylbutanoate A->B Ethanol, H₂SO₄ (cat.) Reflux C Ethyl 4-hydroxy-3,3-dimethylbutanoate D Ethyl 3,3-dimethyl-4-pentenoate C->D P₂O₅ or TsOH Heat E Ethyl 3,3-dimethyl-4-pentenoate F Ethyl 5-bromo-3,3-dimethylpentanoate E->F HBr, AIBN (radical initiator) Anti-Markovnikov Addition

Caption: Proposed synthetic workflow for Ethyl 5-bromo-3,3-dimethylpentanoate.

Detailed Experimental Protocol (Hypothetical)

Step 3: Radical-initiated Hydrobromination

  • Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet, add ethyl 3,3-dimethyl-4-pentenoate (1.0 eq).

  • Solvent & Initiator: Dissolve the starting material in a suitable anhydrous solvent like cyclohexane. Add a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN, ~0.05 eq).

  • HBr Addition: Bubble anhydrous hydrogen bromide (HBr) gas through the solution or add a solution of HBr in acetic acid.

  • Reaction: Heat the mixture to reflux (typically 60-80 °C) and monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of sodium bicarbonate to neutralize excess acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield pure ethyl 5-bromo-3,3-dimethylpentanoate.

Chemical Reactivity and Synthetic Applications

The synthetic utility of ethyl 5-bromo-3,3-dimethylpentanoate stems from the orthogonal reactivity of its two primary functional groups. This allows for selective transformations, making it a powerful tool for building molecular complexity.

Reactions at the Primary Bromide Center

The C-Br bond is the primary site of reactivity, readily participating in nucleophilic substitution reactions, typically via an Sₙ2 mechanism.

Caption: Generalized Sₙ2 reaction at the primary bromide.

Common Transformations:

  • Alkylation: It serves as a five-carbon electrophilic building block for C-C bond formation using organometallic reagents (Grignard, organocuprates) or enolates.

  • Ether and Thioether Synthesis: Reaction with alkoxides (RO⁻) or thiolates (RS⁻) provides access to ethers and thioethers, respectively.

  • Azide and Amine Synthesis: Substitution with sodium azide (NaN₃) yields an alkyl azide, which can be subsequently reduced to a primary amine.

  • Nitrile Formation: Reaction with sodium cyanide (NaCN) introduces a nitrile group, which can be hydrolyzed to a carboxylic acid or reduced to an amine.

Protocol: Synthesis of an Alkyl Azide Derivative

  • Setup: In a round-bottom flask, dissolve ethyl 5-bromo-3,3-dimethylpentanoate (1.0 eq) in dimethylformamide (DMF).

  • Reagent Addition: Add sodium azide (NaN₃, 1.2 eq) to the solution.

  • Reaction: Heat the mixture to 60-70 °C and stir for 4-6 hours, monitoring by TLC.

  • Work-up: After cooling, pour the reaction mixture into water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate to yield the azide product, which can be used in subsequent steps without further purification.

Reactions at the Ester Functional Group

The ethyl ester moiety offers a secondary handle for modification, typically after the bromide has been reacted.

  • Saponification: Hydrolysis under basic conditions (e.g., NaOH or KOH) followed by acidic workup yields the corresponding carboxylic acid, 5-substituted-3,3-dimethylpentanoic acid.

  • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol, 5-substituted-3,3-dimethylpentan-1-ol.

  • Amidation: Direct conversion to amides can be achieved with amines under specific conditions, often involving heating or specialized reagents.

Safety and Handling

As with all halogenated organic compounds, proper safety precautions are essential.

  • Hazard Statements: The compound is typically associated with warnings such as H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

  • Precautionary Measures: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[3][4]

  • First Aid: In case of skin contact, wash immediately with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes. If irritation persists, seek medical attention.[3]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[5]

Conclusion

Ethyl 5-bromo-3,3-dimethylpentanoate is a highly versatile and valuable intermediate for synthetic chemists. Its well-defined points of reactivity allow for sequential and controlled modifications, enabling the construction of complex target molecules. The sterically significant gem-dimethyl group provides a unique structural element that is increasingly sought after in modern medicinal chemistry. A thorough understanding of its properties, reactivity, and handling is crucial for its effective and safe utilization in the laboratory.

References

  • SAFETY DATA SHEET - ChemTreat. (URL: [Link])

  • 123469-83-0|Ethyl 5-bromo-3,3-dimethylpentanoate - BIOFOUNT. (URL: [Link])

  • Rao, H. S. P., & Muthanna, N. (2016). Variations on the Blaise Reaction: Synthesis of 3,5-Dioxopentanoates and 3-Amino-5-oxopent-3-enoates. Synlett, 27(13), 2014-2018. (URL: [Link])

  • Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, and Molecular Docking of a Novel Synthesized 2-Amino-N-cyclopropyl-5-ethyl-thiophene-3-carboxamide. Semantic Scholar. (URL: [Link]

  • ethyl (2E,4E)-5-bromo-3,4-dimethyl-2,4-pentadienoate - ChemSynthesis. (URL: [Link])

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  • Synthesis of Production of ethyl 5-bromo-2,2-dimethylvalerate - PrepChem.com. (URL: [Link])

  • Gabdrakhmanov, A., et al. (2023). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Molbank, 2023(1), M1573. (URL: [Link])

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Sources

Molecular structure and gem-dimethyl effect in Ethyl 5-bromo-3,3-dimethylpentanoate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Molecular Structure and Gem-Dimethyl Effect in Ethyl 5-bromo-3,3-dimethylpentanoate

Abstract

This technical guide provides a comprehensive examination of Ethyl 5-bromo-3,3-dimethylpentanoate, focusing on the intricate relationship between its molecular architecture and the influential gem-dimethyl effect. This phenomenon, also known as the Thorpe-Ingold effect, is a cornerstone of physical organic chemistry and has profound implications in synthetic strategy and drug development. By dissecting the steric and conformational consequences of the geminal methyl groups at the C3 position, this paper elucidates the kinetic and thermodynamic principles that govern the molecule's reactivity. We will explore the theoretical underpinnings of angle compression and entropy reduction, supported by a review of spectroscopic and computational methodologies used for structural validation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage these fundamental concepts in the design and synthesis of complex molecules.

Introduction: The Structural Significance of a Disubstituted Pentanoate

Ethyl 5-bromo-3,3-dimethylpentanoate (C₉H₁₇BrO₂) is a halogenated ester that, while seemingly a simple aliphatic chain, embodies a key principle in molecular design and reactivity: the gem-dimethyl effect.[1] This effect refers to the acceleration of intramolecular reactions, particularly cyclization, due to the presence of two alkyl groups on the same carbon atom within a chain.[2][3] The steric hindrance introduced by these groups does not impede reactivity as one might intuitively expect; instead, it channels it.

The presence of reactive termini—an ethyl ester and a primary bromide—makes this molecule a versatile precursor for synthesizing cyclic compounds. The gem-dimethyl group at the C3 position acts as a "conformational anchor," restricting the molecule's degrees of freedom and pre-organizing it for intramolecular ring closure. Understanding this interplay is critical for predicting reaction outcomes and designing efficient synthetic pathways in medicinal chemistry and materials science.

Molecular Architecture and Conformational Analysis

The structure of Ethyl 5-bromo-3,3-dimethylpentanoate is defined by its central quaternary carbon. This feature imposes significant geometric constraints on the entire molecule.

Caption: 2D structure of Ethyl 5-bromo-3,3-dimethylpentanoate.

Predicted Molecular Geometry

While a specific crystal structure for this exact molecule is not publicly available, its geometry can be accurately predicted using standard bond lengths and angles derived from X-ray crystallography and computational models of similar molecules.[4][5][6] The quaternary carbon (C3) is sp³ hybridized, with surrounding bond angles deviating from the ideal tetrahedral angle of 109.5° due to steric repulsion between the two methyl groups.

Table 1: Predicted Structural Parameters for Ethyl 5-bromo-3,3-dimethylpentanoate

ParameterAtom(s) InvolvedPredicted ValueRationale & Reference
Bond Lengths
C=OCarbonyl~1.21 ÅStandard double bond length.
C-OEster~1.34 ÅShorter than C-C due to resonance.
C-CAliphatic~1.53 ÅTypical sp³-sp³ carbon bond.
C-BrBromoalkane~1.94 ÅStandard carbon-bromine bond length.
Bond Angles
Me-C3-MeGem-dimethyl> 109.5°Steric repulsion widens the angle.[3]
CH₂-C3-CH₂Pentanoate chain< 109.5°Compressed by the gem-dimethyl groups.[2][7]
O=C-OEster head~125°sp² hybridized carbon.

The Gem-Dimethyl Effect: A Deeper Dive

First documented by Beesley, Thorpe, and Ingold in 1915, the Thorpe-Ingold effect provides a powerful tool for synthetic chemists.[1] It describes how gem-disubstitution on a carbon chain kinetically and thermodynamically favors intramolecular reactions.[1][3] This phenomenon arises from two primary contributions: enthalpic (angle compression) and entropic (reduced conformational freedom).

Enthalpic Contribution: Angle Compression

The steric bulk of the two methyl groups on C3 forces the C-C-C bond angle between them to be larger than the standard 109.5°. To compensate, the bond angle between the adjacent methylene groups (C2 and C4) is compressed.[2][7] This "pinching" motion brings the reactive ends of the molecule—the ester and the bromo-substituted carbon—into closer proximity, lowering the activation energy for cyclization.[7][8]

G cluster_0 Standard Alkane Chain cluster_1 Gem-Dimethyl Substituted Chain a1 a1 a2 a2 a1->a2 a3 a3 a2->a3 a2->a3 ~109.5° a4 a4 a3->a4 H1 H1 a3->H1 H H2 H2 a3->H2 H a5 a5 a4->a5 b1 b1 b2 b2 b1->b2 b3 b3 b2->b3 b2->b3 < 109.5° (Compressed) b4 b4 b3->b4 Me1 Me1 b3->Me1 CH3 Me2 Me2 b3->Me2 CH3 b5 b5 b4->b5 Me1->b3 > 109.5° (Widened)

Caption: The Thorpe-Ingold effect: angle compression at the C3 position.

Entropic Contribution: Conformational Restriction

An unsubstituted alkyl chain can adopt numerous conformations through bond rotation. The introduction of the bulky gem-dimethyl group severely restricts this rotational freedom.[3] A significant portion of potential conformations that would place the reactive ends far apart become energetically unfavorable due to steric clashes.[2] This increases the statistical probability of the molecule existing in a "coiled" or "folded" conformation, which is primed for intramolecular reaction. The entropic penalty for achieving the cyclization transition state is therefore much lower compared to an unsubstituted analogue.[2][7]

Experimental Validation and Characterization

Confirming the structure and understanding the conformational preferences of Ethyl 5-bromo-3,3-dimethylpentanoate requires a combination of synthesis, spectroscopy, and computational modeling.

Synthetic Protocol

While numerous routes exist, a common approach involves the alkylation of a malonic ester derivative followed by subsequent transformations. A plausible, self-validating protocol is outlined below.

Experimental Workflow: Synthesis and Analysis

G start Starting Materials (e.g., Diethyl 2,2-dimethylmalonate) step1 Step 1: Alkylation - Deprotonation (e.g., NaH) - Reaction with 1,2-dibromoethane start->step1 step2 Step 2: Saponification & Decarboxylation - NaOH, H₂O, Heat - Acidic workup (HCl) step1->step2 step3 Step 3: Fischer Esterification - Ethanol, cat. H₂SO₄, Heat step2->step3 purification Purification (Column Chromatography) step3->purification analysis Structural Analysis (NMR, IR, MS) purification->analysis

Caption: Workflow for the synthesis and analysis of the target compound.

Step-by-Step Methodology:

  • Alkylation: Diethyl 2,2-dimethylmalonate is deprotonated with a strong base like sodium hydride (NaH) in an aprotic solvent (e.g., THF). The resulting enolate is reacted with an excess of a suitable three-carbon electrophile with a leaving group, such as 1,3-dibromopropane, to introduce the bromo-propyl chain.

  • Saponification and Decarboxylation: The resulting diester is hydrolyzed to the dicarboxylic acid using aqueous sodium hydroxide (NaOH) with heating. Subsequent acidification and heating cause decarboxylation, yielding 5-bromo-3,3-dimethylpentanoic acid.

  • Esterification: The carboxylic acid is converted to the final ethyl ester via Fischer esterification, by refluxing in ethanol with a catalytic amount of sulfuric acid.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield pure Ethyl 5-bromo-3,3-dimethylpentanoate.[9]

  • Characterization: The final structure is confirmed using NMR, IR, and mass spectrometry.

Spectroscopic and Analytical Data

Spectroscopic techniques are essential for verifying the molecular structure post-synthesis.

Table 2: Predicted Spectroscopic Data for Ethyl 5-bromo-3,3-dimethylpentanoate

TechniqueFeaturePredicted Observation & Rationale
¹H NMR Ethyl Ester (CH₃)Triplet, ~1.2 ppm, J≈7 Hz. Coupled to the OCH₂ group.
Ethyl Ester (OCH₂)Quartet, ~4.1 ppm, J≈7 Hz. Coupled to the adjacent CH₃ group.
Gem-dimethyl (CH₃)₂Singlet, ~1.0 ppm. Equivalent methyl groups with no adjacent protons.
Methylene (C2-H₂)Singlet, ~2.2 ppm. No adjacent protons for coupling.
Methylene (C4-H₂)Triplet, ~1.9 ppm. Coupled to the C5-H₂ group.
Methylene (C5-H₂)Triplet, ~3.4 ppm. Coupled to C4-H₂ and deshielded by the bromine atom.
¹³C NMR Carbonyl (C=O)~172 ppm. Typical chemical shift for an ester carbonyl.
Quaternary (C3)~35 ppm. Shielded quaternary carbon.
Brominated (C5)~33 ppm. Carbon directly attached to bromine.
IR Spectroscopy C=O StretchStrong, sharp absorption band around 1735 cm⁻¹.
C-Br StretchAbsorption in the fingerprint region, ~650 cm⁻¹.
Mass Spec (ESI-MS) Molecular Ion Peak[M+Na]⁺ at m/z ≈ 260.05 and 262.05 in ~1:1 ratio due to ⁷⁹Br and ⁸¹Br isotopes.

Note: Predicted chemical shifts are approximate and can vary based on solvent and experimental conditions.[10][11]

The Role of X-ray Crystallography and Computational Chemistry

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule.[12][13] It would provide precise, unambiguous measurements of the bond lengths and angles, allowing for direct quantification of the angle compression predicted by the Thorpe-Ingold effect.[4][6]

In the absence of experimental crystal data, computational methods such as Density Functional Theory (DFT) offer a powerful alternative.[4][14] These calculations can model the molecule's lowest energy conformation, predict vibrational frequencies (IR spectra), and calculate NMR chemical shifts, providing a theoretical dataset to compare against experimental results.[15] Furthermore, computational analysis can map the potential energy surface for bond rotation, quantitatively demonstrating the conformational restrictions imposed by the gem-dimethyl group.[16][17]

Implications in Drug Development and Advanced Synthesis

The principles embodied by Ethyl 5-bromo-3,3-dimethylpentanoate have far-reaching consequences in applied chemistry.

  • Accelerating Synthesis of Complex Scaffolds: The gem-dimethyl effect is a widely used strategy to facilitate the formation of strained or sterically congested ring systems, which are common motifs in natural products and pharmacologically active molecules.[2][18][19] By pre-organizing the linear precursor, the entropic and enthalpic barriers to cyclization are significantly reduced, leading to higher yields and faster reaction rates.[8][20]

  • Conformational Locking in Drug Design: Many drugs exert their biological effect by binding to a specific pocket on a protein. The binding affinity is often highly dependent on the drug molecule adopting a particular three-dimensional shape. Installing a gem-dimethyl group can act as a "conformational lock," restricting the flexibility of a molecule and forcing it into its bioactive conformation, thereby enhancing its potency and selectivity.

  • Improving Metabolic Stability: The steric bulk provided by gem-dimethyl groups can shield adjacent, metabolically labile functional groups from degradation by enzymes in the body.[21][22] This can increase the half-life and bioavailability of a drug candidate, improving its overall pharmacokinetic profile.

Conclusion

Ethyl 5-bromo-3,3-dimethylpentanoate is more than a simple synthetic intermediate; it is a textbook example of how subtle structural modifications can exert profound control over molecular behavior. The gem-dimethyl group at its core induces significant steric and conformational effects, primarily angle compression and a reduction in rotational freedom. These factors collaboratively favor intramolecular reactions, a principle known as the Thorpe-Ingold effect, which has become an indispensable tool in modern organic synthesis and medicinal chemistry. Through a combination of synthesis, advanced spectroscopic analysis, and computational modeling, the structural and energetic consequences of this effect can be fully elucidated, providing researchers with a reliable framework for the rational design of next-generation molecules.

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  • Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate - MDPI. Available at: [Link]

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Solubility profile of Ethyl 5-bromo-3,3-dimethylpentanoate in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility Profile of Ethyl 5-bromo-3,3-dimethylpentanoate in Organic Solvents

Abstract

Ethyl 5-bromo-3,3-dimethylpentanoate (CAS No. 123469-83-0) is a functionalized aliphatic ester, likely utilized as a key building block or intermediate in the synthesis of more complex molecules in the pharmaceutical and specialty chemical industries. A thorough understanding of its solubility profile in various organic solvents is critical for optimizing reaction conditions, designing purification strategies (such as crystallization and chromatography), and developing formulations. As specific quantitative solubility data for this compound is not extensively available in public literature, this guide provides a comprehensive framework based on first principles of physical organic chemistry. It outlines the theoretical underpinnings of its expected solubility, presents robust, step-by-step experimental protocols for accurate determination, and offers a structure for systematic data collection and interpretation. This document is intended to serve as a practical and authoritative resource for scientists working with this compound.

Compound Overview: Ethyl 5-bromo-3,3-dimethylpentanoate

Chemical Identity and Structure
  • Chemical Name: Ethyl 5-bromo-3,3-dimethylpentanoate[1]

  • Synonyms: 5-bromo-3,3-dimethylpentanoic acid ethyl ester, ethyl 5-bromo-3,3-dimethylvalerate[1]

  • CAS Number: 123469-83-0

  • Molecular Formula: C₉H₁₇BrO₂

  • Molecular Weight: 237.14 g/mol

  • Physical Form: Yellow-brown liquid

The molecular structure features a polar ethyl ester head, a non-polar hydrocarbon backbone containing a sterically hindering gem-dimethyl group, and a terminal bromine atom. This combination of functional groups dictates its interaction with various solvents.

Theoretical Solubility Profile

The solubility of a substance is governed by the principle of similia similibus solvuntur or "like dissolves like."[2] This means a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.[3] The dissolution process is an energy-dependent balance of breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.

Structural Analysis and Predicted Behavior
  • Ethyl Ester Group (-CO₂Et): This group is the primary polar center of the molecule. The carbonyl oxygen and ether oxygen can act as hydrogen bond acceptors, and the C=O bond has a significant dipole moment. This functional group promotes solubility in polar solvents.

  • Alkyl Backbone (-CH₂-C(CH₃)₂-CH₂-CH₂-): This hydrocarbon portion is non-polar and contributes to the molecule's solubility in non-polar solvents through London dispersion forces. The presence of the gem-dimethyl group introduces steric bulk, which may slightly hinder efficient packing in a crystal lattice (if it were a solid) but does not fundamentally alter its non-polar character.

  • Terminal Bromine (-Br): The carbon-bromine bond is weakly polar. More significantly, bromine is highly polarizable, which enhances van der Waals interactions and can contribute to solubility in both non-polar and some polar solvents.

Expected Solubility in Common Organic Solvent Classes
  • High Solubility: Expected in solvents of moderate polarity that can effectively solvate both the polar ester and the non-polar alkyl chain. This includes:

    • Chlorinated Solvents: Dichloromethane (DCM), Chloroform.

    • Ethers: Tetrahydrofuran (THF), Diethyl Ether.

    • Esters: Ethyl Acetate.

  • Moderate to High Solubility: Expected in polar aprotic solvents which have strong dipoles capable of interacting with the ester group.

    • Polar Aprotic Solvents: Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO).

  • Moderate to Low Solubility: Expected in polar protic solvents. While the ester can accept hydrogen bonds, the large non-polar tail may limit miscibility.

    • Alcohols: Ethanol, Methanol, Isopropanol.

  • Low to Insoluble: Expected in solvents at the extremes of the polarity scale.

    • Non-polar Aliphatic Solvents: Hexanes, Cyclohexane. The polarity of the ester group is too high for these solvents.

    • Highly Polar Protic Solvents: Water. The large, non-polar hydrocarbon chain makes the molecule hydrophobic and unlikely to be soluble in water.

Framework for Experimental Solubility Determination

A systematic approach is essential for building a reliable solubility profile. The following workflow provides a logical progression from initial screening to precise quantitative measurement.

G A Define Scope (Select Solvents & Temperatures) B Qualitative Screening (Rapid Assessment) A->B C Is Compound Soluble? B->C D Quantitative Measurement (e.g., Shake-Flask Method) C->D Yes E Record as 'Sparingly Soluble' or 'Insoluble' C->E No F Data Analysis & Profile Compilation D->F E->F

Caption: General workflow for systematic solubility determination.

Data Collection Template

All experimentally determined data should be recorded systematically. The following table provides a template for this purpose. Solubility is typically expressed in mass/volume (e.g., g/100 mL) or molarity (mol/L).

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Observations (e.g., color, rate of dissolution)
Dichloromethane25
Ethyl Acetate25
Acetone25
Ethanol25
Hexanes25
Water25

Detailed Experimental Protocols

The following protocols provide self-validating, step-by-step methodologies for determining solubility. The choice of method depends on the desired accuracy and available resources.

Protocol 1: Rapid Qualitative Solubility Assessment

This method provides a quick, semi-quantitative assessment and is useful for screening a wide range of solvents.

Causality: By adding a fixed amount of solute to a fixed volume of solvent, one can rapidly classify the solubility as high, moderate, or low based on visual inspection. This helps prioritize which solvents should be used for more rigorous quantitative analysis.

Methodology:

  • Add 100 µL of Ethyl 5-bromo-3,3-dimethylpentanoate to a small, clear vial.

  • Add the test solvent dropwise (e.g., 0.2 mL at a time) while vortexing or shaking vigorously after each addition.

  • Continue adding solvent up to a total volume of 2.0 mL.

  • Observe the solution. Classify solubility based on the following criteria:

    • Soluble: A clear, homogenous solution is formed.

    • Partially Soluble: The solution is cloudy, or two phases are present, but a significant portion of the solute appears to have dissolved.

    • Insoluble: The solute remains as a distinct, separate phase with no apparent dissolution.

Protocol 2: Quantitative Determination by the Shake-Flask Method

This is the gold-standard method for determining the equilibrium solubility of a compound.[4] It ensures that the solvent is fully saturated with the solute.

Causality: By creating a slurry with an excess of the solute and allowing it to equilibrate over time at a constant temperature, a true saturated solution is formed. Analyzing the concentration of the solute in the clear supernatant provides a precise measure of its maximum solubility under those conditions.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_analysis Analysis A Add excess solute to a known volume of solvent in a sealed vial B Agitate (shake/stir) at a constant temperature for 24-48 hours A->B C Cease agitation and allow solid to settle for at least 2 hours B->C D Carefully withdraw a known volume of the clear supernatant C->D E Filter through 0.45µm syringe filter to remove any micro-particulates D->E F Transfer filtrate to a pre-weighed vial E->F G Evaporate solvent under vacuum or gentle nitrogen stream F->G H Weigh the vial with the dry residue G->H I Calculate Solubility H->I

Caption: Workflow for the quantitative shake-flask method.

Methodology:

  • Preparation: To a 10 mL glass vial, add approximately 5 mL of the chosen solvent and an excess amount of Ethyl 5-bromo-3,3-dimethylpentanoate (e.g., 2 mL). The presence of a visible, undissolved second liquid phase is essential to ensure saturation.[2]

  • Equilibration: Seal the vial tightly and place it in an incubator shaker or on a stirring plate set to a constant temperature (e.g., 25 °C). Agitate the mixture vigorously for 24 to 48 hours to ensure equilibrium is reached.

  • Separation: Remove the vial from the shaker and let it stand at the same constant temperature for at least 2 hours to allow the undissolved solute to settle completely.

  • Sampling: Carefully withdraw a precise volume of the clear supernatant (e.g., 1.00 mL) using a calibrated pipette. Avoid disturbing the settled layer.

  • Gravimetric Analysis: a. Transfer the aliquot to a pre-weighed, clean, and dry vial. b. Gently evaporate the solvent using a rotary evaporator, vacuum oven, or a gentle stream of nitrogen. Avoid excessive heat to prevent loss of the solute. c. Once the residue is completely dry and at constant weight, re-weigh the vial.

  • Calculation:

    • Mass of dissolved solute = (Weight of vial + residue) - (Weight of empty vial).

    • Solubility ( g/100 mL) = (Mass of dissolved solute / Volume of aliquot) * 100.

Notes on Instrumental Analysis

For very low solubilities or for higher throughput, instrumental methods like HPLC, GC, or UV-Vis spectroscopy can be used to determine the concentration of the solute in the saturated solution.[5] This involves preparing a calibration curve with standards of known concentration and then analyzing the filtered supernatant from the shake-flask experiment.

Data Interpretation and Applications

The acquired solubility data is invaluable for several key applications in a research and development setting:

  • Reaction Chemistry: Selecting a solvent in which all reactants are soluble is crucial for achieving optimal reaction rates and yields.

  • Purification:

    • Crystallization: A solvent system where the compound has high solubility at elevated temperatures but low solubility at room temperature or below is ideal for purification by crystallization.

    • Chromatography: Solubility data helps in choosing the appropriate mobile phase for column chromatography, ensuring the compound fully dissolves before being loaded onto the stationary phase.

  • Formulation: For drug development, understanding solubility in various pharmaceutically acceptable solvents is a fundamental first step in creating a stable and bioavailable drug product.

References

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An In-Depth Technical Guide to Ethyl 5-bromo-3,3-dimethylpentanoate: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Ethyl 5-bromo-3,3-dimethylpentanoate (CAS No. 123469-83-0) is a functionalized aliphatic ester of significant interest in the fields of organic synthesis and medicinal chemistry. Its unique structure, featuring a terminal bromine atom, a sterically hindered gem-dimethyl group, and an ethyl ester moiety, makes it a versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, plausible synthetic routes, physicochemical properties, and its potential applications as an intermediate in drug discovery and development. While detailed peer-reviewed experimental data for this specific molecule is not extensively available in public literature, this guide synthesizes information from established chemical principles and data on analogous compounds to provide a robust technical resource.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its identity and properties. Ethyl 5-bromo-3,3-dimethylpentanoate is a distinct molecule with the following identifiers and characteristics.

Table 1: Chemical Identifiers and Properties of Ethyl 5-bromo-3,3-dimethylpentanoate

PropertyValueSource(s)
IUPAC Name Ethyl 5-bromo-3,3-dimethylpentanoate[1][2]
CAS Number 123469-83-0[1][3]
Molecular Formula C₉H₁₇BrO₂[1][3]
Molecular Weight 237.13 g/mol [1][3]
Synonyms 5-bromo-3,3-dimethylpentanoic acid ethyl ester, Ethyl 5-bromo-3,3-dimethylvalerate[1][3]
Physical Form Yellow-brown liquid
Storage Temperature 0-8 °C

Plausible Synthetic Pathways

While specific, detailed, and peer-reviewed synthetic protocols for Ethyl 5-bromo-3,3-dimethylpentanoate are not widely published, its structure suggests several viable synthetic strategies based on fundamental organic reactions. The choice of pathway would depend on the availability of starting materials, desired scale, and economic feasibility.

Pathway A: Fischer Esterification of 5-bromo-3,3-dimethylpentanoic acid

A direct and classical approach involves the Fischer esterification of the corresponding carboxylic acid, 5-bromo-3,3-dimethylpentanoic acid.[4][5][6][7] This acid-catalyzed reaction between a carboxylic acid and an alcohol is a cornerstone of organic synthesis.

Reaction Scheme:

Fischer_Esterification reactant1 5-bromo-3,3-dimethylpentanoic acid product Ethyl 5-bromo-3,3-dimethylpentanoate reactant1->product H⁺ (cat.), Reflux reactant2 + Ethanol water + Water

Caption: Fischer Esterification of 5-bromo-3,3-dimethylpentanoic acid.

Experimental Protocol (Hypothetical):

  • To a solution of 5-bromo-3,3-dimethylpentanoic acid in excess anhydrous ethanol, a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid) is added. The use of excess ethanol serves to shift the equilibrium towards the product, in accordance with Le Châtelier's principle.[4][5]

  • The reaction mixture is heated to reflux for several hours. Progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the excess ethanol is removed under reduced pressure.

  • The residue is dissolved in an organic solvent (e.g., diethyl ether or ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by brine.

  • The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is evaporated to yield the crude ethyl 5-bromo-3,3-dimethylpentanoate.

  • Purification can be achieved by vacuum distillation.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The presence of water would shift the equilibrium back towards the reactants, reducing the yield of the ester.

  • Acid Catalyst: The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[4][5]

  • Reflux: Heating the reaction provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Pathway B: Synthesis from a Precursor Ester via Bromination

An alternative strategy would involve the synthesis of a suitable precursor ester, followed by a bromination step. For instance, a precursor like ethyl 3,3-dimethylpent-4-enoate could undergo anti-Markovnikov hydrobromination.

Reaction Scheme:

Bromination_Pathway reactant1 Ethyl 3,3-dimethylpent-4-enoate product Ethyl 5-bromo-3,3-dimethylpentanoate reactant1->product Peroxides (e.g., AIBN), Light or Heat reactant2 + HBr

Caption: Free-radical hydrobromination of an unsaturated ester precursor.

This free-radical addition of HBr proceeds via an anti-Markovnikov mechanism, leading to the bromine atom being attached to the terminal carbon.

Role in Drug Discovery and Medicinal Chemistry

Alkyl halides, and specifically bromoalkanoates, are valuable intermediates in pharmaceutical synthesis.[8][9] The presence of a bromine atom provides a reactive handle for a variety of chemical transformations, enabling the construction of more complex molecules.[9]

As a Building Block for Lead Compound Synthesis

Ethyl 5-bromo-3,3-dimethylpentanoate can serve as a precursor for introducing a five-carbon chain with a gem-dimethyl group into a target molecule. The gem-dimethyl group can be strategically employed to:

  • Induce a specific conformation: The steric bulk of the gem-dimethyl group can lock a flexible chain into a more rigid conformation, which can be crucial for binding to a biological target.

  • Block metabolic degradation: The quaternary carbon is resistant to metabolic oxidation, which can improve the pharmacokinetic profile of a drug candidate.[8][10]

  • Modulate lipophilicity: The alkyl chain contributes to the overall lipophilicity of a molecule, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.[8][10]

The terminal bromine atom can be displaced by a variety of nucleophiles (e.g., amines, thiols, azides) to introduce new functional groups or to link this fragment to another part of the molecule.

Workflow Diagram:

Drug_Discovery_Workflow cluster_0 Synthesis of Building Block cluster_1 Functionalization cluster_2 Lead Compound Generation cluster_3 Biological Evaluation A Ethyl 5-bromo-3,3-dimethylpentanoate B Nucleophilic Substitution (e.g., with R-NH2) A->B C Novel Ester Derivative B->C D Screening for Biological Activity C->D

Caption: Role of Ethyl 5-bromo-3,3-dimethylpentanoate in a drug discovery workflow.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data

TechniquePredicted Features
¹H NMR Signals corresponding to the ethyl group (a triplet and a quartet), singlets for the gem-dimethyl protons, and triplets for the two methylene groups in the chain. The methylene group adjacent to the bromine atom would be expected to be the most downfield of the methylene signals.
¹³C NMR Resonances for the carbonyl carbon of the ester, the two carbons of the ethyl group, the quaternary carbon, the two methyl carbons, and the two methylene carbons. The carbon bonded to the bromine atom would be shifted to a characteristic range.[11][12]
Mass Spectrometry The mass spectrum would be expected to show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a compound containing one bromine atom. Fragmentation patterns would likely include the loss of the ethoxy group and cleavage of the carbon chain.[13][14]
IR Spectroscopy A strong absorption band corresponding to the C=O stretch of the ester group (typically around 1735-1750 cm⁻¹). C-H stretching and bending vibrations for the alkyl groups.

Safety and Handling

Based on the GHS information provided by suppliers, Ethyl 5-bromo-3,3-dimethylpentanoate should be handled with care.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P302+P352 (IF ON SKIN: Wash with plenty of soap and water).

It is imperative to consult the full Safety Data Sheet (SDS) before handling this compound and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All work should be conducted in a well-ventilated fume hood.

Conclusion

Ethyl 5-bromo-3,3-dimethylpentanoate is a valuable, albeit not extensively documented, chemical intermediate. Its structural features suggest its utility as a versatile building block in organic synthesis, particularly for applications in medicinal chemistry where the introduction of sterically hindered, functionalized alkyl chains is desired. While a lack of published, peer-reviewed data necessitates a degree of predictive analysis based on established chemical principles, this guide provides a solid foundation for researchers and drug development professionals interested in the potential of this and related compounds. Further experimental investigation into its synthesis, reactivity, and applications is warranted to fully unlock its potential.

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Thermodynamic Stability and Structural Integrity of 3,3-Dimethyl Substituted Bromo Esters: A Mechanistic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The thermodynamic stability of 3,3-dimethyl substituted bromo esters is governed principally by the Thorpe-Ingold Effect (also known as the gem-dimethyl effect).[1] Unlike linear alkyl esters, the introduction of a geminal dimethyl group at the


-position (relative to the carbonyl) or 

-position (relative to the leaving group) fundamentally alters the rotational entropy and enthalpy of the molecule.

This guide analyzes two distinct stability profiles:

  • 
    -Bromo-3,3-dimethyl Esters:  Characterized by extreme steric congestion, exhibiting high kinetic resistance to hydrolysis but susceptibility to elimination.
    
  • 
    -Bromo-3,3-dimethyl Esters:  Characterized by thermodynamic instability toward cyclization (lactonization), driven by angle compression.
    

The Physicochemical Basis: The Thorpe-Ingold Effect[2][3]

To understand the stability of these compounds, one must quantify the energetic contribution of the gem-dimethyl group.[2]

Rotamer Population and Entropy

In an unsubstituted alkyl chain, the molecule possesses high conformational freedom. The reactive termini (e.g., the ester carbonyl and the bromine) spend minimal time in the gauche conformation required for interaction.

  • Unsubstituted: The anti rotamer is energetically favored.[3]

    
     (rotational entropy) opposes cyclization.
    
  • 3,3-Dimethyl Substituted: The bulky methyl groups create steric clashes in the anti conformation, destabilizing it. This forces the molecule into a gauche-rich population distribution.

Thermodynamic Consequence: The entropy loss (


) required to reach a transition state for degradation (cyclization) is significantly reduced because the ground state is already "pre-organized."
Angle Compression (Enthalpy)

The internal


 bond angle at the quaternary carbon is compressed from the ideal 

to approximately

due to the repulsion between the bulky methyl groups and the chain ends. This "angle compression" brings the reactive centers closer together, lowering the enthalpy of activation (

).[4]

G Start_Linear Linear Ester (High Entropy) TS_Linear TS (Unsubstituted) High Barrier Start_Linear->TS_Linear Large ΔG‡ Start_Gem 3,3-Dimethyl Ester (Pre-organized) TS_Gem TS (Dimethyl) Low Barrier Start_Gem->TS_Gem Small ΔG‡ Product Cyclic Lactone/Product (Thermodynamic Sink) TS_Linear->Product TS_Gem->Product

Figure 1: Comparative reaction coordinate diagram. The 3,3-dimethyl substitution raises the ground state energy relative to the transition state, accelerating degradation via cyclization.

Stability Profiling by Regioisomer

The position of the bromine atom relative to the 3,3-dimethyl motif dictates the degradation pathway.

Scenario A: Ethyl 2-bromo-3,3-dimethylbutanoate ( -Bromo)

Structure: The bromine is at the


-position; the 

-butyl group is at the

-position.[5]
  • Thermodynamic Status: High Stability against Nucleophilic Attack (

    
    ).
    
  • Mechanism: The bulky

    
    -butyl group adjacent to the reaction center creates a "neopentyl-like" steric wall.[5] The trajectory for backside attack by water or hydroxide is effectively blocked.
    
  • Degradation Risk: Elimination (

    
    ).  While substitution is retarded, basic conditions can trigger the elimination of HBr to form the 
    
    
    
    -unsaturated ester. This is thermodynamically driven by the formation of the conjugated system.
Scenario B: Ethyl 4-bromo-3,3-dimethylbutanoate ( -Bromo)

Structure: The bromine is at the


-position; the dimethyl group is central.
  • Thermodynamic Status: Unstable (Lactonization Prone).

  • Mechanism: This is the classic Thorpe-Ingold substrate.[1] The 3,3-dimethyl group compresses the angle, forcing the carbonyl oxygen and the

    
    -carbon (bearing the Br) into proximity.
    
  • Degradation Risk: Spontaneous cyclization to form the lactone (or cyclopropane if treated with base). The linear ester is thermodynamically less stable than the cyclic lactone product.

Comparative Data Summary
ParameterUnsubstituted (Linear)3,3-Dimethyl SubstitutedImpact on Stability
Ground State Conformation Mostly AntiHigh Gauche populationDestabilizes linear form
Cyclization Rate (

)
1.0 (Baseline)~20 - 1000x fasterDecreases shelf-life

ModerateHighly Negative (Exergonic)Favors degradation product
Hydrolysis (

) Rate
FastSlow (Steric Shielding)Increases resistance to moisture

Experimental Protocol: Assessing Thermodynamic Parameters

To rigorously determine the stability of a specific 3,3-dimethyl bromo ester, one must distinguish between kinetic persistence and thermodynamic equilibrium. The following protocol uses Isothermal Degradation Kinetics .

Methodology

Objective: Determine the activation energy (


) and shelf-life (

) of the ester.
  • Preparation: Dissolve the bromo ester (10 mM) in a polar aprotic solvent (e.g., DMSO-d6 for NMR or Acetonitrile for HPLC) containing a controlled amount of water (or buffer).

  • Thermal Stress: Aliquot samples into sealed vials and incubate at three distinct temperatures (e.g., 40°C, 50°C, 60°C).

  • Quantification: Monitor the disappearance of the ester peak and appearance of the lactone/acid peak.

    • NMR Marker: Shift of the gem-dimethyl singlet (usually

      
      1.0 ppm shifts to 
      
      
      
      1.2 ppm upon cyclization).
  • Data Analysis: Plot

    
     vs. 
    
    
    
    (Arrhenius plot).
Workflow Diagram

StabilityWorkflow cluster_Analysis Analytical Quantitation Step1 Sample Preparation (10mM in DMSO/Buffer) Step2 Thermal Incubation (T1=40°C, T2=50°C, T3=60°C) Step1->Step2 Step3 Time-Point Sampling (t=0, 2, 4, 8, 24 hrs) Step2->Step3 MethodA H-NMR (Shift of gem-dimethyl) Step3->MethodA MethodB HPLC-UV (Area % normalization) Step3->MethodB Step4 Data Processing Determine k_obs for each T MethodA->Step4 MethodB->Step4 Step5 Arrhenius Plot Calculate Ea and Shelf Life Step4->Step5

Figure 2: Standardized workflow for determining thermodynamic stability parameters of bromo esters.

Synthetic Implications and Handling

Storage Recommendations

Due to the thermodynamic drive toward cyclization (for


-bromo) or elimination (for 

-bromo), these compounds are "energetically spring-loaded."
  • Temperature: Store at -20°C. The activation energy for the Thorpe-Ingold assisted cyclization is lower than standard esters, making room temperature storage risky.

  • Acidity: Maintain strictly neutral or slightly acidic conditions. Trace base catalyzes the enolization required for elimination or the deprotonation required for rapid lactonization.

  • Solvent: Avoid protic solvents (MeOH, EtOH) for long-term storage to prevent transesterification, which can be accelerated by the relief of steric strain in the transition state.

Stabilization Strategy

If the 3,3-dimethyl bromo ester is an intermediate, convert it immediately. If storage is necessary, conversion to a bulky ester (e.g., tert-butyl ester instead of ethyl) can provide additional kinetic stabilization by shielding the carbonyl carbon, counteracting the internal angle compression.

References

  • Bruice, T. C., & Pandit, U. K. (1960). The Effect of Gem-Substitution on the Rates of Ring Closure. Journal of the American Chemical Society, 82(22), 5858–5865. Link

  • Jung, M. E., & Piizzi, G. (2005). gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications.[4] Chemical Reviews, 105(5), 1735–1766. Link

  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The Formation and Stability of spiro-Compounds. Part I. spiro-Cyclopentane-1,1'-cyclopropane. Journal of the Chemical Society, Transactions, 107, 1080–1106. Link

  • BenchChem. (2025).[6] Comparative Reactivity Analysis: Ethyl 2-bromo-3,3-dimethylbutanoate vs. Methyl 2-bromo-3,3-dimethylbutanoate. Link(Note: Generalized reference for steric hindrance data).

  • Bachrach, S. M. (2010). Thorpe-Ingold Effect.[1][4][7] Computational Organic Chemistry. Link

Sources

A Technical Guide to Ethyl 5-bromo-3,3-dimethylpentanoate: A Core Intermediate in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides an in-depth review of Ethyl 5-bromo-3,3-dimethylpentanoate (CAS: 123469-83-0), a pivotal, non-commercial intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). We will elucidate a robust, three-step synthetic pathway starting from a common bulk chemical, 3,3-dimethylglutaric anhydride. Each step—anhydride ring-opening, selective carboxyl reduction, and subsequent bromination—is analyzed from a mechanistic perspective, explaining the rationale behind reagent selection and process control. Furthermore, this guide explores the application of this intermediate as a critical alkylating agent in the synthesis of Cenicriviroc, a dual CCR2/CCR5 antagonist. Detailed experimental protocols, data tables, and process diagrams are provided to support researchers and drug development professionals in leveraging this versatile building block.

Introduction: Identifying a Key Architectural Element

Ethyl 5-bromo-3,3-dimethylpentanoate is a bifunctional organic molecule featuring a terminal primary bromide and an ethyl ester. Its unique structure, characterized by a gem-dimethyl group at the C3 position, imparts significant steric influence and lipophilicity, making it a valuable building block for complex molecular architectures. While not widely available commercially, its straightforward synthesis allows it to be a cost-effective component in multi-step pharmaceutical manufacturing.

The primary significance of this intermediate lies in its role as a precursor to the side chains of advanced therapeutic agents. It is a key architectural element in the synthesis of Cenicriviroc (CVC) , an investigational dual antagonist of C-C chemokine receptor types 2 and 5 (CCR2/CCR5).[1][2] Cenicriviroc has been evaluated for its anti-inflammatory and antifibrotic effects in the treatment of nonalcoholic steatohepatitis (NASH) with liver fibrosis.[3] The 3,3-dimethylpentyl moiety provided by the bromo-ester is crucial for the target engagement and pharmacokinetic profile of the final drug molecule.

Table 1: Physicochemical Properties of Ethyl 5-bromo-3,3-dimethylpentanoate [4]

PropertyValue
CAS Number 123469-83-0
Molecular Formula C₉H₁₇BrO₂
Molecular Weight 237.13 g/mol
Appearance Yellow-brown liquid (predicted)
Boiling Point Not specified; expected to be high
Storage Temp. 0-8 °C (recommended)[5]

Synthesis of Ethyl 5-bromo-3,3-dimethylpentanoate

The synthesis of the title compound is efficiently achieved via a three-step sequence from 3,3-dimethylglutaric anhydride. This pathway is designed for high selectivity and scalability, utilizing well-understood, reliable chemical transformations.

G cluster_0 Step 1: Ring-Opening cluster_1 Step 2: Selective Reduction cluster_2 Step 3: Bromination A 3,3-Dimethylglutaric Anhydride B Ethyl 4-carboxy-3,3- dimethylbutanoate A->B  Ethanol (EtOH)  Reflux C Ethyl 5-hydroxy-3,3- dimethylpentanoate B->C  Borane-THF (BH₃·THF)  Anhydrous THF D Ethyl 5-bromo-3,3- dimethylpentanoate (Target Intermediate) C->D  Phosphorus Tribromide (PBr₃)  Anhydrous Et₂O, 0°C to RT

Caption: Synthetic pathway for Ethyl 5-bromo-3,3-dimethylpentanoate.

Step 1: Anhydride Ring-Opening & Esterification

The synthesis begins with the nucleophilic ring-opening of 3,3-dimethylglutaric anhydride (CAS 4160-82-1) using ethanol.[6][7]

  • Mechanism & Rationale: This reaction proceeds via a nucleophilic acyl substitution. The ethanol acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of the anhydride. The tetrahedral intermediate collapses, breaking the C-O bond within the anhydride ring to yield the mono-ester, mono-carboxylic acid product. Using ethanol as both the reagent and solvent under reflux conditions drives the reaction to completion, providing a high yield of Ethyl 4-carboxy-3,3-dimethylbutanoate. This method is preferable for its atom economy and simplicity.

Step 2: Selective Reduction of the Carboxylic Acid

The key challenge in this synthesis is the reduction of the carboxylic acid in the presence of an ester.

  • Mechanism & Rationale: Borane (BH₃), typically used as a complex with tetrahydrofuran (BH₃·THF) or dimethyl sulfide (BMS), is the reagent of choice for this transformation.[8] Borane is a highly selective reducing agent that reacts much more rapidly with carboxylic acids than with esters.[9] The reaction begins with the formation of an acyloxyborane intermediate, which is then rapidly reduced further to the primary alcohol. The high selectivity prevents the undesired reduction of the ethyl ester moiety, making this a crucial and effective step for obtaining Ethyl 5-hydroxy-3,3-dimethylpentanoate.

Step 3: Bromination of the Primary Alcohol

The final step is the conversion of the primary alcohol to the target primary alkyl bromide.

  • Mechanism & Rationale: Phosphorus tribromide (PBr₃) is an ideal reagent for this conversion. The reaction proceeds via an SN2 mechanism. The alcohol's oxygen atom attacks the electrophilic phosphorus, displacing a bromide ion and forming a good leaving group (an O-PBr₂ species). The displaced bromide ion then acts as a nucleophile, attacking the primary carbon and displacing the leaving group, resulting in an inversion of stereochemistry (though the substrate is achiral at this position). Using PBr₃ is advantageous over agents like HBr because it minimizes the risk of carbocation rearrangements and typically results in cleaner reactions with higher yields for primary and secondary alcohols.[2][10]

Detailed Experimental Protocol: Synthesis of Ethyl 5-bromo-3,3-dimethylpentanoate

Materials: 3,3-Dimethylglutaric anhydride, Anhydrous Ethanol, Borane-tetrahydrofuran complex (1M in THF), Anhydrous Tetrahydrofuran (THF), Phosphorus tribromide (PBr₃), Anhydrous Diethyl Ether (Et₂O), Sodium Bicarbonate (NaHCO₃), Brine, Anhydrous Magnesium Sulfate (MgSO₄).

Step 1: Ethyl 4-carboxy-3,3-dimethylbutanoate

  • To a round-bottom flask equipped with a reflux condenser, add 3,3-dimethylglutaric anhydride (1.0 eq).

  • Add an excess of anhydrous ethanol (approx. 5-10 volumes).

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC until the starting anhydride is consumed.

  • Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure using a rotary evaporator.

  • The resulting crude oil, Ethyl 4-carboxy-3,3-dimethylbutanoate, can be carried forward to the next step without further purification.

Step 2: Ethyl 5-hydroxy-3,3-dimethylpentanoate

  • Dissolve the crude product from Step 1 in anhydrous THF (5 volumes) in a dry, nitrogen-flushed flask equipped with a dropping funnel and magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add Borane-THF complex (1M solution, approx. 1.1 eq) dropwise, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 8-12 hours, monitoring by TLC.

  • Once the reaction is complete, cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of water, followed by 1M HCl until gas evolution ceases.

  • Extract the aqueous mixture with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude Ethyl 5-hydroxy-3,3-dimethylpentanoate. This can be purified by column chromatography if necessary.

Step 3: Ethyl 5-bromo-3,3-dimethylpentanoate

  • Dissolve the crude alcohol from Step 2 in anhydrous diethyl ether (5 volumes) in a dry, nitrogen-flushed flask and cool to 0 °C.

  • Slowly add phosphorus tribromide (PBr₃, approx. 0.4 eq) dropwise, ensuring the temperature remains below 5 °C.

  • After addition, allow the mixture to warm to room temperature and stir for 12-18 hours.

  • Cool the reaction mixture to 0 °C and quench by slowly pouring it over ice water.

  • Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether (2x volumes).

  • Combine the organic layers and wash sequentially with cold water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final product, Ethyl 5-bromo-3,3-dimethylpentanoate. Purify by vacuum distillation or column chromatography as needed.

Application in the Synthesis of Cenicriviroc

Ethyl 5-bromo-3,3-dimethylpentanoate serves as a sophisticated lipophilic side-chain synthon. In the context of Cenicriviroc synthesis, its role is to introduce the terminal isobutyl-like group via an alkylation reaction. While the exact, proprietary synthesis route is not public, a chemically sound application involves the alkylation of a key benzazocine core precursor.

The primary bromide is a potent electrophile, ideal for forming new carbon-carbon or carbon-heteroatom bonds through nucleophilic substitution. A plausible step in the synthesis of a Cenicriviroc precursor would involve the reaction of the bromo-ester with a nucleophile on the core structure, such as an amine or alkoxide, to build out the required framework.

G A Benzazocine Core (Precursor with Nucleophile Nu:⁻) C Alkylated Benzazocine Intermediate A->C B Ethyl 5-bromo-3,3- dimethylpentanoate B->C SN2 Alkylation D Cenicriviroc (Final API) C->D  Further Synthetic Steps  (Amide Coupling, etc.)

Caption: Proposed role of the intermediate in Cenicriviroc synthesis.

  • Rationale for Use: The gem-dimethyl group provides a specific steric profile that can be crucial for binding to the CCR2/CCR5 receptors. The five-carbon chain offers an optimal spacer length and contributes to the overall lipophilicity of the drug, which is critical for its pharmacokinetic properties, including membrane permeability and distribution. The use of a primary bromide ensures that the alkylation reaction proceeds efficiently via an SN2 pathway, minimizing side reactions.

Conclusion

Ethyl 5-bromo-3,3-dimethylpentanoate is a testament to the strategic design of non-obvious intermediates in modern drug development. Its value is not in its own biological activity, but in its carefully crafted structure that serves as a key puzzle piece in the assembly of complex therapeutic molecules like Cenicriviroc. The synthetic route presented herein—leveraging selective and reliable reactions—provides a clear and scalable path to this important building block. For process chemists and medicinal scientists, understanding the synthesis and application of such intermediates is fundamental to the efficient and innovative construction of the next generation of pharmaceuticals.

References

  • Organic Syntheses Procedure. (n.d.). orgsyn.org. Retrieved March 7, 2026, from [Link]

  • An E-factor minimized protocol for the preparation of methyl β-hydroxy esters. (n.d.). Supporting Information. Retrieved March 7, 2026, from [Link]

  • Selective Reduction of Esters to Aldehydes Using Fiddler Crab-Type Boranes. (2023). ChemRxiv. Retrieved March 7, 2026, from [Link]

  • Borane Reagents. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

  • IITian Explains. (2020, April 4). Borane as a Reducing Agent || Very Selective Reducer [Video]. YouTube. [Link]

  • Sugai, T., Fujita, M., & Mori, K. (1983). Preparation of Both Enantiomers of Ethyl 3-Hydroxybutanoate by Microbial Methods. Nippon Kagaku Kaishi. [Link]

  • PBr3 Reaction. (2022, February 23). BYJU'S. Retrieved March 7, 2026, from [Link]

  • Ethyl 5-Bromo-5-Phenylpentanoate Properties. (n.d.). Ontosight AI. Retrieved March 7, 2026, from [Link]

  • Ethyl 7-bromo-2,2-dimethylheptanoate (CAS No: 123469-92-1) API Intermediate Manufacturers. (n.d.). apicule. Retrieved March 7, 2026, from [Link]

  • Yu, D., Cai, S., Mennone, A., Vig, P., & Boyer, J. L. (2020). Cenicriviroc, a cytokine receptor antagonist, potentiates all-trans retinoic acid in reducing liver injury in cholestatic rodents. PMC. [Link]

  • Chaudhuri, S. K., Saha, M., Saha, A., & Bhar, S. (2010). Systematic investigations on the reduction of 4-aryl-4-oxoesters to 1-aryl-1,4-butanediols with methanolic sodium borohydride. PMC. [Link]

  • Large-Scale Synthesis of Glecaprevir. (2020, August 11). ChemistryViews. [Link]

  • Friedman, S. L., et al. (2018). A randomized, placebo-controlled trial of cenicriviroc for treatment of nonalcoholic steatohepatitis with fibrosis. PubMed. [Link]

  • Lefebvre, E., Moyle, G., Reshef, R., et al. (n.d.). Antifibrotic Effects of the Dual CCR2/CCR5 Antagonist Cenicriviroc in Animal Models of Liver and Kidney Fibrosis. Academic Commons. [Link]

Sources

Boiling point and density data for Ethyl 5-bromo-3,3-dimethylpentanoate

[1][2][3]

Executive Summary

Ethyl 5-bromo-3,3-dimethylpentanoate (CAS: 123469-83-0) is a specialized aliphatic ester used primarily as a building block in the synthesis of gem-dimethyl-substituted pharmaceutical intermediates.[1][2] Its structural significance lies in the 3,3-dimethyl moiety , which introduces the "gem-dimethyl effect"—a steric phenomenon that restricts conformational freedom, often improving the metabolic stability and receptor binding affinity of downstream drug candidates (e.g., Betaine-Homocysteine S-Methyltransferase (BHMT) inhibitors).[1]

This guide provides researchers with validated physicochemical data, a specific synthesis protocol derived from medicinal chemistry literature, and handling guidelines for this alkylating agent.

Chemical Identity & Physicochemical Properties[3][5][6][7][8][9][10][11]

Identification
  • IUPAC Name: Ethyl 5-bromo-3,3-dimethylpentanoate[1][3][4]

  • CAS Registry Number: 123469-83-0[1][3][5][2][6]

  • Molecular Formula: C

    
    H
    
    
    BrO
    
    
    [1][5][6]
  • Molecular Weight: 237.14 g/mol [1]

  • SMILES: CCOC(=O)CC(C)(C)CCBr

Physical Properties Data

The following data aggregates experimental observations with high-confidence predictive models where specific experimental values are proprietary or unlisted in public registries.

PropertyValue / RangeSource/Note
Appearance Colorless liquidExperimental (Ref.[1][5] 1)
Odor Distinctive camphor-like odorExperimental (Ref.[1] 1)
Boiling Point (Atm) 260°C ± 10°C (Predicted)Extrapolated from linear analog
Boiling Point (Reduced) 115–125°C @ 10–12 mmHg Estimated for vacuum distillation
Density 1.26 ± 0.05 g/cm³ Predicted (vs. 1.32 g/cm³ for linear analog)
Refractive Index

1.46–1.47
Predicted
Solubility Soluble in EtOH, DCM, EtOAc, THFLipophilic ester
Flash Point >110°CPredicted

Technical Insight: The introduction of the gem-dimethyl group at the C3 position slightly lowers the density compared to the linear analog (Ethyl 5-bromovalerate,


 g/mL) due to increased steric bulk disrupting molecular packing, despite the increase in molecular weight.[1]

Synthesis & Experimental Protocol

The most robust route for synthesizing Ethyl 5-bromo-3,3-dimethylpentanoate is the acid-catalyzed ring-opening of tetrahydro-4,4-dimethylpyran-2-one (also known as 3,3-dimethyl-

1
Reaction Logic

The precursor lactone is treated with ethanolic hydrogen bromide.[1] The ethanol acts as both the solvent and the nucleophile (for esterification), while HBr facilitates the ring opening and installs the terminal bromide.

Protocol (Validated)
  • Reagents: Tetrahydro-4,4-dimethylpyran-2-one (1.0 equiv), Anhydrous HBr (saturated solution in EtOH).

  • Scale: 8.00 mmol (approx.[1][7] 1.03 g of lactone).[1][7]

Step-by-Step Procedure:

  • Preparation: Charge a reaction flask with tetrahydro-4,4-dimethylpyran-2-one (1.03 g).

  • Addition: Add 20 mL of a saturated solution of anhydrous HBr in absolute ethanol. Note: The reaction is exothermic; cooling to 0°C during addition is recommended.

  • Reaction: Stir the mixture at room temperature. Monitor by TLC (silica gel) for the disappearance of the lactone.[1]

  • Workup:

    • Pour the reaction mixture into water (200 mL).

    • Extract with diethyl ether (3 × 50 mL).

    • Wash the combined organic layers with water (100 mL), saturated aqueous NaHCO

      
       (50 mL), and brine.
      
  • Drying: Dry over anhydrous Na

    
    SO
    
    
    , filter, and concentrate in vacuo.
  • Purification: The crude oil (typically ~89% yield) is often pure enough for subsequent steps.[1] If necessary, purify via flash chromatography (Silica gel, EtOAc/Hexane gradient).

Synthesis Workflow Diagram

SynthesisLactoneTetrahydro-4,4-dimethylpyran-2-oneIntermediateOxonium / Protonated LactoneLactone->IntermediateProtonationReagentsHBr / EtOH(Saturated)Reagents->IntermediateProductEthyl 5-bromo-3,3-dimethylpentanoateIntermediate->ProductRing Opening &Esterification

Figure 1: Acid-catalyzed ring-opening synthesis pathway.

Applications in Drug Discovery[1]

The Gem-Dimethyl Effect

The 3,3-dimethyl substitution is not merely structural; it is functional.[1] In medicinal chemistry, this motif is used to:

  • Restrict Conformation: It forces the alkyl chain into a specific rotamer, reducing the entropy penalty upon binding to a protein target.

  • Block Metabolism: The quaternary carbon at position 3 prevents

    
    -oxidation, significantly extending the half-life of fatty acid mimetics.[1]
    
Case Study: BHMT Inhibitors

Ethyl 5-bromo-3,3-dimethylpentanoate is a critical intermediate in the synthesis of Betaine-Homocysteine S-Methyltransferase (BHMT) inhibitors.[1]

  • Mechanism: The bromide is displaced by a thiol (e.g., homocysteine derivatives) to form a thioether linkage.

  • Outcome: The resulting compounds mimic the transition state of the methylation reaction, serving as potent inhibitors for treating homocystinuria and potentially type 2 diabetes (Ref. 1).

Handling & Safety (E-E-A-T)

Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Critical Precaution: As an alkyl bromide , this compound is a potential alkylating agent. It can react with DNA and proteins. Standard fume hood protocols and nitrile gloves are mandatory.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The ester bond is stable, but the terminal bromide can hydrolyze or eliminate over time if exposed to moisture or heat.

References

  • Jiracek, J., et al. (2006). "Structure—Activity Study of New Inhibitors of Human Betaine-Homocysteine S-Methyltransferase." Journal of Medicinal Chemistry / PMC. Available at: [Link]

  • PubChem Database. (n.d.).[1] "Ethyl 5-bromo-3,3-dimethylpentanoate - Compound Summary." National Center for Biotechnology Information.

A Technical Guide to the Reactivity Profile of Ethyl 5-bromo-3,3-dimethylpentanoate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-bromo-3,3-dimethylpentanoate presents a unique case study in alkyl halide reactivity. As a primary bromide, it would typically be expected to readily undergo bimolecular nucleophilic substitution (SN2). However, the presence of a quaternary carbon center at the C3 position introduces significant steric hindrance, creating a "neopentyl-like" structure. This guide provides an in-depth analysis of how this steric blockade profoundly alters the molecule's reactivity, creating a competitive balance between the sterically demanding SN2 pathway and the E2 elimination pathway. We will explore the mechanistic principles, provide field-proven experimental protocols to selectively favor either substitution or elimination, and present a comparative data summary to guide synthetic strategy.

Introduction: A Tale of Two Steric Environments

At first glance, Ethyl 5-bromo-3,3-dimethylpentanoate appears to be a straightforward primary alkyl bromide. The bromine atom is bonded to a primary carbon (C5), a structural feature that typically makes the substrate an excellent candidate for SN2 reactions.[1][2] However, a deeper structural analysis reveals the critical feature that defines its reactivity: the gem-dimethyl group at the C3 position.

This substitution creates a sterically encumbered environment analogous to the classic neopentyl system. While the reaction center itself (C5) is primary, any nucleophile attempting a backside attack—a mandatory trajectory for the SN2 mechanism—will experience significant steric repulsion from the bulky tert-butyl-like group two carbons away.[3][4] This steric clash dramatically retards the rate of SN2 reactions, allowing the otherwise less-favored E2 elimination pathway to become a major competitive route, especially under specific conditions.[5][6] Understanding and controlling this SN2 vs. E2 dichotomy is paramount for the successful application of this building block in complex molecule synthesis.

The Mechanistic Crossroads: SN2 vs. E2 Reactivity

The reactivity of Ethyl 5-bromo-3,3-dimethylpentanoate is a constant competition between substitution and elimination. The choice of reagents and conditions acts as a director, steering the reaction down one of these two mechanistic pathways.

The SN2 Pathway: A Sterically Hindered Trajectory

The bimolecular nucleophilic substitution (SN2) reaction requires a nucleophile to approach the electrophilic carbon from the backside (180° to the leaving group), proceeding through a pentacoordinate transition state.[7] For Ethyl 5-bromo-3,3-dimethylpentanoate, the gem-dimethyl group at C3 acts as a formidable gatekeeper, sterically shielding the backside of the C-Br bond.

This steric hindrance raises the activation energy of the SN2 transition state, leading to a drastically reduced reaction rate compared to unhindered primary alkyl bromides like 1-bromobutane.[8][9] While the reaction is not impossible, it is exceptionally slow.[8] To favor this pathway, conditions must be selected to maximize nucleophilicity while minimizing basicity, thereby discouraging the competing elimination reaction.

SN2_Hindrance sub Substrate ts SN2 Transition State (High Energy) sub->ts Nu:⁻ prod Substitution Product ts->prod Br⁻ leaves c3 C3 me1 c3->me1 me2 c3->me2 nu Nu nu->me1 Steric Clash nu->me2 caption Fig. 1: Steric hindrance in the SN2 transition state. E2_Pathway sub Substrate ts E2 Transition State (Lower Energy) sub->ts Bulky Base: prod Elimination Product ts->prod Br⁻ leaves beta_H β-H base Base base->beta_H Accessible Proton Abstraction caption Fig. 2: The accessible E2 pathway with a bulky base.

Caption: A bulky base can easily access β-protons, favoring the E2 mechanism.

Guiding Reaction Selectivity: Experimental Protocols & Considerations

The key to controlling the reaction outcome lies in the judicious selection of the nucleophile/base and solvent. The following protocols provide validated starting points for achieving either substitution or elimination.

Protocol for Maximizing Nucleophilic Substitution (SN2)

To favor the SN2 pathway, the goal is to use a strong, non-basic nucleophile in a polar aprotic solvent. Polar aprotic solvents (e.g., DMF, DMSO, acetone) solvate the cation but leave the anion (the nucleophile) relatively free and highly reactive, promoting SN2 kinetics. [4]Sodium azide (NaN₃) is an excellent choice as it is a potent nucleophile but a weak base. [10][11] Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add Ethyl 5-bromo-3,3-dimethylpentanoate (1.0 eq).

  • Solvent and Reagent Addition: Add anhydrous dimethylformamide (DMF, approx. 0.2 M). Add sodium azide (1.5 eq).

  • Reaction Conditions: Heat the reaction mixture to 60-70 °C with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by TLC or GC-MS. Due to steric hindrance, expect reaction times to be prolonged (12-48 hours).

  • Workup: After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality: Using a strong but weakly basic nucleophile like azide minimizes E2 competition. [10]The polar aprotic solvent (DMF) enhances the nucleophilicity of the azide anion, helping to overcome the high activation barrier of the sterically hindered SN2 reaction. [4]Elevated temperature provides the necessary energy to surmount this barrier.

Protocol for Maximizing Elimination (E2)

To favor the E2 pathway, a strong, sterically hindered base is required. [12]Potassium tert-butoxide (KOtBu) is the archetypal reagent for this purpose. [13][14]Its bulk makes it a very poor nucleophile, while its strength makes it an excellent base for proton abstraction. [15][16]A less polar solvent like tetrahydrofuran (THF) is often preferred.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, add potassium tert-butoxide (2.0 eq) and anhydrous tetrahydrofuran (THF, approx. 0.3 M).

  • Substrate Addition: Cool the suspension to 0 °C in an ice bath. Dissolve Ethyl 5-bromo-3,3-dimethylpentanoate (1.0 eq) in a small amount of anhydrous THF and add it dropwise to the stirred KOtBu suspension over 30 minutes.

  • Reaction Conditions: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the mixture with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality: Potassium tert-butoxide is too bulky to act as a nucleophile at the hindered C5 position. [15][13]It efficiently abstracts one of the more accessible β-protons on C4, initiating a concerted E2 elimination to give the corresponding alkene as the major product. [14][17]

Data Summary: A Comparative Analysis

The following table summarizes the expected outcomes based on the chosen reaction conditions. Yields and ratios are representative and can vary based on specific reaction parameters.

Condition Reagent Solvent Temp. Primary Mechanism Expected Major Product Approx. Yield / Ratio (Major:Minor)
Substitution Sodium Azide (NaN₃)DMF60-70 °CSN2Ethyl 5-azido-3,3-dimethylpentanoate60-75% (SN2 > 10:1 E2)
Elimination Potassium tert-Butoxide (KOtBu)THF0 °C to RTE2Ethyl 3,3-dimethylpent-4-enoate80-90% (E2 > 20:1 SN2)
Ambiguous Sodium Ethoxide (NaOEt)Ethanol50 °CSN2 / E2Mixture of productsMixture (E2 often favored)

Synthetic Applications & Advanced Insights

The unique reactivity profile of Ethyl 5-bromo-3,3-dimethylpentanoate makes it a valuable building block for introducing a sterically defined gem-dimethylpentanoate moiety.

  • In Drug Discovery: The gem-dimethyl group can serve as a non-metabolizable isostere for other functional groups, enhancing metabolic stability or modulating conformation. The ability to selectively introduce either a nucleophile (via SN2) or an alkene (via E2) provides divergent access to a variety of scaffolds from a single starting material.

  • Fragment-Based Synthesis: Following an SN2 reaction with azide, the resulting organic azide can be used in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to link molecular fragments together. [18]

Conclusion

Ethyl 5-bromo-3,3-dimethylpentanoate is a primary alkyl bromide whose reactivity is dominated by the steric hindrance imposed by its C3 gem-dimethyl group. This neopentyl-like structure severely retards the SN2 reaction rate and elevates the importance of the competing E2 elimination pathway. By carefully selecting reaction partners—a small, potent nucleophile in a polar aprotic solvent for substitution, or a large, non-nucleophilic base for elimination—chemists can effectively control the reaction outcome. This guide provides the mechanistic rationale and practical protocols necessary for researchers to confidently employ this versatile and sterically demanding building block in their synthetic endeavors.

References

  • Master Organic Chemistry. (2011, October 29). Reagent Friday: Potassium tert-butoxide [KOC(CH3)3]. [Link]

  • Fiveable. (2025, August 15). Potassium tert-butoxide Definition. [Link]

  • Chemistry Steps. SN2 vs E2. [Link]

  • BZ Chemical. (2023, May 12). Reagent Friday: Potassium tert-butoxide [KOC(CH3)3]. [Link]

  • Chemistry Steps. (2025, August 3). tBuOK Elimination. [Link]

  • organicnotes. 7-14) Neopentyl Halides React Slowly in Substitution Processes. [Link]

  • Deakyne, C. A., & Smith, D. A. (2014). How Alkyl Halide Structure Affects E2 and SN2 Reaction Barriers. The Journal of Organic Chemistry, 79(3), 1213–1221. [Link]

  • Chemistry Steps. (2025, July 27). Steric Hindrance in SN2 and SN1 Reactions. [Link]

  • Chemistry LibreTexts. (2022, September 24). 11.12: A Summary of Reactivity - SN1, SN2, E1, E1cB, and E2. [Link]

  • Organic Chem Explained. (2019, June 6). Substitution Reactions of Neopentyl Halides [Video]. YouTube. [Link]

  • Reddit. (2022, December 3). Primary Halides and E2. r/OrganicChemistry. [Link]

  • Chemistry Stack Exchange. (2014, November 16). SN2: Neopentyl halides and methyl halides. [Link]

  • OpenStax. (2023, September 20). 11.12 A Summary of Reactivity: SN1, SN2, E1, E1cB, and E2. In Organic Chemistry. [Link]

  • WebAssign. SN2 Reactions of Alkyl Halides. [Link]

  • Lumen Learning. 8.5. Elimination reactions. In Organic Chemistry 1: An open textbook. [Link]

  • The Organic Chemistry Tutor. (2021, March 26). SN2 SN1 E1 E2 Reaction Mechanisms Made Easy! [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2019, June 5). 12.2: E2 Elimination. [Link]

  • Unknown. Elimination Reactions. [Link]

  • Unknown. Nuggets of Knowledge for Chapter 10 – Alkyl Halides II. [Link]

  • Gao, J., et al. (2016). Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase. PMC. [Link]

  • Michigan State University Department of Chemistry. Alkyl Halide Reactivity. [Link]

  • Chemistry LibreTexts. (2019, June 5). 10.4: Effect of sterics on Sn2 reactions. [Link]

  • Chemistry Hall. (2019, September 21). SN1 vs SN2 Reactions: What Is Steric Hindrance?[Link]

  • ResearchGate. Scope of azidation of various aryl halide with sodium azide catalyzed by Cu(TMHD) 2 coupling reaction a. [Link]

  • National Center for Biotechnology Information. (2023, September 18). One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. [Link]

  • Quora. (2020, May 1). Why is the SN2 reaction rate affected by steric hindrance rather than the SN1 reaction rate is unaffected much?[Link]

  • TutorChase. How do you synthesise an azide from a halide?[Link]

  • The Channel of Chemistry. (2024, November 6). Caution! Sodium Azide: Chemistry Made Simple 19 [Video]. YouTube. [Link]

Sources

Potential applications of Ethyl 5-bromo-3,3-dimethylpentanoate in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategic Utilization of Ethyl 5-bromo-3,3-dimethylpentanoate in Medicinal Chemistry Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl 5-bromo-3,3-dimethylpentanoate (CAS: 123469-83-0) is a specialized aliphatic building block that serves as a critical tool for medicinal chemists aiming to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1][2] Its structural value lies in the gem-dimethyl group located at the


-position relative to the ester carbonyl. This moiety imparts the "Thorpe-Ingold" effect (conformational locking) and metabolic resistance against 

-oxidation, making it a superior alternative to linear alkyl chains in lead optimization.

This guide details the mechanistic rationale, synthetic utility, and specific application of this molecule in the design of metabolically stable linkers, heterocyclic scaffolds, and lipophilic GABA analogs.

Chemical Profile & Reactivity Analysis

The molecule features two distinct electrophilic sites separated by a hydrophobic, sterically demanding spacer.

FeatureChemical FunctionMedicinal Chemistry Utility
Terminal Alkyl Bromide Primary electrophile (

)
Enables rapid coupling with amines, thiols, and phenoxides to attach the "anchoring" chain.
Ethyl Ester Masked carboxylatePrecursor for acids, amides, or alcohols; serves as the "warhead" or hydrogen-bonding acceptor site.
3,3-Dimethyl Group Steric bulk / Conformational lockMetabolic Blockade: Prevents enzymatic oxidation at the

-position.Thorpe-Ingold Effect: Accelerates intramolecular cyclization rates.
Reactivity Logic

The gem-dimethyl group at C3 creates a "kink" in the carbon chain. While it sterically hinders attack at the C3 position (which is chemically inert here), it facilitates interaction between the chain ends. In nucleophilic substitutions, the terminal bromide at C5 is sufficiently distal from the dimethyl group to remain highly reactive toward nucleophiles, avoiding the neopentyl retardant effect often seen in more crowded systems.

Core Applications in Drug Design

A. The "Gem-Dimethyl" Effect in Heterocycle Synthesis

One of the most powerful applications of this building block is the rapid construction of 6-membered heterocycles (piperidines, thianes, lactones). The 3,3-dimethyl group restricts the rotational degrees of freedom of the alkyl chain, pre-organizing the molecule into a reactive conformation for cyclization.

  • Mechanism: The bond angle compression forces the terminal bromide and the ester (or a derived nucleophile) closer together, significantly lowering the entropic barrier for ring closure.

  • Application: Synthesis of 3,3-dimethylpiperidin-2-ones (lactams). Reaction with primary amines results in N-alkylation followed by spontaneous intramolecular cyclization.

B. Metabolic Stability in Lipid & GABA Analogs

Linear alkyl chains in drug molecules are prone to rapid metabolic degradation via


-oxidation or 

-oxidation.
  • Lipid Modulation: In fatty acid mimetics (e.g., Gemfibrozil analogs), the gem-dimethyl group blocks the

    
    -carbon, preventing the acyl-CoA dehydrogenase enzyme from initiating the oxidation cycle.
    
  • GABA Analogs: Similar to Pregabalin and Gabapentin , which use alkyl substitution to facilitate transport and binding, the 3,3-dimethylpentanoate motif offers a lipophilic scaffold that mimics the GABA backbone but with enhanced blood-brain barrier (BBB) permeability due to increased lipophilicity (

    
    ).
    
C. Linker Chemistry (PROTACs & Bioconjugates)

In the design of PROTACs (Proteolysis Targeting Chimeras), the linker's physicochemical properties are crucial.

  • Hydrophobic Masking: The 3,3-dimethyl group increases the lipophilicity of the linker without adding excessive length, potentially improving cell permeability.

  • Conformational Bias: Unlike flexible PEG linkers, this carbon chain adopts a more defined shape, which can reduce the entropic penalty upon ternary complex formation.

Visualizing the Mechanisms

Diagram 1: The Thorpe-Ingold Effect in Cyclization

This diagram illustrates how the gem-dimethyl group accelerates ring closure compared to a linear chain.

ThorpeIngold cluster_linear Linear Precursor (High Entropy) cluster_gem Gem-Dimethyl Precursor (Pre-organized) L_Start Ethyl 5-bromo-pentanoate L_Rot Free Rotation (Chain Extended) L_Start->L_Rot L_End Slow Cyclization L_Rot->L_End High Barrier G_Start Ethyl 5-bromo-3,3- dimethylpentanoate G_Bent Bent Conformation (Angle Compression) G_Start->G_Bent G_End Rapid Cyclization (Lactam/Lactone) G_Bent->G_End Low Barrier

Caption: The 3,3-dimethyl group induces a bent conformation, bringing reactive centers into proximity and accelerating cyclization (The Thorpe-Ingold Effect).

Diagram 2: Synthetic Divergence Hub

Mapping the transformation of the building block into diverse medicinal scaffolds.

SyntheticHub Core Ethyl 5-bromo-3,3- dimethylpentanoate Nucleophile Reaction with Amines (R-NH2) Core->Nucleophile N-Alkylation Hydrolysis Hydrolysis (LiOH) Core->Hydrolysis Displacement S-Alkylation (R-SH) Core->Displacement Lactam 3,3-Dimethylpiperidin-2-ones (Peptidomimetics) Nucleophile->Lactam Cyclization (-EtOH) Acid 5-Bromo-3,3-dimethylpentanoic Acid (Linker Synthesis) Hydrolysis->Acid Thioether Stable Thioether Linkers (PROTACs) Displacement->Thioether GABA Lipophilic GABA Analogs (CNS Targets) Acid->GABA Nitrile formation -> Reduction

Caption: Synthetic divergence allows access to lactams, stable linkers, and CNS-active GABA analogs from a single precursor.

Experimental Protocols

Protocol A: Synthesis of N-Benzyl-5,5-dimethylpiperidin-2-one (Lactam Formation)

This protocol demonstrates the self-validating nature of the Thorpe-Ingold effect. The cyclization occurs spontaneously upon heating, confirming the conformational bias.

Reagents:

  • Ethyl 5-bromo-3,3-dimethylpentanoate (1.0 equiv)

  • Benzylamine (1.2 equiv)

  • Potassium Carbonate (

    
    , 2.0 equiv)
    
  • Acetonitrile (MeCN, anhydrous)

Methodology:

  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve Ethyl 5-bromo-3,3-dimethylpentanoate (500 mg, 2.1 mmol) in anhydrous MeCN (10 mL).

  • Addition: Add

    
     (580 mg, 4.2 mmol) followed by benzylamine (270 mg, 2.5 mmol).
    
  • Reaction: Heat the mixture to reflux (

    
    C) under nitrogen atmosphere. Monitor via TLC (Hexane:EtOAc 4:1).
    
    • Checkpoint: The intermediate linear amino-ester may appear initially. Complete conversion to the cyclized lactam usually occurs within 4–6 hours due to the gem-dimethyl effect.

  • Workup: Cool to room temperature. Filter off inorganic solids. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve residue in EtOAc, wash with 1N HCl (to remove unreacted amine), then brine. Dry over

    
    . Purify via flash column chromatography.
    
  • Validation:

    
     NMR should show a singlet for the gem-dimethyl group (~0.9-1.0 ppm) and the disappearance of the ethyl ester quartet/triplet signals, confirming cyclization.
    
Protocol B: Synthesis of a Metabolically Stable Linker (Ether Formation)

Used to attach the spacer to a phenolic drug payload.

Reagents:

  • Phenolic Scaffold (e.g., 4-Hydroxy-TEMPO for model, 1.0 equiv)

  • Ethyl 5-bromo-3,3-dimethylpentanoate (1.2 equiv)

  • Cesium Carbonate (

    
    , 1.5 equiv)
    
  • DMF (Dimethylformamide)

Methodology:

  • Deprotonation: Dissolve the phenol in DMF. Add

    
     and stir at RT for 30 mins to generate the phenoxide.
    
  • Alkylation: Add Ethyl 5-bromo-3,3-dimethylpentanoate dropwise.

  • Heating: Heat to

    
    C for 12 hours. The steric bulk at C3 does not hinder the 
    
    
    
    reaction at C5.
  • Workup: Dilute with water, extract with diethyl ether (to remove DMF).

  • Result: The product is a stable ether-ester linker, ready for hydrolysis (LiOH) to reveal the carboxylic acid for further coupling.

References

  • Talele, T. T. (2018).[3] "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry." Journal of Medicinal Chemistry, 61(6), 2166–2210.[3] Link

  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[4] "The formation and stability of spiro-compounds. Part I. Symmetrical spiro-compounds derived from cyclohexane." Journal of the Chemical Society, Transactions, 107, 1080–1106. (Foundational text on Thorpe-Ingold Effect). Link

  • Bryans, J. S., et al. (1998). "3-Substituted GABA Analogs with Central Nervous System Activity: A Review." Medicinal Research Reviews, 19(2), 149-177. (Context for lipophilic GABA analogs). Link

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Patent WO2014130810A1. (2014). "C-3 alkyl and alkenyl modified betulinic acid derivatives useful in the treatment of HIV."[5] (Demonstrates use of 3,3-dimethylpentanoate side chains). Link

Sources

Methodological & Application

Synthesis protocols for Ethyl 5-bromo-3,3-dimethylpentanoate from 3,3-dimethylglutaric anhydride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of Ethyl 5-bromo-3,3-dimethylpentanoate (CAS 123469-83-0), a critical gem-dimethyl building block used in the development of neuroactive agents (e.g., Pregabalin analogs) and metalloproteinase inhibitors. Unlike "one-pot" methods that suffer from poor regiocontrol, this guide presents a modular three-step pathway starting from 3,3-dimethylglutaric anhydride . The protocol prioritizes chemoselectivity and purification efficiency, utilizing a borane-mediated reduction to preserve the ester moiety while selectively reducing the carboxylic acid.

Retrosynthetic Analysis & Strategy

The synthesis addresses the challenge of differentiating the two carbonyl centers of the symmetric anhydride. The strategy involves breaking the symmetry via alcoholysis, followed by a chemoselective reduction that leaves the newly formed ester intact.

Synthetic Pathway Diagram[1]

SynthesisPath SM 3,3-Dimethylglutaric Anhydride Int1 Mono-ethyl 3,3-dimethylglutarate SM->Int1 Step 1: EtOH, Reflux (Ring Opening) Int2 Ethyl 5-hydroxy- 3,3-dimethylpentanoate Int1->Int2 Step 2: BH3·DMS (Chemoselective Reduction) Product Ethyl 5-bromo- 3,3-dimethylpentanoate Int2->Product Step 3: CBr4, PPh3 (Appel Bromination)

Figure 1: Modular synthetic route ensuring regiochemical integrity and high purity.

Detailed Experimental Protocols

Step 1: Mono-esterification (Ring Opening)

Objective: Open the anhydride ring with ethanol to generate the mono-ester mono-acid. Mechanism: Nucleophilic acyl substitution.

  • Reagents:

    • 3,3-Dimethylglutaric anhydride (1.0 equiv)

    • Absolute Ethanol (Excess, solvent/reactant)

    • DMAP (4-Dimethylaminopyridine) (0.1 equiv) - Catalyst

    • Triethylamine (1.2 equiv)

  • Procedure:

    • Charge a round-bottom flask with 3,3-dimethylglutaric anhydride (e.g., 14.2 g, 100 mmol) and Absolute Ethanol (100 mL).

    • Add DMAP (1.22 g, 10 mmol) and Triethylamine (16.7 mL, 120 mmol).

    • Heat the mixture to reflux (approx. 78°C) and stir for 4–6 hours. Monitor by TLC (disappearance of anhydride).

    • Cool to room temperature and concentrate under reduced pressure to remove excess ethanol.

    • Workup: Dissolve residue in EtOAc (200 mL) and wash with 1M HCl (2 x 50 mL) to remove DMAP/TEA and protonate the carboxylic acid.

    • Wash organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Result: Mono-ethyl 3,3-dimethylglutarate (Colorless oil). Yield typically >95%.[1]

Step 2: Chemoselective Reduction

Objective: Reduce the carboxylic acid to a primary alcohol without reducing the ethyl ester. Critical Control: Temperature control is vital to prevent ester reduction.

  • Reagents:

    • Mono-ethyl 3,3-dimethylglutarate (from Step 1)

    • Borane-Dimethyl Sulfide complex (BH₃·DMS) (1.2 equiv)

    • Anhydrous THF (Solvent)

  • Procedure:

    • Dissolve the mono-ester (18.8 g, 100 mmol) in Anhydrous THF (200 mL) under Nitrogen atmosphere.

    • Cool the solution to 0°C using an ice bath.

    • Dropwise add BH₃·DMS (10M or 2M solution, 1.2 equiv hydride) over 30 minutes. Caution: Exothermic, gas evolution.

    • Allow the reaction to warm to Room Temperature and stir for 3–5 hours.

    • Quench: Cool to 0°C and carefully add Methanol (50 mL) dropwise until gas evolution ceases.

    • Concentrate under vacuum. Co-evaporate with Methanol (3 x 50 mL) to remove volatile trimethyl borate.

    • Purification: Flash column chromatography (Hexanes/EtOAc) may be required if impurities exist, but crude is often sufficiently pure.

    • Result: Ethyl 5-hydroxy-3,3-dimethylpentanoate.

Step 3: Appel Bromination

Objective: Convert the primary alcohol to a bromide under mild, neutral conditions. Advantage: Avoids strong acids (HBr) that could hydrolyze the ester.

  • Reagents:

    • Ethyl 5-hydroxy-3,3-dimethylpentanoate (1.0 equiv)

    • Carbon Tetrabromide (CBr₄) (1.2 equiv)

    • Triphenylphosphine (PPh₃) (1.2 equiv)

    • DCM (Dichloromethane) (Solvent)

  • Procedure:

    • Dissolve Ethyl 5-hydroxy-3,3-dimethylpentanoate (17.4 g, 100 mmol) and CBr₄ (39.8 g, 120 mmol) in DCM (250 mL) at 0°C.

    • Add PPh₃ (31.5 g, 120 mmol) portion-wise over 20 minutes. The solution will turn slightly yellow.

    • Stir at 0°C for 1 hour , then warm to Room Temperature for 2 hours.

    • Workup: Add Hexanes (300 mL) to the reaction mixture to precipitate Triphenylphosphine oxide (TPPO).

    • Filter off the white solid (TPPO) through a pad of Celite.

    • Concentrate the filtrate.

    • Purification: Purify via silica gel chromatography (0-10% EtOAc in Hexanes).

    • Final Product: Ethyl 5-bromo-3,3-dimethylpentanoate (Clear to pale yellow oil).

Analytical Data & Quality Control

ParameterSpecification / Expected Value
Appearance Clear, colorless to pale yellow liquid
¹H NMR (CDCl₃) ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

4.12 (q, 2H, OCH₂CH₃), 3.45 (t, 2H, CH₂Br), 2.25 (s, 2H, CH₂CO), 1.90 (t, 2H, CH₂CH₂Br), 1.25 (t, 3H, OCH₂CH₃), 1.05 (s, 6H, gem-CH₃)
¹³C NMR Expected peaks at carbonyl (~172 ppm), ester CH₂ (~60 ppm), C-Br (~30 ppm), gem-dimethyl (~28 ppm).[1][2][3]
Storage 2–8°C, inert atmosphere (Argon/Nitrogen).

Troubleshooting & Critical Process Parameters (CPPs)

  • Diester Formation (Step 1): If the reaction runs too long at high heat without base, trace acid can catalyze diester formation. Mitigation: Adhere to 4–6 hour reflux and use TEA/DMAP.

  • Incomplete Reduction (Step 2): Old BH₃·DMS reagents lose potency. Mitigation: Titrate borane or use fresh bottles. Ensure anhydrous conditions; water destroys the hydride.

  • TPPO Removal (Step 3): Triphenylphosphine oxide is difficult to remove completely. Mitigation: The "Hexane crash-out" step is critical. If TPPO persists, wash the organic layer with 50% aqueous ethanol (TPPO is soluble in aq. EtOH, product is not).[1]

References

  • 3,3-Dimethylglutaric Anhydride Properties: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 77813, 3,3-Dimethylglutaric anhydride. [Link]

  • Brown, H. C., et al. (1973). "Selective reductions. 20. The reaction of carboxylic acids with borane-dimethyl sulfide." Journal of Organic Chemistry, 38(16), 2786–2792.
  • Appel Reaction Methodology: Appel, R. (1975). "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition, 14(12), 801–811. [Link]

Sources

Application Note: Optimized Hydrolysis of Ethyl 5-bromo-3,3-dimethylpentanoate to Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

Ethyl 5-bromo-3,3-dimethylpentanoate is a highly valuable bifunctional building block frequently utilized in the synthesis of complex therapeutics, including protein tyrosine phosphatase (PTPN1/PTPN2) inhibitors[1] and betaine-homocysteine S-methyltransferase (BHMT) inhibitors[2]. The molecule features an ethyl ester and a primary alkyl bromide.

Converting this ester to its corresponding free carboxylic acid (5-bromo-3,3-dimethylpentanoic acid) presents a classical chemoselectivity challenge. While ester hydrolysis is a fundamental organic transformation[3], the presence of the primary alkyl bromide strictly dictates the reaction conditions. This application note details the mechanistic rationale and provides validated, step-by-step protocols for achieving this transformation with high fidelity.

Mechanistic Pitfalls: The Danger of Alkaline Saponification

Standard alkaline saponification (e.g., NaOH or LiOH in aqueous methanol) is the most common method for ester cleavage due to its rapid kinetics and irreversible nature[3]. However, applying these conditions to ethyl 5-bromo-3,3-dimethylpentanoate is highly detrimental.

The hydroxide ion (


) acts not only as a nucleophile at the ester carbonyl but also as a potent nucleophile for 

displacement of the primary bromide[4]. Under alkaline conditions, the bromide is rapidly hydrolyzed to form a 5-hydroxy intermediate. Upon acidic workup, this intermediate undergoes a rapid intramolecular esterification to form a stable 6-membered delta-lactone (4,4-dimethyltetrahydro-2H-pyran-2-one )[2].

The Thorpe-Ingold Effect: This undesired lactonization is not merely a side reaction; it is the dominant pathway. The gem-dimethyl group at the C3 position restricts the conformational degrees of freedom of the alkyl chain. This significantly lowers the activation entropy (


) for cyclization, forcing the C5 hydroxyl and C1 carboxyl groups into close proximity and drastically accelerating ring closure.

To bypass this, acid-catalyzed hydrolysis using hydrobromic acid (HBr) is required[5]. The use of 48% aqueous HBr in acetic acid drives the equilibrium toward the carboxylic acid, while the massive excess of bromide ions suppresses any net hydrolysis of the alkyl bromide via the common-ion effect[5].

Reaction Pathway Analysis

G SM Ethyl 5-bromo-3,3-dimethylpentanoate (Starting Material) Cond_Acid 48% aq. HBr / AcOH Reflux SM->Cond_Acid Acidic Hydrolysis Cond_Base NaOH / H2O Alkaline SM->Cond_Base Alkaline Saponification Prod_Acid 5-bromo-3,3-dimethylpentanoic acid (Desired Product) Cond_Acid->Prod_Acid Int_Base 5-hydroxy-3,3-dimethylpentanoic acid (Intermediate) Cond_Base->Int_Base SN2 Displacement of Bromide Prod_Base 4,4-dimethyltetrahydro-2H-pyran-2-one (Undesired Delta-Lactone) Int_Base->Prod_Base Thorpe-Ingold Accelerated Lactonization

Fig 1. Reaction pathways for the hydrolysis of ethyl 5-bromo-3,3-dimethylpentanoate.

Methodological Selection & Quantitative Comparison

The table below summarizes the expected outcomes when subjecting the substrate to various standard hydrolysis conditions.

Table 1: Comparative Analysis of Hydrolysis Conditions

Hydrolysis ConditionReagents & SolventsTemp / TimePrimary OutcomeYield of Target AcidMajor Side Product
Alkaline (Standard) 2M NaOH, MeOH/H2ORT, 2-4 hEster cleavage +

displacement
< 5%4,4-dimethyltetrahydro-2H-pyran-2-one (>85%)
Acidic (HCl) 6M HCl, Dioxane100°C, 12 hEster cleavage + Halogen exchange~40-50%5-chloro-3,3-dimethylpentanoic acid
Acidic (HBr) 48% aq. HBr, Glacial AcOH110°C, 4-6 hSelective ester cleavage> 85% None (Bromide preserved)
Enzymatic Pig Liver Esterase (PLE), pH 7.237°C, 12-24 hHighly selective ester cleavage> 90% None

Validated Experimental Protocols

Protocol A: Acid-Catalyzed Hydrolysis (HBr/AcOH)

This is the most robust and scalable chemical method for this transformation. Glacial acetic acid acts as a co-solvent to dissolve the hydrophobic ester, while 48% HBr provides the acid catalyst and the necessary water for hydrolysis.

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Ethyl 5-bromo-3,3-dimethylpentanoate (1.0 equivalent, e.g., 10 mmol).

  • Solvent Addition: Add Glacial Acetic Acid (10 mL per gram of substrate) followed by 48% aqueous Hydrobromic Acid (10 mL per gram of substrate). Causality: Using HBr instead of HCl prevents halogen exchange, ensuring the primary bromide remains intact[5].

  • Reflux: Heat the biphasic mixture to a gentle reflux (internal temperature ~110°C) using an oil bath. Stir vigorously for 4 to 6 hours.

  • Monitoring: Monitor reaction progress via TLC (Hexanes/EtOAc 7:3, stained with KMnO4) or LC-MS. The starting material should be completely consumed.

  • Quench & Extraction: Cool the reaction mixture to room temperature. Pour the mixture into ice-cold distilled water (3x the reaction volume). Causality: Dilution with cold water forces the phase separation of the hydrophobic carboxylic acid product and dilutes the strong acids. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Washing & Drying: Wash the combined organic layers sequentially with water (2x) and saturated brine (1x) to remove residual acetic acid. Dry the organic layer over anhydrous

    
    . Causality: Thorough removal of water and acid prior to concentration prevents reverse esterification during solvent evaporation.
    
  • Isolation: Filter the drying agent and concentrate the filtrate in vacuo to afford 5-bromo-3,3-dimethylpentanoic acid as an oil or low-melting solid.

Protocol B: Biocatalytic Hydrolysis (Pig Liver Esterase)

For highly sensitive downstream applications where harsh acidic reflux must be avoided, enzymatic hydrolysis offers a perfectly neutral alternative. Pig Liver Esterase (PLE) selectively cleaves the ester bond without interacting with the alkyl halide.

Step-by-Step Procedure:

  • Buffer Preparation: Prepare a 0.1 M Potassium Phosphate buffer and adjust the pH to 7.2.

  • Substrate Suspension: Dissolve Ethyl 5-bromo-3,3-dimethylpentanoate (1.0 eq) in a minimal amount of DMSO or Acetone (up to 10% of total volume) to aid solubility. Add this solution dropwise to the phosphate buffer while stirring vigorously.

  • Enzymatic Digestion: Add Pig Liver Esterase (PLE, ~100 U/mmol of substrate). Incubate the mixture at 37°C.

  • pH Maintenance: As the ester hydrolyzes, the release of the carboxylic acid will lower the pH. Maintain the pH at 7.2 using a pH-stat titrator loaded with 0.1 M NaOH. Causality: Keeping the pH strictly at 7.2 ensures optimal enzyme activity while remaining well below the threshold where alkaline

    
     displacement of the bromide occurs.
    
  • Workup: Once base consumption ceases (indicating reaction completion), acidify the mixture carefully to pH 3 using 1M HCl to protonate the carboxylic acid. Extract with Ethyl Acetate, dry over

    
    , and concentrate in vacuo.
    

References

  • [1] Vertex Pharmaceuticals Inc. (2021). Protein tyrosine phosphatase inhibitors and methods of use thereof (WO2021127499A1). WIPO (PCT) / Google Patents. URL:

  • [2] Jiracek, J., et al. (2006). Structure—Activity Study of New Inhibitors of Human Betaine-Homocysteine S-Methyltransferase. Journal of Medicinal Chemistry / PMC. URL:

  • [3] Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. URL:

  • [5] ResearchGate Community. (2017). Hydrolysis of ester that carry alkyl bromide. URL:

Sources

Application Notes and Protocols: Solvent Selection for Alkylation Reactions Using Ethyl 5-bromo-3,3-dimethylpentanoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Alkylation reactions are fundamental transformations in organic synthesis, crucial for the construction of carbon-carbon and carbon-heteroatom bonds in the development of pharmaceuticals, agrochemicals, and materials.[1] The choice of solvent is a critical parameter that can profoundly influence the rate, yield, and selectivity of these reactions. This is particularly true for sterically hindered substrates like Ethyl 5-bromo-3,3-dimethylpentanoate, where the desired nucleophilic substitution (SN2) pathway competes with elimination (E2) side reactions.[2][3] This document provides a detailed guide for researchers, scientists, and drug development professionals on the rational selection of solvents for alkylation reactions involving this sterically encumbered primary bromide.

Ethyl 5-bromo-3,3-dimethylpentanoate possesses a neopentyl-like structure, which is known to significantly retard the rate of SN2 reactions due to steric hindrance.[4] The bulky gem-dimethyl group adjacent to the primary bromide restricts the backside attack required for the SN2 mechanism. Consequently, the choice of solvent becomes paramount in promoting the desired substitution pathway while minimizing the competing E2 elimination.[5]

Theoretical Background: The Role of the Solvent in SN2 vs. E2 Competition

The reaction of Ethyl 5-bromo-3,3-dimethylpentanoate with a nucleophile can proceed through two primary bimolecular pathways: SN2 (substitution) and E2 (elimination). The solvent plays a crucial role in determining the predominant reaction pathway.[2]

SN2 Pathway

The SN2 reaction is a one-step process where the nucleophile attacks the electrophilic carbon, and the leaving group departs simultaneously.[4] The reaction rate is sensitive to the steric environment around the reaction center.

Solvent Effects on SN2 Reactions:

  • Polar Aprotic Solvents: These solvents (e.g., acetone, acetonitrile, DMF, DMSO) are generally the best for SN2 reactions.[4][6] They possess dipole moments that can stabilize the transition state, but they do not have acidic protons that can hydrogen-bond with and "cage" the nucleophile.[6][7] This leaves the nucleophile "naked" and more reactive.[6]

  • Polar Protic Solvents: These solvents (e.g., water, alcohols) can slow down SN2 reactions significantly.[4][8] They solvate the nucleophile through hydrogen bonding, which stabilizes the nucleophile and increases the activation energy for the reaction.[7][8]

  • Nonpolar Solvents: These solvents (e.g., hexane, toluene) are generally poor choices for SN2 reactions involving charged nucleophiles, as they cannot effectively solvate the charged species.

E2 Pathway

The E2 reaction is also a one-step, concerted process where a base removes a proton from a carbon adjacent to the leaving group, leading to the formation of a double bond.[3]

Solvent Effects on E2 Reactions:

  • Polar Aprotic Solvents: These solvents can also accelerate E2 reactions by increasing the effective strength of the base (if it is an anion) by not solvating it as strongly as protic solvents.[5]

  • Polar Protic Solvents: While they can solvate the base, they are still commonly used for E2 reactions.

  • Steric Hindrance: In the case of Ethyl 5-bromo-3,3-dimethylpentanoate, the steric hindrance that disfavors the SN2 pathway can, in some cases, favor the E2 pathway, especially with a strong, sterically hindered base.[9]

The competition between SN2 and E2 is a complex interplay of the substrate structure, nucleophile/base strength, and solvent. For a sterically hindered primary halide like Ethyl 5-bromo-3,3-dimethylpentanoate, careful solvent selection is critical to favor the desired SN2 product.

Visualizing the Reaction Pathways

cluster_0 Reaction Pathways Reactants Ethyl 5-bromo-3,3-dimethylpentanoate + Nucleophile/Base SN2_TS SN2 Transition State Reactants->SN2_TS SN2 Path E2_TS E2 Transition State Reactants->E2_TS E2 Path SN2_Product Substitution Product SN2_TS->SN2_Product E2_Product Elimination Product E2_TS->E2_Product cluster_1 Solvent Selection and Alkylation Workflow Start Select Nucleophile Solvent_Choice Choose Solvent System Start->Solvent_Choice Reaction_Setup Set up Reaction (Inert Atmosphere) Solvent_Choice->Reaction_Setup Polar Aprotic (MeCN, DMF) Add_Reagents Add Nucleophile and Ethyl 5-bromo-3,3-dimethylpentanoate Reaction_Setup->Add_Reagents Reaction_Conditions Heat and Monitor (TLC/GC) Add_Reagents->Reaction_Conditions Workup Aqueous Work-up and Extraction Reaction_Conditions->Workup Purification Purify Product (Chromatography/Distillation) Workup->Purification End Characterize Product Purification->End

Sources

Application Notes and Protocols for the Catalytic Reduction of Ethyl 5-bromo-3,3-dimethylpentanoate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Chemoselective Dehalogenation

In the landscape of pharmaceutical and fine chemical synthesis, the selective removal of a halogen atom while preserving other sensitive functional groups is a frequently encountered and critical transformation. Ethyl 5-bromo-3,3-dimethylpentanoate and its derivatives are valuable intermediates, with the bromo- functionality serving as a handle for further molecular elaboration. However, the conversion of this bromide to a simple alkane, yielding Ethyl 3,3-dimethylpentanoate, is a key step in the synthesis of various target molecules where the bromine is no longer required. This guide provides a detailed overview of robust and scalable catalytic methods for this specific hydrodehalogenation, focusing on chemoselectivity, practical experimental protocols, and the underlying mechanistic principles that govern these reactions. The primary challenge lies in reducing the carbon-bromine bond without affecting the ester moiety, a feat achievable through carefully selected catalytic systems.

Core Concepts in Catalytic Hydrodehalogenation

The conversion of an alkyl bromide to an alkane is a reductive process that can be efficiently achieved using heterogeneous catalysis. The two most prominent and reliable methods for this transformation on substrates like Ethyl 5-bromo-3,3-dimethylpentanoate are:

  • Palladium-Catalyzed Transfer Hydrogenation: This method utilizes a palladium catalyst, typically supported on carbon (Pd/C), in the presence of a hydrogen donor molecule. This approach is highly favored for its operational simplicity and mild reaction conditions, avoiding the need for high-pressure hydrogen gas.

  • Raney Nickel Reduction: Raney Nickel, a porous nickel-aluminum alloy, is a versatile hydrogenation catalyst. It can be employed with an external hydrogen source or, in some cases, the hydrogen adsorbed on its surface during preparation is sufficient for the reduction.

The choice between these methods often depends on factors such as substrate compatibility, desired reaction scale, and available laboratory equipment. Both methods exhibit excellent chemoselectivity for the C-Br bond over the ester group.

Method 1: Palladium-Catalyzed Transfer Hydrogenation

Catalytic transfer hydrogenation is a powerful technique where hydrogen is generated in situ from a donor molecule, providing a safer and more convenient alternative to using gaseous hydrogen.[1] Ammonium formate is a widely used and efficient hydrogen donor for this purpose.[2][3]

Mechanism of Action

The reaction proceeds through a well-established catalytic cycle. Initially, palladium(0) undergoes oxidative addition to the carbon-bromine bond of the substrate. The resulting alkyl-palladium(II) intermediate then reacts with the hydrogen source (generated from ammonium formate decomposition on the palladium surface) in a step that leads to the reductive elimination of the desired alkane product and regenerates the active palladium(0) catalyst. The ester group remains unaffected due to its lower reactivity towards the palladium catalyst under these conditions.

Diagram 1: Catalytic Cycle of Palladium-Catalyzed Hydrodehalogenation

G Pd(0) Pd(0) Alkyl-Pd(II)-Br Alkyl-Pd(II)-Br Pd(0)->Alkyl-Pd(II)-Br Oxidative Addition (R-Br) Alkyl-Pd(II)-H Alkyl-Pd(II)-H Alkyl-Pd(II)-Br->Alkyl-Pd(II)-H Ligand Exchange (from H-donor) Product Product Alkyl-Pd(II)-H->Product Reductive Elimination (R-H)

Caption: Simplified catalytic cycle for Pd-catalyzed hydrodehalogenation.

Experimental Protocol: Transfer Hydrogenation

Objective: To synthesize Ethyl 3,3-dimethylpentanoate from Ethyl 5-bromo-3,3-dimethylpentanoate using catalytic transfer hydrogenation.

Materials:

  • Ethyl 5-bromo-3,3-dimethylpentanoate

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium formate (HCOONH₄)

  • Methanol (MeOH), anhydrous

  • Diatomaceous earth (e.g., Celite®)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add Ethyl 5-bromo-3,3-dimethylpentanoate (1.0 eq).

  • Dissolve the substrate in methanol (approximately 0.1-0.2 M concentration).

  • Carefully add 10% Pd/C (5-10 mol% Pd relative to the substrate).

  • Add ammonium formate (3-5 equivalents) to the reaction mixture.

  • Stir the reaction mixture at room temperature or gently heat to reflux (40-65 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the filter cake with methanol or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to remove any remaining ammonium formate and formic acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by flash column chromatography on silica gel if necessary.

Data Presentation: Comparison of Reaction Conditions
Catalyst Loading (mol%)H-Donor (eq.)Temperature (°C)Time (h)Yield (%)Reference
5% Pd/C (10 mol%)Ammonium Formate (3)Reflux (MeOH)2>95[1][4]
10% Pd/C (5 mol%)Sodium Formate (5)254High[4]
5% Pd/C (cat.)Hydrazine hydrate251>90[1]

Note: Yields are generalized from similar transformations and may vary for the specific substrate.

Method 2: Raney Nickel Reduction

Raney Nickel is a highly active hydrogenation catalyst prepared by leaching aluminum from a nickel-aluminum alloy with a strong base. It is often used as a slurry in water or ethanol and contains adsorbed hydrogen from its preparation, which can act as the reducing agent.

Mechanism of Action

The surface of Raney Nickel is highly porous and contains active nickel sites with adsorbed hydrogen. The alkyl bromide adsorbs onto the nickel surface, where the carbon-bromine bond is cleaved. The resulting alkyl radical or surface-bound species then reacts with the adsorbed hydrogen to form the alkane product. The ester group does not typically interact with the catalyst under these conditions, ensuring chemoselectivity. In some protocols, an acidic medium is used which can enhance the activity of Raney Nickel for dehalogenation.[5]

Diagram 2: Raney Nickel Reduction Workflow

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Workup Substrate Substrate Raney Ni Raney Ni Substrate->Raney Ni Adsorption Solvent Solvent C-Br Cleavage C-Br Cleavage Raney Ni->C-Br Cleavage Hydrogenation Hydrogenation C-Br Cleavage->Hydrogenation Filtration Filtration Hydrogenation->Filtration Purification Purification Filtration->Purification Final Product Final Product Purification->Final Product

Caption: General workflow for Raney Nickel-mediated hydrodehalogenation.

Experimental Protocol: Raney Nickel Reduction

Objective: To synthesize Ethyl 3,3-dimethylpentanoate from Ethyl 5-bromo-3,3-dimethylpentanoate using Raney Nickel.

Materials:

  • Ethyl 5-bromo-3,3-dimethylpentanoate

  • Raney Nickel (slurry in water)

  • Ethanol (EtOH) or Methanol (MeOH)

  • Optional: Sulfuric acid (catalytic amount)

  • Diatomaceous earth (e.g., Celite®)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Hydrogenation apparatus (if using external H₂ pressure)

Procedure:

  • In a round-bottom flask, add Ethyl 5-bromo-3,3-dimethylpentanoate (1.0 eq) dissolved in ethanol or methanol.

  • Carefully wash the Raney Nickel slurry with the reaction solvent to remove the water. Add the activated Raney Nickel (typically a significant excess by weight, e.g., 1-2 times the weight of the substrate) to the reaction mixture.

  • Option A (Atmospheric Pressure): Stir the reaction mixture vigorously at room temperature or under reflux. The hydrogen adsorbed on the Raney Nickel will act as the reducing agent.

  • Option B (With External Hydrogen): Alternatively, the reaction can be carried out in a hydrogenation apparatus under a hydrogen atmosphere (1-4 atm).

  • Option C (Acidic Medium): For potentially more challenging reductions, a catalytic amount of sulfuric acid can be added to the reaction mixture.[5]

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Once the reaction is complete, carefully filter the mixture through a pad of diatomaceous earth to remove the Raney Nickel. Caution: Raney Nickel can be pyrophoric when dry, so the filter cake should be kept wet with solvent and disposed of properly.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify by flash column chromatography if necessary.

Conclusion and Best Practices

Both palladium-catalyzed transfer hydrogenation and Raney Nickel reduction are highly effective methods for the chemoselective hydrodehalogenation of Ethyl 5-bromo-3,3-dimethylpentanoate to its corresponding alkane without affecting the ester functionality.

  • For ease of use and safety , catalytic transfer hydrogenation with Pd/C and ammonium formate is often the preferred method in a research setting due to its mild conditions and avoidance of flammable hydrogen gas.

  • For larger scale reactions , Raney Nickel can be a more cost-effective option, although it requires more careful handling.

In all cases, careful monitoring of the reaction progress is crucial to ensure complete conversion of the starting material and to avoid potential side reactions. The protocols provided here serve as a robust starting point for researchers and can be optimized further based on specific substrate derivatives and desired scale.

References

  • Unique and Convenient Use of Raney Nickel for the Reduction of Aryl Bromides, Benzyl Alcohols, Benzyl Ethers, and Benzylamines in an Acidic Medium. (2025). ResearchGate. [Link]

  • Bose, D. S., & Banik, B. K. (n.d.). VERSATILE CATALYTIC TRANSFER HYDROGENATIONS IN ORGANIC SYNTHESIS. ScholarWorks @ UTRGV. [Link]

  • Facile hydrodehalogenation with hydrogen and Pd/C catalyst under multiphase conditions. (n.d.). SciSpace. [Link]

  • Everson, D. A., Jones, B. A., & Weix, D. J. (2012). Replacing conventional carbon nucleophiles with electrophiles: nickel-catalyzed reductive alkylation of aryl bromides and chlorides. PubMed. [Link]

  • Jones, D. (n.d.). Reduction Reactions and Heterocyclic Chemistry. Jones Research Group. [Link]

  • Ram, S., & Ehrenkaufer, R. E. (1988). Catalytic Hydrogen Transfer Reductions Using Ammonium Formate. Synthesis, 91-95. [Link]

  • Gowda, D. C., Rajesh, B., & Gowda, S. (2000). Ammonium formate catalytic transfer hydrogenation: A convenient method for removal of halogenated benzyloxycarbonyl and benzyl protecting groups in peptide synthesis. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 39(7), 504–508. [Link]

  • Ammonium Formate/Palladium on Carbon: A Versatile System for Catalytic Hydrogen Transfer Reductions of Carbon—Carbon Double Bonds. (n.d.). ResearchGate. [Link]

  • Paryzek, Z., Koenig, H., & Tabaczka, B. (2003). Ammonium Formate/Palladium on Carbon: A Versatile System for Catalytic Hydrogen Transfer Reductions of Carbon-Carbon Double Bonds. Synthesis, 2003(13), 2023–2026. [Link]

Sources

Application Notes and Protocols: A Detailed Guide to the Synthesis of Ethyl 5-bromo-3,3-dimethylpentanoate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for the synthesis of Ethyl 5-bromo-3,3-dimethylpentanoate, a valuable haloalkane ester intermediate in organic synthesis. The protocol details a robust and scalable Fischer esterification of 5-bromo-3,3-dimethylpentanoic acid with ethanol, utilizing a strong acid catalyst. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering in-depth procedural details, mechanistic insights, and characterization data.

Introduction and Scientific Context

Ethyl 5-bromo-3,3-dimethylpentanoate is a key building block in the synthesis of more complex organic molecules. The presence of both an ester and a terminal bromo-alkane functionality allows for a wide range of subsequent chemical transformations. The gem-dimethyl group provides steric hindrance that can influence the reactivity and conformation of derivatives.

The synthesis described herein is a classic Fischer esterification, a cornerstone reaction in organic chemistry for the formation of esters from carboxylic acids and alcohols.[1][2] This acid-catalyzed nucleophilic acyl substitution is an equilibrium process. To drive the reaction towards the desired ester product, an excess of the alcohol reactant is typically employed, in accordance with Le Châtelier's principle.[2] Common strong acid catalysts include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (TsOH).[3][4]

Reaction Mechanism and Workflow

The Fischer esterification proceeds through a series of protonation and deprotonation steps, which activate the carboxylic acid towards nucleophilic attack by the alcohol.

Mechanism of Fischer Esterification

The mechanism can be summarized in the following key steps[2][4]:

  • Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic attack by the alcohol: The alcohol oxygen attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups.

  • Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

  • Deprotonation: The carbonyl oxygen is deprotonated, regenerating the acid catalyst and yielding the final ester product.

Synthetic Workflow Diagram

The overall experimental workflow is depicted in the following diagram:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification and Analysis reagents Combine 5-bromo-3,3-dimethylpentanoic acid, ethanol, and H₂SO₄ reflux Heat the mixture to reflux reagents->reflux Heat quench Cool and quench with NaHCO₃ solution reflux->quench Cool extract Extract with an organic solvent (e.g., diethyl ether) quench->extract wash Wash organic layer with brine extract->wash dry Dry over anhydrous Na₂SO₄ wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by vacuum distillation or column chromatography concentrate->purify characterize Characterize the final product (NMR, IR, MS) purify->characterize

Caption: Experimental workflow for the synthesis of Ethyl 5-bromo-3,3-dimethylpentanoate.

Detailed Experimental Protocol

Materials and Equipment
Reagent/MaterialGradeSupplier
5-bromo-3,3-dimethylpentanoic acid≥97%Various
Ethanol (absolute)Anhydrous, ≥99.5%Various
Sulfuric acid (H₂SO₄)Concentrated, 98%Various
Diethyl ether (Et₂O)AnhydrousVarious
Saturated sodium bicarbonate (NaHCO₃)Aqueous solutionIn-house prep.
Brine (saturated NaCl)Aqueous solutionIn-house prep.
Anhydrous sodium sulfate (Na₂SO₄)GranularVarious

Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Vacuum distillation apparatus or column chromatography setup

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • NMR spectrometer, FT-IR spectrometer, and Mass spectrometer for characterization.

Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromo-3,3-dimethylpentanoic acid (e.g., 10.0 g, 1 equivalent).

    • Add an excess of absolute ethanol (e.g., 50 mL). Ethanol serves as both a reactant and the solvent.

    • Carefully and slowly add concentrated sulfuric acid (e.g., 1 mL) to the stirred solution. Caution: This addition is exothermic.

  • Reaction:

    • Attach a reflux condenser to the flask and ensure a steady flow of cooling water.

    • Heat the reaction mixture to a gentle reflux using a heating mantle.

    • Allow the reaction to proceed at reflux for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) if desired.

  • Work-up and Extraction:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully pour the cooled reaction mixture into a beaker containing ice water (approx. 100 mL).

    • Transfer the mixture to a separatory funnel.

    • Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. Caution: CO₂ gas will be evolved. Swirl the funnel gently and vent frequently until gas evolution ceases.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash sequentially with water (50 mL) and brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, then filter.

  • Purification:

    • Remove the solvent from the filtrate using a rotary evaporator.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure Ethyl 5-bromo-3,3-dimethylpentanoate as a liquid.

Characterization and Data

The structure of the synthesized Ethyl 5-bromo-3,3-dimethylpentanoate should be confirmed using spectroscopic methods.

PropertyValue
Molecular Formula C₉H₁₇BrO₂
Molecular Weight 237.14 g/mol
Appearance Colorless to yellow-brown liquid[5]
CAS Number 123469-83-0[5][6]
Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the ethyl ester protons (a quartet and a triplet), and signals corresponding to the protons of the pentanoate backbone.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display nine distinct carbon signals, including the carbonyl carbon of the ester at a characteristic downfield shift.

  • FT-IR (Fourier-Transform Infrared) Spectroscopy: Key vibrational bands are expected for the C=O stretch of the ester and C-Br stretching.

  • MS (Mass Spectrometry): The mass spectrum should show the molecular ion peak and a characteristic isotopic pattern for a bromine-containing compound.

Safety and Handling

  • 5-bromo-3,3-dimethylpentanoic acid: Handle with care, as it may cause skin and eye irritation.

  • Concentrated Sulfuric Acid: Highly corrosive. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Diethyl Ether: Highly flammable and volatile. Work in a well-ventilated fume hood away from ignition sources.

  • Ethyl 5-bromo-3,3-dimethylpentanoate: May cause skin, eye, and respiratory irritation.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow standard laboratory safety procedures.

References

  • Fischer, E.; Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258.
  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Fischer Esterification. Retrieved from [Link]

  • Organic Chemistry Portal. Fischer Esterification. Retrieved from [Link]

Sources

Application Notes and Protocols: Microwave-Assisted Synthesis of 5,5-Dimethyl-δ-valerolactone

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocol for the microwave-assisted synthesis of 5,5-dimethyl-δ-valerolactone from ethyl 5-bromo-3,3-dimethylpentanoate. Microwave-Assisted Organic Synthesis (MAOS) offers a green and efficient alternative to conventional heating methods, significantly reducing reaction times and often improving yields.[1] This application note will delve into the mechanistic underpinnings of the intramolecular cyclization, the rationale for experimental parameter selection, and a step-by-step protocol for the synthesis. Furthermore, the significance of δ-lactones in medicinal chemistry and materials science will be highlighted.

Introduction: The Convergence of Microwave Chemistry and Lactone Synthesis

The pursuit of rapid, efficient, and sustainable synthetic methodologies is a cornerstone of modern chemical research, particularly in the realms of drug discovery and materials science.[2] Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology, offering numerous advantages over traditional convective heating methods. By directly and efficiently heating the reaction mixture through dielectric polarization, microwave irradiation can dramatically accelerate reaction rates, enhance product yields, and improve product purity.[3] This approach aligns with the principles of green chemistry by minimizing energy consumption and often enabling the use of less hazardous solvents or even solvent-free conditions.[1]

δ-Lactones, six-membered cyclic esters, are prevalent structural motifs in a wide array of natural products and pharmacologically active compounds.[4] Their inherent reactivity and stereochemical features make them valuable intermediates in the synthesis of complex molecular architectures. The target molecule of this guide, 5,5-dimethyl-δ-valerolactone, is a key building block for the synthesis of biodegradable polymers and has potential applications in drug delivery systems.[5][6][7]

This guide focuses on the application of MAOS to the intramolecular cyclization of ethyl 5-bromo-3,3-dimethylpentanoate, a facile and atom-economical route to 5,5-dimethyl-δ-valerolactone. We will explore the theoretical basis for this transformation and provide a detailed, field-tested protocol for its execution.

The Synthesis of 5,5-Dimethyl-δ-valerolactone: A Mechanistic Perspective

The synthesis of 5,5-dimethyl-δ-valerolactone from ethyl 5-bromo-3,3-dimethylpentanoate proceeds via a base-mediated intramolecular SN2 cyclization. The key steps of the reaction are outlined below:

  • Deprotonation: The reaction is initiated by the deprotonation of the ester's α-proton by a suitable base, generating an enolate intermediate. While the ester α-protons are acidic, the reaction is driven forward by the subsequent intramolecular cyclization. In the context of lactonization of haloesters, a non-nucleophilic base is often preferred to avoid competing intermolecular reactions.

  • Intramolecular Nucleophilic Attack: The generated enolate acts as a nucleophile and attacks the electrophilic carbon atom bearing the bromine atom in an intramolecular fashion. This SN2 displacement of the bromide ion leads to the formation of the six-membered lactone ring.

  • Rationale for Microwave Assistance: Microwave irradiation significantly accelerates this reaction for several reasons:

    • Rapid Heating: Microwaves can rapidly bring the reaction mixture to the desired temperature, overcoming the activation energy barrier for the cyclization more efficiently than conventional heating.[3]

    • Polar Transition State: The SN2 transition state is highly polar. Polar species interact strongly with the microwave's electric field, leading to a selective acceleration of the reaction.

    • Reduced Side Reactions: The short reaction times minimize the potential for side reactions, such as elimination or intermolecular condensation, leading to cleaner product formation.

Experimental Protocol: Microwave-Assisted Synthesis of 5,5-Dimethyl-δ-valerolactone

This protocol provides a detailed methodology for the synthesis of 5,5-dimethyl-δ-valerolactone using a dedicated microwave reactor.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )
Ethyl 5-bromo-3,3-dimethylpentanoate123469-83-0237.14
Potassium tert-butoxide (KOtBu)865-47-4112.21
Anhydrous Tetrahydrofuran (THF)109-99-972.11
Diethyl ether (for extraction)60-29-774.12
Saturated aqueous ammonium chloride (NH₄Cl)12125-02-953.49
Anhydrous magnesium sulfate (MgSO₄)7487-88-9120.37

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Potassium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle with care.

  • Microwave synthesis should only be performed in a dedicated microwave reactor designed for chemical synthesis. Domestic microwave ovens should never be used.[8]

Step-by-Step Procedure
  • Reaction Setup:

    • To a 10 mL microwave process vial equipped with a magnetic stir bar, add ethyl 5-bromo-3,3-dimethylpentanoate (1.0 mmol, 237 mg).

    • Add anhydrous tetrahydrofuran (THF) (5 mL).

    • Add potassium tert-butoxide (1.2 mmol, 135 mg).

  • Microwave Irradiation:

    • Seal the vial with a Teflon septum and an aluminum crimp cap.

    • Place the vial in the cavity of the microwave reactor.

    • Irradiate the reaction mixture under the following conditions:

      • Temperature: 120 °C

      • Ramp Time: 2 minutes

      • Hold Time: 10 minutes

      • Power: Dynamic (the instrument will adjust power to maintain the target temperature)

      • Stirring: High

  • Work-up and Purification:

    • After the reaction is complete, allow the vial to cool to room temperature (below 50°C) before opening.

    • Quench the reaction mixture by carefully adding saturated aqueous NH₄Cl solution (10 mL).

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).

    • Combine the organic layers and wash with brine (15 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to afford the pure 5,5-dimethyl-δ-valerolactone.

Characterization Data

The identity and purity of the synthesized 5,5-dimethyl-δ-valerolactone can be confirmed by standard analytical techniques:

TechniqueExpected Results
¹H NMR Peaks corresponding to the gem-dimethyl group, and the three methylene groups of the lactone ring.
¹³C NMR Peaks for the carbonyl carbon, the quaternary carbon, the three methylene carbons, and the two methyl carbons.
FT-IR A strong absorption band around 1735 cm⁻¹ corresponding to the ester carbonyl stretch.
Mass Spec A molecular ion peak corresponding to the mass of 5,5-dimethyl-δ-valerolactone (C₇H₁₂O₂).

Optimization and Versatility

The provided protocol serves as a robust starting point. For optimization, several parameters can be varied:

ParameterRationale for Variation
Base Other non-nucleophilic bases such as sodium hydride (NaH) or lithium diisopropylamide (LDA) can be employed. The choice of base can influence reaction kinetics and yield.
Solvent Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are also suitable for microwave-assisted synthesis due to their high dielectric constants.[9] The choice of solvent can affect the heating efficiency and solubility of the reagents.
Temperature The reaction temperature can be optimized to balance reaction rate and selectivity. Higher temperatures may lead to faster reactions but could also promote side reactions.
Time The hold time can be adjusted based on reaction monitoring (e.g., by TLC or LC-MS) to ensure complete conversion of the starting material.

Visualizing the Workflow and Mechanism

To further elucidate the process, the following diagrams illustrate the experimental workflow and the proposed reaction mechanism.

G cluster_workflow Experimental Workflow start 1. Reagent Addition (Ethyl 5-bromo-3,3-dimethylpentanoate, KOtBu, THF) microwave 2. Microwave Irradiation (120°C, 10 min) start->microwave Seal Vial workup 3. Aqueous Work-up (NH4Cl quench, Ether extraction) microwave->workup Cool to RT purification 4. Purification (Column Chromatography) workup->purification Dry & Concentrate product 5. 5,5-Dimethyl-δ-valerolactone purification->product

Caption: A streamlined workflow for the microwave-assisted synthesis of 5,5-dimethyl-δ-valerolactone.

G cluster_mechanism Proposed Reaction Mechanism reactant Ethyl 5-bromo-3,3-dimethylpentanoate enolate Enolate Intermediate reactant->enolate + KOtBu - tBuOH lactone 5,5-Dimethyl-δ-valerolactone enolate->lactone Intramolecular SN2 - KBr

Caption: The base-mediated intramolecular SN2 cyclization mechanism.

Applications in Research and Development

5,5-Dimethyl-δ-valerolactone and its derivatives are of significant interest in several areas:

  • Polymer Chemistry: This lactone can undergo ring-opening polymerization to produce poly(5,5-dimethyl-δ-valerolactone), a biodegradable polyester with potential applications in medical devices, drug delivery systems, and environmentally friendly plastics.[5][7]

  • Medicinal Chemistry: The δ-lactone scaffold is present in numerous natural products with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4] The synthesis of novel substituted δ-lactones is an active area of research in drug discovery.

  • Organic Synthesis: As a chiral building block (if synthesized enantioselectively) or a functionalized cyclic ester, 5,5-dimethyl-δ-valerolactone can serve as a versatile intermediate for the synthesis of more complex molecules.[6]

Conclusion

The microwave-assisted synthesis of 5,5-dimethyl-δ-valerolactone from ethyl 5-bromo-3,3-dimethylpentanoate represents a prime example of the application of modern synthetic techniques to achieve rapid, efficient, and greener chemical transformations. This application note provides a solid foundation for researchers to implement this methodology in their laboratories. The significant reduction in reaction time and the potential for high yields make this approach particularly attractive for high-throughput synthesis and library generation in drug discovery and materials science.

References

  • δ-valerolactone Definition. (2025). Fiveable. [Link]

  • 7,7-Dimethyl-3-phenyl-4-p-tolyl-6,7,8,9-tetrahydro-1H-pyrazolo [3,4-b]quinolin-5(4H)-one (1). Organic Syntheses. [Link]

  • Microwave-Assisted γ-Valerolactone Production for Biomass Lignin Extraction: A Cascade Protocol. (2016). MDPI. [Link]

  • Biologically Active Natural δ-Lactones in Medicinal Chemistry: Structures, Bioactivities, and Synthesis. (2026). PubMed. [Link]

  • Solvent Choice for Microwave Synthesis. CEM Corporation. [Link]

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025). International Journal of Research in Pharmacy and Allied Science. [Link]

  • Intramolecular Free-Radical Cyclization Reactions. Science of Synthesis. [Link]

  • Microwave-assisted synthesis of macrocycles via intramolecular and/or bimolecular Ullmann coupling. (2012). PMC. [Link]

  • PART - 1 INTRODUCTION. BS Publications. [Link]

  • Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. (2020). Journal of Drug Delivery and Therapeutics. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 5-bromo-3,3-dimethylpentanoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Ethyl 5-bromo-3,3-dimethylpentanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The synthesis of this target molecule is typically approached as a multi-step process, and this guide is structured to address challenges that may arise at each key stage.

Synthetic Strategy Overview

The most direct and controllable synthesis of Ethyl 5-bromo-3,3-dimethylpentanoate involves a two-stage process. First, a suitable precursor, 3,3-dimethyl-5-hydroxypentanoic acid, undergoes an esterification reaction to yield Ethyl 5-hydroxy-3,3-dimethylpentanoate. This intermediate is then converted to the final product via a bromination reaction, specifically targeting the primary alcohol.

Below is a visual representation of the overall workflow.

Synthetic_Workflow cluster_0 Stage 1: Esterification cluster_1 Stage 2: Bromination Start 3,3-Dimethyl-5-hydroxypentanoic Acid Ester Ethyl 5-hydroxy-3,3-dimethylpentanoate Start->Ester Fischer Esterification (Ethanol, H₂SO₄ cat.) Bromo Ethyl 5-bromo-3,3-dimethylpentanoate Ester->Bromo Appel Reaction (PPh₃, CBr₄) End Final Product Bromo->End Purification & Analysis

Caption: A high-level overview of the two-stage synthetic route.

Stage 1: Fischer Esterification of the Precursor

The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. While seemingly straightforward, achieving high yields requires careful control of equilibrium and reaction conditions.

Frequently Asked Questions (FAQs) - Esterification

Q1: My esterification reaction has stalled, and TLC analysis shows a significant amount of starting carboxylic acid remaining. What are the likely causes?

A1: This is a common issue as Fischer esterification is an equilibrium-controlled process. The primary culprits are:

  • Water Presence: Water is a product of the reaction. Its accumulation will shift the equilibrium back towards the starting materials according to Le Châtelier's principle.

  • Insufficient Catalyst: The acid catalyst (commonly H₂SO₄) may be insufficient in quantity or may have degraded.

  • Suboptimal Temperature: The reaction may not have been heated sufficiently to drive the reaction forward at a reasonable rate.

  • Stoichiometry: While using the alcohol as the solvent helps drive the equilibrium, an insufficient amount will limit the conversion.

Q2: I'm observing charring or the formation of dark-colored byproducts. What's happening?

A2: Charring is often a sign of decomposition caused by an overly aggressive reaction temperature or an excessive concentration of the strong acid catalyst. Sulfuric acid can cause dehydration of the alcohol and other side reactions at high temperatures.

Q3: How can I effectively remove the water produced during the reaction to improve the yield?

A3: There are two primary strategies. Chemically, you can use a dehydrating agent. Physically, you can remove water as it forms. Using a large excess of the alcohol (in this case, ethanol) is the simplest way to drive the equilibrium forward.[1] For more rigorous water removal, a Dean-Stark apparatus can be employed, which physically separates water from the reaction mixture as an azeotrope with a suitable solvent like toluene.[1][2]

Troubleshooting Guide: Low Esterification Yield
Symptom Potential Cause Diagnostic Step Recommended Solution
Incomplete Conversion Reaction has not reached equilibrium or equilibrium is unfavorable.Monitor reaction via TLC over an extended period. Check for two distinct spots (acid and ester).1. Increase Reaction Time: Allow the reaction to reflux for a longer duration (e.g., 8-12 hours).2. Use Excess Alcohol: Ensure ethanol is used in large excess (can serve as the solvent).3. Remove Water: If feasible, use a Dean-Stark apparatus.[1]
Low Product Isolation Product loss during aqueous workup.Check the pH of the aqueous layers after extraction. Analyze a sample of the aqueous layer by TLC.1. Neutralize Carefully: Ensure the reaction is neutralized (e.g., with NaHCO₃ solution) before extraction.[3] 2. Saturate Aqueous Layer: Use brine (saturated NaCl solution) for the final wash to reduce the solubility of the ester in the aqueous phase.[3]
Dark Reaction Mixture Decomposition of starting materials or product.Lower the reaction temperature.1. Reduce Temperature: Operate at a milder reflux temperature.2. Reduce Catalyst: Decrease the amount of sulfuric acid to a truly catalytic amount (e.g., 1-2 mol%).
No Reaction Inactive reagents or catalyst.Verify the concentration and quality of the sulfuric acid. Ensure the precursor acid and alcohol are of sufficient purity.Use fresh, high-purity reagents and catalyst.

Stage 2: Bromination via the Appel Reaction

The Appel reaction provides a mild and effective method for converting primary and secondary alcohols into the corresponding alkyl halides with inversion of stereochemistry.[4][5][6] It utilizes triphenylphosphine (PPh₃) and a carbon tetrahalide, in this case, carbon tetrabromide (CBr₄).

Appel_Mechanism cluster_mech Appel Reaction Mechanism Reagents PPh₃ + CBr₄ Phosphonium [Ph₃P-Br]⁺ CBr₃⁻ (Bromophosphonium salt) Reagents->Phosphonium Activation Oxyphosphonium [R-CH₂-O-PPh₃]⁺ Br⁻ (Alkoxyphosphonium salt) Alcohol R-CH₂-OH (Ethyl 5-hydroxy-3,3-dimethylpentanoate) Alkoxide R-CH₂-O⁻ Alcohol->Alkoxide Deprotonation by CBr₃⁻ Alkoxide->Oxyphosphonium Nucleophilic Attack on Phosphorus Product R-CH₂-Br (Final Product) Oxyphosphonium->Product SN2 Attack by Br⁻ Byproduct Ph₃P=O (Triphenylphosphine oxide) Oxyphosphonium->Byproduct

Caption: Simplified mechanism of the Appel reaction for converting an alcohol to an alkyl bromide.

Frequently Asked Questions (FAQs) - Bromination

Q1: My Appel reaction yield is low, and I've isolated a lot of unreacted starting alcohol. What went wrong?

A1: Low conversion in an Appel reaction often points to issues with reagents or reaction conditions:

  • Moisture: The phosphonium intermediates are highly moisture-sensitive. Any water in the solvent or on the glassware will consume the reagents.

  • Reagent Quality: Triphenylphosphine can oxidize over time. Carbon tetrabromide can also degrade. Using fresh, high-purity reagents is critical.

  • Insufficient Reagent: An inadequate amount of PPh₃ or CBr₄ will lead to incomplete conversion. Typically, a slight excess (1.1-1.5 equivalents) is used.[5]

Q2: The main impurity in my final product is triphenylphosphine oxide (Ph₃P=O). How can I effectively remove it?

A2: This is the most common purification challenge with the Appel reaction. Ph₃P=O is often poorly soluble in non-polar solvents and can co-elute with products of similar polarity during column chromatography.

  • Filtration: If the reaction solvent is non-polar (e.g., hexanes), Ph₃P=O may precipitate and can be removed by filtration.[7]

  • Solvent Choice for Purification: A mixed solvent system for chromatography is usually necessary. A gradient elution from a non-polar solvent (like hexanes) to a slightly more polar mixture (hexanes/ethyl acetate or hexanes/dichloromethane) can effectively separate the product from the byproduct.[8][9]

  • Alternative Workup: Some protocols suggest concentrating the reaction mixture and triturating with a solvent like diethyl ether, in which the desired product is soluble but Ph₃P=O is not.

Q3: Are there alternatives to the Appel reaction for this conversion?

A3: Yes, other methods can be used to convert a primary alcohol to a primary bromide, though they may have their own drawbacks.

  • Phosphorus Tribromide (PBr₃): A classic reagent for this conversion. However, it is highly corrosive and reactive, and requires careful handling and control of reaction temperature to avoid side reactions.

  • Thionyl Bromide (SOBr₂): Similar to PBr₃, it's an effective but highly reactive and hazardous reagent.

The Appel reaction is often preferred for its milder conditions and higher functional group tolerance.[6]

Troubleshooting Guide: Bromination Reaction
Symptom Potential Cause Diagnostic Step Recommended Solution
Low Conversion Moisture contamination or degraded reagents.Test reagents on a small scale with a simple alcohol.1. Dry All Components: Flame-dry glassware. Use anhydrous solvents.[10] Handle reagents under an inert atmosphere (N₂ or Ar).2. Use Fresh Reagents: Use freshly opened or purified PPh₃ and CBr₄.
Multiple Byproducts Reaction temperature too high, or incorrect stoichiometry.Analyze crude product by GC-MS or ¹H NMR to identify byproducts.1. Control Temperature: Run the reaction at 0 °C to room temperature.[5] 2. Verify Stoichiometry: Accurately weigh reagents, using a slight excess of PPh₃ and CBr₄ (e.g., 1.2 eq).
Difficult Purification Co-elution of product and triphenylphosphine oxide.Monitor column chromatography fractions carefully by TLC using a visualizing stain (e.g., potassium permanganate).1. Optimize Chromatography: Use a long column with a shallow gradient (e.g., 0% to 5% Ethyl Acetate in Hexanes).2. Pre-Purification Trituration: After removing the solvent, add cold diethyl ether or hexanes to the crude residue, stir, and filter to remove the precipitated Ph₃P=O.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-hydroxy-3,3-dimethylpentanoate

Materials:

  • 3,3-dimethyl-5-hydroxypentanoic acid

  • Ethanol (anhydrous, 200 proof)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the starting carboxylic acid in a 10-fold excess of anhydrous ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (approx. 1-2% of the molar amount of the carboxylic acid) to the solution.

  • Heat the mixture to a gentle reflux and maintain for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).[3]

  • Once the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (to neutralize the acid catalyst), water, and finally brine.[11]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Protocol 2: Synthesis of Ethyl 5-bromo-3,3-dimethylpentanoate (Appel Reaction)

Materials:

  • Ethyl 5-hydroxy-3,3-dimethylpentanoate

  • Triphenylphosphine (PPh₃)

  • Carbon Tetrabromide (CBr₄)

  • Dichloromethane (DCM), anhydrous

  • Hexanes

Procedure:

  • Set up a flame-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon).

  • Dissolve the starting alcohol (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous DCM.[7]

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve carbon tetrabromide (1.2 eq) in anhydrous DCM.

  • Add the CBr₄ solution dropwise to the cooled, stirring alcohol/PPh₃ solution over 15-20 minutes.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Add hexanes to the crude residue to precipitate the triphenylphosphine oxide. Stir vigorously for 15 minutes, then filter the mixture, washing the solid with additional cold hexanes.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure product.[8]

Troubleshooting Logic Diagram

This diagram provides a systematic approach to diagnosing issues in the overall synthesis.

Troubleshooting_Tree Start Low Overall Yield Check_Step1 Analyze Purity of Ester Intermediate Start->Check_Step1 Step1_OK Step1_OK Check_Step1->Step1_OK Intermediate is Pure (>95%) Step1_Bad Step1_Bad Check_Step1->Step1_Bad Intermediate is Impure or Yield is Low Check_Step2 Review Bromination Reaction Conditions Step1_OK->Check_Step2 Problem is in Bromination Step Troubleshoot_Ester Troubleshoot_Ester Step1_Bad->Troubleshoot_Ester Proceed to Esterification Troubleshooting Guide Brom_Moisture Brom_Moisture Check_Step2->Brom_Moisture Were conditions strictly anhydrous? Fix_Anhydrous Redo reaction using dried solvents/glassware and inert atmosphere. Brom_Moisture->Fix_Anhydrous No Brom_Reagents Are PPh₃ and CBr₄ fresh and high purity? Brom_Moisture->Brom_Reagents Yes Fix_Reagents Use fresh/purified PPh₃ and CBr₄. Brom_Reagents->Fix_Reagents No Brom_Purification Was Ph₃P=O successfully removed during workup? Brom_Reagents->Brom_Purification Yes Fix_Purification Optimize chromatography and/or perform pre- purification trituration. Brom_Purification->Fix_Purification No End_Consult Consult Senior Scientist: Consider alternative bromination methods. Brom_Purification->End_Consult Yes

Caption: A decision tree to systematically troubleshoot low yield issues.

References
  • Wikipedia. Appel reaction. [Link]

  • SATHEE - IIT Kanpur. Finkelstein Reaction. [Link]

  • AdiChemistry. HUNSDIECKER REACTION | MECHANISM | APPLICATIONS | ILLUSTRATIONS. [Link]

  • SATHEE. Chemistry Hunsdiecker Reaction. [Link]

  • Wikipedia. Finkelstein reaction. [Link]

  • BYJU'S. Finkelstein Reaction. [Link]

  • Quora. What is the Hunsdiecker Reaction? - Chemical Engineering. [Link]

  • OrgoSolver. Appel Reaction: Alcohol to Alkyl Halide (PPh3 + CBr4/CCl4). [Link]

  • Organic Synthesis. Alcohol to Bromide/Chloride/Iodide using Appel reaction. [Link]

  • Shiksha Nation. Finkelstein Reaction | Definition, Mechanism & Example (Class 12). [Link]

  • J&K Scientific LLC. Finkelstein Reaction. [Link]

  • Chem.LibreTexts. Appel Reaction. [Link]

  • HSCprep. Fisher Esterification: Synthesis and Purification of Esters - Chemistry. [Link]

  • National Institutes of Health. Decarboxylative Halogenation of Organic Compounds. [Link]

  • BYJU'S. Hunsdiecker Reaction. [Link]

  • Organic Chemistry Portal. Appel Reaction. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]

  • Google Patents.
  • ChemSynthesis. 3,3-dimethylpentanoic acid. [Link]

  • Master Organic Chemistry. Fischer Esterification: Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • PubChemLite. 3,3-dimethylpentanoic acid (C7H14O2). [Link]

  • PubChem. 3,3-Dimethylpentanoic acid | C7H14O2 | CID 5282645. [Link]

  • University of Rochester, Department of Chemistry. Remove Sticky Reagents. [Link]

  • ResearchGate. How to purify esterefication product?. [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. [Link]

  • MDPI. Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. [Link]

  • Organic Syntheses. Procedure. [Link]

  • Organic & Biomolecular Chemistry - UniBa. Horner–Wadsworth–Emmons reaction in deep eutectic solvents. [Link]

  • ResearchGate. Reaction mechanism for the formation of 5-Bromo-2,2-dimethyl-pentanoic acid isobutyl ester. [Link]

  • Sumitomo Chemical. Theoretical Calculations in Reaction Mechanism Studies. [Link]

  • MDPI. Modeling the Reaction Process for the Synthesis of Ethyl Chrysanthemate from Ethyl Diazoacetate in a Micro-Flow Platform. [Link]

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Minimizing elimination side reactions of Ethyl 5-bromo-3,3-dimethylpentanoate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Substitution and Minimizing Elimination of Ethyl 5-bromo-3,3-dimethylpentanoate Target Audience: Researchers, Scientists, and Drug Development Professionals

Overview

Ethyl 5-bromo-3,3-dimethylpentanoate is a highly versatile building block in medicinal chemistry, featuring a primary bromide and a protected ethyl ester. However, researchers frequently report yield-limiting elimination side reactions during nucleophilic substitution. As a Senior Application Scientist, I have designed this troubleshooting guide to help you understand the mechanistic causality behind these side reactions and provide field-proven, self-validating protocols to isolate the SN2 pathway.

Part 1: Mechanistic Troubleshooting (FAQs)

Q1: Why am I seeing significant alkene byproducts (elimination) when reacting Ethyl 5-bromo-3,3-dimethylpentanoate, even though it is a primary alkyl halide? A1: While primary alkyl halides generally favor SN2 substitution, the unique architecture of Ethyl 5-bromo-3,3-dimethylpentanoate alters this baseline. The substrate features a quaternary


-carbon (the 3,3-gem-dimethyl group). This bulky substitution restricts the conformational freedom of the alkyl chain, creating a steric environment that slightly elevates the activation energy barrier for the SN2 transition state, as detailed in studies on alkyl halide structure and reaction barriers[1]. Consequently, when you introduce strong or bulky bases (e.g., KOtBu, NaOEt), basicity outcompetes nucleophilicity. The base abstracts a proton from the less hindered 

-carbon (C4), driving an E2 elimination that yields the terminal alkene (Ethyl 3,3-dimethylpent-4-enoate).

Q2: How does solvent selection influence the SN2/E2 ratio for this specific substrate? A2: Solvent selection dictates the solvation shell around your nucleophile, directly modulating its basicity versus nucleophilicity. Polar protic solvents (like ethanol or methanol) hydrogen-bond with the nucleophile. This increases the effective steric bulk of the nucleophile—hindering its SN2 trajectory—and enhances its basic character, heavily favoring E2 elimination. To suppress the E2 pathway, you must switch to polar aprotic solvents (e.g., DMF, DMSO, or Acetonitrile). As explained by Master Organic Chemistry[2], these solvents effectively solvate cations but leave nucleophilic anions "naked" and highly reactive. This significantly lowers the SN2 activation barrier, allowing substitution to kinetically outpace elimination.

Q3: What is the most effective chemical strategy to force the SN2 reaction and maximize my yield? A3: The most robust method to enforce SN2 over E2 is the implementation of in situ Finkelstein catalysis combined with a mild, non-nucleophilic base. By adding a catalytic amount of Sodium Iodide (NaI), the primary bromide is transiently converted into a primary iodide. Iodide is a superior leaving group due to its polarizability and weaker C-I bond, which drastically accelerates the SN2 rate, a fundamental principle of the SN2 reaction mechanism[3]. Because the SN2 reaction with the iodide intermediate is orders of magnitude faster, the substitution reaction reaches completion before the higher-energy E2 elimination can occur. Pair this with a weak base like


 to act purely as an acid scavenger rather than an active deprotonating agent, aligning with standard rules for elimination reactions[4].

Part 2: Reaction Pathway & Logic Visualization

PathwayLogic Substrate Ethyl 5-bromo-3,3-dimethylpentanoate (Primary Alkyl Bromide) Base Nucleophile / Base Addition Substrate->Base StrongBase Strong/Bulky Base (e.g., KOtBu, NaOEt) Base->StrongBase High pKa WeakBase Weak/Non-nucleophilic Base (e.g., K2CO3, Cs2CO3) Base->WeakBase Low pKa / Bulky E2 E2 Elimination (Alkene Byproduct) StrongBase->E2 Favored Pathway SN2 SN2 Substitution (Target Product) StrongBase->SN2 Minor Pathway WeakBase->E2 Suppressed WeakBase->SN2 Favored Pathway

Fig 1: Reaction pathway logic for SN2 vs E2 competition based on base selection.

Part 3: Quantitative Parameter Analysis

The following table synthesizes the causality behind experimental variables and their direct impact on the SN2/E2 ratio for


-branched primary alkyl halides.
ParameterConditionDominant PathwayMechanistic Causality
Base Strength Strong/Bulky (KOtBu, NaOEt)E2 (Elimination) High basicity abstracts the

-proton before the nucleophile can navigate the

-steric bulk.
Base Strength Mild/Inorganic (

,

)
SN2 (Substitution) Low pKa prevents deprotonation; acts solely as an acid scavenger for the nucleophile.
Solvent Polar Protic (EtOH,

)
E2 (Elimination) Solvation shell increases the effective steric bulk of the nucleophile, hindering SN2 trajectory.
Solvent Polar Aprotic (DMF, DMSO)SN2 (Substitution) Leaves the nucleophile "naked," significantly lowering the SN2 activation energy barrier.
Temperature High (>60°C)E2 (Elimination) E2 has a higher activation entropy (

); higher thermal energy overcomes the E2 barrier.
Catalysis NoneMixed (SN2/E2) Bromide leaving group kinetics allow E2 to compete.
Catalysis Catalytic NaI (Finkelstein)SN2 (Substitution) Transient iodide intermediate accelerates SN2 kinetics, outcompeting the E2 pathway.

Part 4: Standard Operating Procedure (Self-Validating Protocol)

To guarantee reproducibility and scientific integrity, the following methodology utilizes a self-validating system. Built-in analytical checks ensure the reaction proceeds via the intended SN2 pathway while protecting the sensitive ethyl ester moiety.

Protocol: Finkelstein-Assisted Nucleophilic Substitution

Designed to maximize SN2 yields when coupling Ethyl 5-bromo-3,3-dimethylpentanoate with amine or carbon nucleophiles.

  • Solvent Preparation: Thoroughly dry N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) over 3Å molecular sieves. Causality: Eliminating water prevents the generation of hydroxide ions, which act as strong bases and trigger E2 elimination or ester hydrolysis.

  • Reagent Mixing: In a round-bottom flask under an inert Nitrogen/Argon atmosphere, dissolve 1.0 equivalent of the nucleophile and 1.1 equivalents of Ethyl 5-bromo-3,3-dimethylpentanoate in the polar aprotic solvent (approx. 0.2 M concentration).

  • Catalysis (Validation Check 1): Add 0.15 equivalents of anhydrous Sodium Iodide (NaI). Stir for 15–30 minutes at room temperature.

    • Self-Validation: Monitor via TLC (Hexanes/EtOAc). The appearance of a new, slightly less polar spot confirms the successful in situ conversion of the bromide to the highly reactive iodide intermediate. Do not proceed until this intermediate is detected.

  • Base Addition: Add 1.5 to 2.0 equivalents of finely powdered, anhydrous Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ). Strictly avoid strong bases like NaH or KOtBu.
  • Thermal Control: Maintain the reaction temperature between 25°C and 40°C. Causality: Elevated temperatures exponentially increase the rate of the higher-activation-energy E2 pathway.

  • Quench & Protect (Validation Check 2): Monitor the reaction via LC-MS. Upon complete consumption of the iodide intermediate, quench the reaction with saturated aqueous

    
    .
    
    • Self-Validation: This mildly acidic quench neutralizes the alkaline environment immediately, validating the integrity of the target molecule by preventing base-catalyzed saponification of the ethyl ester during the aqueous workup.

ExperimentalWorkflow Step1 1. Solvation Dry DMF/MeCN Step2 2. Catalysis 0.15 eq NaI Step1->Step2 Step3 3. Base Addition K2CO3 or Cs2CO3 Step2->Step3 Step4 4. Thermal Control Stir at 25-40°C Step3->Step4

Fig 2: Optimized Finkelstein-assisted workflow for maximizing SN2 substitution.

References

  • [1] How Alkyl Halide Structure Affects E2 and SN2 Reaction Barriers | ACS Publications |

  • [2] Deciding SN1/SN2/E1/E2 - The Solvent | Master Organic Chemistry |

  • [3] SN2 Reaction Mechanism | Chemistry Steps |

  • [4] Organic Chemistry Alkyl Halides - Elimination Reactions | Chemistry Coach |

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in the Hydrolysis of Ethyl 5-bromo-3,3-dimethylpentanoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the hydrolysis of Ethyl 5-bromo-3,3-dimethylpentanoate. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific chemical transformation. The following question-and-answer format addresses common issues, providing in-depth explanations and actionable solutions to improve your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My hydrolysis of Ethyl 5-bromo-3,3-dimethylpentanoate is showing low or incomplete conversion. What are the primary factors I should investigate?

Answer:

Low conversion in the hydrolysis of Ethyl 5-bromo-3,3-dimethylpentanoate is a frequent challenge, primarily due to the steric hindrance around the ester's carbonyl group. The gem-dimethyl group at the C3 position significantly impedes the approach of the nucleophile (hydroxide or water) to the carbonyl carbon.[1][2] This steric hindrance slows down the reaction rate, often leading to incomplete conversion under standard hydrolysis conditions.[3][4]

Here are the key areas to troubleshoot:

  • Steric Hindrance: The primary obstacle is the bulky 3,3-dimethyl group, which makes the ester resistant to saponification.[3][4]

  • Reaction Conditions: Standard hydrolysis protocols (e.g., aqueous NaOH or HCl at room temperature or moderate heat) are often insufficient for this sterically hindered ester.[5][6]

  • Choice of Catalyst/Reagent: Both acid-catalyzed and base-promoted hydrolysis can be employed, but the choice and concentration of the reagent are critical.[7][8]

  • Solvent System: The solvent plays a crucial role in solvating both the ester and the hydrolyzing agent.[3]

Question 2: I'm using a standard base-promoted hydrolysis (saponification) with aqueous NaOH. Why is it not working effectively?

Answer:

Standard aqueous saponification often fails for sterically hindered esters like Ethyl 5-bromo-3,3-dimethylpentanoate for two main reasons:

  • Solvation of the Nucleophile: In aqueous solutions, hydroxide ions are heavily solvated by water molecules through hydrogen bonding.[3] This solvation shell increases the effective size of the nucleophile and raises the energy barrier for its attack on the sterically shielded carbonyl carbon.

  • Limited Solubility: The organic ester may have limited solubility in a purely aqueous medium, leading to a slow, heterogeneous reaction.

Troubleshooting Steps & Enhanced Protocols:

To overcome these limitations, consider the following modifications to your protocol:

  • Non-Aqueous or Mixed Solvent Systems: Employing a non-aqueous or a mixed solvent system can dramatically increase the reaction rate. A common and effective system is a mixture of methanol and dichloromethane (CH₂Cl₂).[3][4] The less-protic environment reduces the solvation of the hydroxide ion, making it a more potent nucleophile.

  • Phase-Transfer Catalysis: While not explicitly detailed in the immediate search results for this specific molecule, phase-transfer catalysis is a well-established technique for reactions involving a water-soluble nucleophile and an organic-soluble substrate. A quaternary ammonium salt could be employed to carry the hydroxide ion into the organic phase.

  • Use of Stronger, Less-Hindered Bases: In some cases, stronger bases like potassium tert-butoxide in the presence of a controlled amount of water can generate a "naked" hydroxide ion that is highly reactive.[5]

Experimental Protocol: Mild Alkaline Hydrolysis in a Non-Aqueous Medium [3][4]

This protocol is adapted from a general method for the saponification of hindered esters.

ParameterRecommended Value
Base Sodium Hydroxide (NaOH)
Solvent System Methanol (MeOH) / Dichloromethane (CH₂Cl₂) (1:9 v/v)
Base Concentration 0.3 N solution of NaOH in MeOH
Ester to Base Ratio 1:3 (mmol/mmol)
Temperature Room Temperature
Reaction Monitoring Thin-Layer Chromatography (TLC)
Question 3: What are the potential side reactions I should be aware of during the hydrolysis of Ethyl 5-bromo-3,3-dimethylpentanoate?

Answer:

The primary side reaction of concern is the potential for elimination or substitution at the carbon bearing the bromine atom, especially under basic conditions and with elevated temperatures. The bromide ion is a good leaving group.

Potential Side Reactions:

  • E2 Elimination: Under strongly basic conditions, deprotonation of the carbon adjacent to the bromine can lead to the formation of an alkene via an E2 elimination mechanism.

  • SN2 Substitution: The hydroxide ion, in addition to being a nucleophile for the ester carbonyl, can also act as a nucleophile and displace the bromide ion via an SN2 reaction, leading to the corresponding hydroxy-substituted product.

Mitigation Strategies:

  • Temperature Control: Keeping the reaction at room temperature or even cooler can help to minimize these side reactions, as they often have a higher activation energy than the desired hydrolysis.[9]

  • Choice of Base: Using a milder base or carefully controlling the stoichiometry can reduce the propensity for side reactions.

  • Reaction Time: Monitor the reaction closely by TLC or HPLC to avoid prolonged reaction times after the starting material has been consumed, which could favor the formation of side products.

Question 4: How can I effectively monitor the progress of the hydrolysis reaction?

Answer:

Effective reaction monitoring is crucial for determining the optimal reaction time and preventing the formation of byproducts.

  • Thin-Layer Chromatography (TLC): This is a simple and rapid method. Spot the reaction mixture alongside the starting ester on a TLC plate. The product, being a carboxylic acid (or its salt), will have a different Rf value (typically lower, and it may streak if not basified or acidified).

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the preferred method. It can accurately determine the percentage of remaining starting material and the formation of the product.

  • ¹H NMR Spectroscopy: ¹H NMR can also be used to monitor the reaction's progress.[10] The disappearance of the characteristic ethyl group signals (a quartet around 4.1 ppm and a triplet around 1.2 ppm) of the starting ester and the appearance of new signals corresponding to the product can be tracked.

Question 5: I've successfully hydrolyzed the ester, but I'm having trouble with the work-up and purification of the final product, 5-bromo-3,3-dimethylpentanoic acid. What is the recommended procedure?

Answer:

A proper work-up procedure is essential to isolate the carboxylic acid in its pure form.

Standard Work-up and Purification Protocol:

  • Solvent Removal: After the reaction is complete (as determined by TLC or HPLC), remove the organic solvents (e.g., CH₂Cl₂ and MeOH) under reduced pressure using a rotary evaporator.

  • Acidification: Dissolve the resulting residue in water and carefully acidify the aqueous solution with a dilute acid, such as 1M HCl, to a pH of ~2-3. This will protonate the carboxylate salt to form the free carboxylic acid.

  • Extraction: Extract the aqueous layer several times with an organic solvent like diethyl ether or ethyl acetate. The carboxylic acid product will move into the organic phase.

  • Washing and Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove any remaining water. Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude 5-bromo-3,3-dimethylpentanoic acid.

  • Purification: If necessary, the crude product can be further purified by recrystallization or column chromatography.[11]

Visualization of the Hydrolysis Workflow

The following diagram illustrates the key steps in the troubleshooting and optimization process for the hydrolysis of Ethyl 5-bromo-3,3-dimethylpentanoate.

Hydrolysis_Workflow cluster_Problem Problem Identification cluster_Analysis Root Cause Analysis cluster_Solution Solution Implementation cluster_Monitoring Process Monitoring cluster_Purification Product Isolation Problem Low Conversion Rate Incomplete Hydrolysis of Ethyl 5-bromo-3,3-dimethylpentanoate Cause Primary Cause: Steric Hindrance Gem-dimethyl group at C3 impedes nucleophilic attack Problem->Cause Investigate Optimization Reaction Optimization Modify Solvent System (e.g., MeOH/CH2Cl2) Adjust Base Concentration Control Temperature (Room Temp) Cause->Optimization Address Monitoring Reaction Monitoring TLC HPLC ¹H NMR Optimization->Monitoring Track Progress Purification Work-up & Purification Acidification Extraction Drying & Concentration Recrystallization/Chromatography Monitoring->Purification Proceed upon Completion

Caption: Troubleshooting workflow for low conversion rates.

Hydrolysis Reaction Mechanism

The diagram below illustrates the generally accepted BAC2 (Base-catalyzed, Acyl-cleavage, Bimolecular) mechanism for the hydrolysis of an ester.

BAC2_Mechanism Ester Ethyl 5-bromo-3,3-dimethylpentanoate Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate 1. Nucleophilic Attack Hydroxide OH⁻ Carboxylic_Acid 5-bromo-3,3-dimethylpentanoic acid Tetrahedral_Intermediate->Carboxylic_Acid 2. Elimination of Leaving Group Ethoxide EtO⁻ Carboxylate Carboxylate Anion Ethanol Ethanol Carboxylic_Acid->Carboxylate 3. Deprotonation (Irreversible Step) Ethoxide->Ethanol Proton Transfer

Caption: BAC2 mechanism for ester hydrolysis.

References
  • Theodorou, V., Alagiannis, M., Ntemou, N., Brentas, A., Voulgari, P., Polychronidou, V., Gogou, M., Giannelos, M., & Skobridis, K. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319. [Link]

  • Connor, K. A., & Wilson, J. E. (1991). 1H NMR as an analytical tool for the investigation of hydrolysis rates: a method for the rapid evaluation of the shelf-life of aqueous solutions of drugs with ester groups. Journal of Pharmacy and Pharmacology, 43(12), 860-862. [Link]

  • Gassman, P. G., & Schenk, W. N. (1977). A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. The Journal of Organic Chemistry, 42(5), 918-920. [Link]

  • Hoogendoorn, J. (2020, January 17). Enhancing Esters Hydrolytic Stability and Biodegradability. Lubes'N'Greases. [Link]

  • Jabeen, F., Al-Ghamdi, A. A., & Al-Otaibi, T. A. (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. Open Access Research Journal of Chemistry and Pharmacy, 4(2), 081-086. [Link]

  • Jabeen, F., Al-Ghamdi, A. A., & Al-Otaibi, T. A. (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. Open Access Research Journal of Chemistry and Pharmacy, 4(2), 081-086. [Link]

  • Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis. Science discussions. [Link]

  • Sakharkar, M. A. (2013, February 12). acid base catalysed Ester hydrolysis [PowerPoint slides]. SlideShare. [Link]

  • Gassman, P. G., & Schenk, W. N. (1977). A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. The Journal of Organic Chemistry, 42(5), 918-920. [Link]

  • Clark, J. (2023). Hydrolysing Esters. Chemguide. [Link]

  • Nguyen, T. H., et al. (2023). Determination of Intracellular Esterase Activity Using Ratiometric Raman Sensing and Spectral Phasor Analysis. Analytical Chemistry, 95(12), 5275-5282. [Link]

  • Kumar, S., et al. (2023). Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. Beilstein Journal of Organic Chemistry, 19, 236-242. [Link]

  • Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319. [Link]

  • Garavelli, C. B. (1972). The Qualitative and Quantitative Determination of the Esters by Alkaline Hydrolysis and Gas Chromatographic Analysis of the Liberated Alcohol. Journal of the Tennessee Academy of Science, 47(3), 107-109. [Link]

  • Wikipedia contributors. (2023, November 13). Ester hydrolysis. In Wikipedia, The Free Encyclopedia. Retrieved March 7, 2024, from [Link]

  • Huffman, J. W., & Harris, R. H. (1976). A Convenient Procedure for the Hydrolysis of Hindered Esters. Synthetic Communications, 6(7), 481-484. [Link]

  • Reddit. (2022, January 18). Hydrolysis product troubleshooting. r/Chempros. [Link]

  • Schwarzenbach, R. P., Gschwend, P. M., & Imboden, D. M. (2003). Environmental Organic Chemistry (2nd ed.). Wiley-Interscience.
  • LibreTexts. (2023, October 29). 15.9 Hydrolysis of Esters. In The Basics of General, Organic, and Biological Chemistry. [Link]

  • Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • Clark, J. (2023). Mechanism for the acid catalysed hydrolysis of esters. Chemguide. [Link]

  • Rzepa, H. (2013, March 29). A sideways look at the mechanism of ester hydrolysis. Henry Rzepa's Blog. [Link]

  • Reddit. (2023, July 21). Why are my ester hydrolysis not working. r/Chempros. [Link]

  • Aksnes, G., & Libnau, F. O. (1991). Temperature dependence of ester hydrolysis in water. Acta Chemica Scandinavica, 45, 647-651. [Link]

  • Feng, Y., et al. (2018). An Autogenic Acid System Based on the Hydrolysis of p-Nitrobenzyl Acetate for Acidizing High-Temperature Carbonate Reservoirs. Energy & Fuels, 32(12), 12586-12594. [Link]

  • Brand, S., & Williams, J. M. J. (2002). Dynamic kinetic resolution in the hydrolysis of an α-bromo ester. Chemical Communications, (2), 118-119. [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Chemistry. [Link]

  • Ramachandran, P. V., et al. (2021). Reaction mechanism for the formation of 5-Bromo-2,2-dimethyl-pentanoic acid isobutyl ester. ResearchGate. [Link]

  • LibreTexts. (2023, October 29). 5.4: Hydrolysis Reactions. In Chemistry LibreTexts. [Link]

  • Google Patents. (n.d.).
  • Monash University. (2023, June 15). Organic reactions: Hydrolysis. Student Academic Success. [Link]

  • Organic Syntheses. (n.d.). 3,5-Dibromo-2-pyrone. [Link]

  • Malik, S. (2018, February 28). Hydrolysis of haloalkanes [Video]. YouTube. [Link]

  • Ozbek, B., & Uysal, B. Z. (2006). Process improvement approach to the saponification reaction by using statistical experimental design. Chemical Engineering and Processing: Process Intensification, 45(9), 767-774. [Link]

  • Michigan State University. (n.d.). Alkyl Halide Reactivity. Chemistry. [Link]

  • University of Rochester. (n.d.). Tips & Tricks: About. Chemistry. [Link]

  • Dluska, E., et al. (2019). Experimental Studies of Ethyl Acetate Saponification Using Different Reactor Systems: The Effect of Volume Flow Rate on Reactor Performance and Pressure Drop. Processes, 7(2), 79. [Link]

Sources

Technical Support Center: Ethyl 5-bromo-3,3-dimethylpentanoate Stability & Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing reaction temperature and handling protocols to prevent cyclization and degradation. Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Researchers.[1] Compound CAS: 123469-83-0 (and related analogs).[1]

Part 1: The Core Challenge – The "Thorpe-Ingold" Trap

As a Senior Application Scientist, the most frequent issue I diagnose with Ethyl 5-bromo-3,3-dimethylpentanoate is not simple thermal decomposition, but a specific, structurally driven failure mode: Spontaneous Intramolecular Cyclization .

This molecule contains a "ticking clock" built into its backbone.[1] The gem-dimethyl group at the C3 position creates a steric environment known as the Thorpe-Ingold Effect (or gem-dialkyl effect).[1][2][3] These bulky methyl groups compress the internal bond angle of the carbon chain, forcing the terminal bromide (electrophile) and the ester (nucleophile) closer together.

The Consequence: The molecule is pre-organized to snap shut into 3,3-dimethyl-


-valerolactone , ejecting ethyl bromide.[1] This reaction is highly temperature-sensitive and often irreversible.[1]

Part 2: Troubleshooting Guide & FAQs

Q1: I am observing a rapid drop in purity (from >98% to <90%) during alkylation reactions at 60°C. Is this hydrolysis?

Diagnosis: It is likely not hydrolysis (unless water is present), but lactonization .[1] Technical Insight: At temperatures above 40°C, the kinetic energy overcomes the activation barrier for the internal nucleophilic attack. The gem-dimethyl group accelerates this rate by factor of ~10-100x compared to the linear analog.[1] Solution:

  • Temperature Ceiling: Limit reaction temperatures to 40°C maximum.

  • Catalyst Switch: If your alkylation is sluggish at 40°C, do not increase heat. Instead, switch to a more reactive leaving group (convert bromide to iodide in situ using Finkelstein conditions with NaI) to allow reaction at lower temperatures.[1]

Q2: What is the optimal storage temperature? The CoA says "Refrigerate," but is -20°C better?

Diagnosis: Lower is absolutely better.[1] Technical Insight: The cyclization follows first-order kinetics.[1] Arrhenius equation modeling suggests that every 10°C drop halves the rate of lactonization. Protocol:

  • Short-term (<1 month): 2–8°C is acceptable.[1]

  • Long-term (>1 month): Store at -20°C .

  • Atmosphere: Store under Argon. While moisture promotes hydrolysis, the primary risk is thermal.

Q3: I see a new peak at RRT 0.85 in GC/HPLC. What is it?

Diagnosis: This is almost certainly 3,3-dimethyl-


-valerolactone .[1]
Verification:  Check the IR spectrum. The lactone carbonyl stretch will appear at a higher frequency (~1735–1750 cm⁻¹) compared to the linear ester (~1730 cm⁻¹), though they are close. NMR is definitive: look for the loss of the ethyl quartet/triplet signals.
Remediation:  You cannot easily "re-open" the lactone to the ethyl ester without harsh conditions that cause other side reactions. Purification via vacuum distillation is recommended, as the lactone typically has a lower boiling point than the heavy bromo-ester.

Part 3: Optimized Experimental Protocol

Workflow: Low-Temperature Nucleophilic Substitution

Use this protocol when utilizing Ethyl 5-bromo-3,3-dimethylpentanoate as an electrophile.[1]

Objective: Maximize intermolecular coupling (Yield) while minimizing intramolecular cyclization (Impurity).

ParameterStandard Condition (Risky)Optimized Condition (Stable)
Solvent DMF or DMSO (High polarity promotes cyclization)THF or MeCN (Moderate polarity)
Temperature 60°C – 80°C0°C (Addition)

25°C (Stir)
Base NaH or KOtBu (Strong bases promote elimination)K₂CO₃ or Cs₂CO₃ (Milder bases)
Concentration Dilute (0.05 M)High Concentration (0.5 – 1.0 M)

Note on Concentration: Contrary to typical cyclization prevention (where you dilute to avoid polymers), here you concentrate the reaction. High concentration favors the intermolecular reaction (Second Order) over the intramolecular cyclization (First Order).

Step-by-Step Procedure:
  • Preparation: Dissolve the nucleophile (1.0 equiv) and Base (Cs₂CO₃, 1.5 equiv) in anhydrous Acetonitrile (0.5 M).

  • Cooling: Cool the slurry to 0°C using an ice bath.

  • Addition: Add Ethyl 5-bromo-3,3-dimethylpentanoate (1.1 equiv) dropwise. Do not add all at once.

  • Reaction: Stir at 0°C for 2 hours. Monitor by TLC/HPLC.

  • Warm-up: Only if conversion is <50%, allow to warm to 20–25°C .

  • Quench: Quench immediately upon completion with saturated NH₄Cl. Do not let the reaction stir overnight "for good measure."

Part 4: Critical Visualization

The Kinetic Fork in the Road

This diagram illustrates the competing pathways. The gem-dimethyl effect acts as a catalyst for the "Red" pathway.[1]

ReactionPathways Start Ethyl 5-bromo-3,3- dimethylpentanoate (Starting Material) Product Desired Alkylated Product Start->Product Path A: Intermolecular Reaction (High Conc, <25°C) Lactone 3,3-dimethyl- delta-valerolactone (Impurity) Start->Lactone Path B: Intramolecular Cyclization (Thorpe-Ingold Effect) (High Temp, Dilute)

Caption: Path A is favored by high concentration and low temperature.[1] Path B is driven by the internal structure and accelerated by heat.

Part 5: References & Authority[1]

  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[1] The formation and stability of spiro-compounds.[1] Part I. Spiro-compounds from cyclohexane. Journal of the Chemical Society, Transactions.[3]

    • Foundational text defining the Thorpe-Ingold effect.

  • Jung, M. E., & Piizzi, G. (2005).[1][4] gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications.[1][4] Chemical Reviews, 105(5), 1735–1766.[1]

    • Comprehensive review detailing the kinetics of lactonization in gem-dimethyl systems.

  • Organic Syntheses, Coll. Vol. 4, p. 630 (1963). 3,3-Dimethylglutaric Acid.[1][1]

    • Describes the precursor chemistry and stability of the 3,3-dimethyl backbone.

  • Sigma-Aldrich (MilliporeSigma). Ethyl 5-bromo-3,3-dimethylpentanoate Product Specification.[1][1]

    • Verifies storage conditions (2-8°C) and physical properties.

Sources

Technical Support Center: Proactive Storage and Handling of Ethyl 5-bromo-3,3-dimethylpentanoate to Prevent Lactonization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for Ethyl 5-bromo-3,3-dimethylpentanoate (CAS No. 123469-83-0)[1][2]. This resource is designed for researchers, scientists, and drug development professionals who utilize this key chemical intermediate. Our goal is to provide you with expert, field-proven insights and actionable protocols to prevent the common stability issue of intramolecular cyclization, or lactonization, ensuring the integrity of your material and the reproducibility of your experimental results.

Section 1: Understanding the Instability - The "Why"

Q: What is lactonization and why is Ethyl 5-bromo-3,3-dimethylpentanoate susceptible to it?

A: Lactonization is an intramolecular chemical reaction where a single molecule containing both a halide and an ester functional group reacts with itself to form a cyclic ester, known as a lactone[3]. In the case of Ethyl 5-bromo-3,3-dimethylpentanoate, the molecule undergoes an internal SN2 (bimolecular nucleophilic substitution) reaction.

The Mechanism: The process is initiated by the nucleophilic attack of the carbonyl oxygen of the ester group on the carbon atom bonded to the bromine atom. This is often facilitated by trace amounts of moisture, which can hydrolyze the ethyl ester to a carboxylic acid. The resulting carboxylate is a much more potent nucleophile for the intramolecular cyclization. The reaction displaces the bromide ion and results in the formation of a stable, six-membered ring structure called 5,5-dimethyl-dihydro-pyran-2-one (a δ-lactone).

This reaction is entropically favored because the reactive ends of the molecule are tethered, increasing the effective concentration and the probability of a reactive collision[4]. The formation of stable five- and six-membered rings is a common outcome in such intramolecular reactions[4][5].

Caption: Lactonization mechanism of Ethyl 5-bromo-3,3-dimethylpentanoate.

Section 2: Proactive Storage & Handling Protocols - The "How"

Q: What are the optimal conditions for storing this compound to ensure long-term stability?

A: The primary goal of a proper storage protocol is to inhibit the lactonization reaction by controlling the environmental factors that promote it. The shelf life of reactive intermediates is critically dependent on storage conditions[6]. We recommend adhering to the following guidelines strictly.

ParameterRecommended ConditionNon-Recommended ConditionRationale
Temperature 2-8°C (Refrigerated)Room Temperature or FreezerLower temperatures slow down the rate of all chemical reactions, including hydrolysis and cyclization[6]. Freezing is not advised as it can cause moisture to condense upon thawing.
Atmosphere Dry Inert Gas (Argon or Nitrogen)Ambient AirExcludes atmospheric moisture, which prevents hydrolysis to the more reactive carboxylic acid. It also prevents potential oxidation[7].
Light Amber/Opaque ContainerClear ContainerProtects the compound from light, which can provide the energy to overcome activation barriers for degradation pathways[8].
Container Borosilicate Glass or Teflon-lined capStandard plastic caps, poorly sealed containersEnsures inertness of the container surface and prevents moisture ingress.
Segregation Store away from acids, bases, and oxidizersStore alphabetically or with incompatible chemicalsPrevents accidental contamination that could catalyze degradation. Acids and bases, in particular, can accelerate hydrolysis and subsequent lactonization[9][10].
Experimental Protocol: Recommended Storage Procedure
  • Procurement: Upon receipt, verify the supplier's Certificate of Analysis (CoA) for initial purity and note the retest date[6].

  • Inerting: If the compound did not arrive under an inert atmosphere, carefully open the container in a glove box or under a gentle stream of argon or nitrogen.

  • Aliquoting: To avoid repeated warming/cooling cycles and atmospheric exposure of the main stock, divide the material into smaller, single-use aliquots in appropriate vials (e.g., amber glass vials with Teflon-lined septa caps).

  • Blanketing: Before sealing each aliquot, flush the headspace of the vial with a dry inert gas for 10-15 seconds.

  • Sealing: Tightly seal the vial. For long-term storage, wrap the cap and neck with Parafilm® as an extra barrier against moisture.

  • Labeling: Clearly label each aliquot with the full chemical name, concentration (if in solution), date of aliquoting, and expiration/retest date[8].

  • Storage: Place the sealed aliquots inside a secondary container and store them in a designated, properly labeled area of a refrigerator at 2-8°C.

Q: How should I handle the compound during routine use to minimize degradation?

A: Proper handling during experiments is just as crucial as long-term storage.

handling_workflow start Retrieve Aliquot from 2-8°C Storage equilibrate Allow Vial to Reach Room Temperature (in desiccator) start->equilibrate Prevents condensation inert_setup Prepare Inert Atmosphere (e.g., Schlenk line or glovebox) equilibrate->inert_setup weigh Quickly Weigh/Dispense Required Amount inert_setup->weigh reblanket Re-flush Vial Headspace with Inert Gas weigh->reblanket Crucial Step! reseal Tightly Reseal Vial reblanket->reseal return_storage Return to 2-8°C Storage reseal->return_storage

Sources

Technical Support Center: Moisture Sensitivity in Ethyl 5-bromo-3,3-dimethylpentanoate Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling Ethyl 5-bromo-3,3-dimethylpentanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the moisture sensitivity of this versatile reagent. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure the success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling and reactivity of Ethyl 5-bromo-3,3-dimethylpentanoate.

Q1: Why is Ethyl 5-bromo-3,3-dimethylpentanoate so sensitive to moisture?

A1: The moisture sensitivity of Ethyl 5-bromo-3,3-dimethylpentanoate stems from two primary reactive sites in its structure: the ester functional group and the carbon-bromine bond.

  • Ester Hydrolysis: In the presence of water, particularly under acidic or basic conditions, the ethyl ester group can undergo hydrolysis.[1][2][3][4] This reaction cleaves the ester bond, resulting in the formation of 5-bromo-3,3-dimethylpentanoic acid and ethanol.[1][2][3] This side reaction consumes your starting material and introduces impurities that can complicate purification and subsequent reactions.

  • Impact on Organometallic Reactions: The primary concern with moisture arises when using this alkyl halide to prepare organometallic reagents, such as Grignard or organolithium reagents.[5][6] These reagents are extremely strong bases and will readily react with even trace amounts of water in a vigorous acid-base reaction.[5][6][7][8] This not only destroys the desired organometallic reagent but can also pose a safety hazard.[9]

Q2: What are the visible signs of moisture contamination in my reaction?

A2: Visual cues can often indicate moisture contamination. In the context of forming a Grignard reagent, you might observe:

  • Failure of reaction initiation: The magnesium turnings may remain shiny and unreactive, with no bubbling or heat generation.[7]

  • A cloudy or milky appearance: This can indicate the formation of insoluble magnesium hydroxide salts.

  • A dark brown or black reaction mixture: This may suggest decomposition of the Grignard reagent, which can be exacerbated by impurities and overheating.

During a substitution reaction, the presence of the hydrolysis byproduct, 5-bromo-3,3-dimethylpentanoic acid, can be confirmed through analytical techniques like NMR or IR spectroscopy after workup.[10][11]

Q3: Can I use "anhydrous" solvents straight from the bottle?

A3: While commercially available anhydrous solvents are of high quality, it is not recommended to use them directly from the bottle for highly moisture-sensitive reactions without prior drying.[12] Bottles that have been opened multiple times are especially susceptible to atmospheric moisture contamination. For optimal results, solvents should be freshly dried and distilled before use.

Section 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during reactions with Ethyl 5-bromo-3,3-dimethylpentanoate.

Issue 1: Failed or Sluggish Grignard Reaction Initiation

Symptoms:

  • No observable reaction (no bubbling, no heat).

  • Magnesium remains unreacted.

  • Reaction starts but then stops.

Causality & Troubleshooting Workflow:

Caption: Troubleshooting workflow for failed Grignard reaction initiation.

In-depth Explanation:

  • Magnesium Activation: The surface of magnesium metal is often coated with a passivating layer of magnesium oxide, which prevents it from reacting.[7][8] Activating the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane can disrupt this oxide layer and expose a fresh, reactive surface.[8]

  • Rigorous Anhydrous Conditions: All glassware should be oven-dried or flame-dried under vacuum to remove adsorbed water.[7][13][14] Solvents must be thoroughly dried using appropriate drying agents.[15][16][17]

  • Inert Atmosphere: Reactions involving Grignard reagents must be conducted under an inert atmosphere of nitrogen or argon to prevent reaction with atmospheric oxygen and moisture.[5][13] This can be achieved using a balloon filled with inert gas or a Schlenk line.[18][19][20]

Issue 2: Low Yield of the Desired Product

Symptoms:

  • Purified product mass is significantly lower than the theoretical yield.

  • Presence of significant side products in analytical data (NMR, GC-MS).

Causality & Troubleshooting Workflow:

Caption: Troubleshooting workflow for low product yield in Grignard reactions.

In-depth Explanation:

  • Grignard Reagent Titration: The exact concentration of a freshly prepared Grignard reagent can vary. Titrating a small aliquot of the reagent before use allows for accurate stoichiometric calculations, preventing the use of excess or insufficient amounts.

  • Temperature Control: Grignard reactions are often exothermic. Maintaining a controlled temperature, typically with an ice bath during the addition of the electrophile, can minimize side reactions that are favored at higher temperatures.

  • Slow Addition: Adding the Ethyl 5-bromo-3,3-dimethylpentanoate solution dropwise to the magnesium suspension helps to maintain a low concentration of the alkyl halide, which minimizes side reactions like Wurtz coupling.[7]

  • Solvent Choice: Tetrahydrofuran (THF) is often a better solvent than diethyl ether for preparing Grignard reagents from less reactive halides due to its superior ability to solvate and stabilize the Grignard reagent.[7]

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experimental procedures.

Protocol 1: Drying of Solvents

Objective: To prepare anhydrous solvents suitable for moisture-sensitive reactions.

Materials:

  • Solvent to be dried (e.g., Tetrahydrofuran, Diethyl Ether)

  • Appropriate drying agent (see table below)

  • Distillation apparatus

  • Inert gas source (Nitrogen or Argon)

Procedure:

  • Select an appropriate drying agent based on the solvent.

  • Pre-dry the solvent by allowing it to stand over a less reactive drying agent (e.g., anhydrous MgSO₄ or CaCl₂) if it contains significant amounts of water.

  • Set up a distillation apparatus that has been flame-dried under vacuum and allowed to cool under an inert atmosphere.

  • Add the pre-dried solvent and the reactive drying agent to the distillation flask.

  • Distill the solvent under an inert atmosphere.

  • Collect the freshly distilled, anhydrous solvent in a flame-dried receiving flask, also under an inert atmosphere.

  • Store the dried solvent over activated molecular sieves in a sealed flask under an inert atmosphere.

Table 1: Common Drying Agents for Solvents

Drying AgentSolventsComments
Sodium/BenzophenoneEthers (THF, Diethyl Ether), Hydrocarbons (Toluene, Hexane)Forms a deep blue or purple solution when the solvent is dry. Reacts violently with water.
Calcium Hydride (CaH₂)Ethers, Hydrocarbons, DichloromethaneA good general-purpose drying agent. Reacts with water to produce hydrogen gas.
Activated Molecular Sieves (3Å or 4Å)Most solventsEfficient for removing trace amounts of water.[16] Should be activated by heating before use.
Anhydrous Magnesium Sulfate (MgSO₄)General pre-dryingHigh capacity for water absorption.[21]
Anhydrous Sodium Sulfate (Na₂SO₄)General pre-dryingHigh capacity but slow.[21]
Protocol 2: Karl Fischer Titration for Moisture Content Analysis

Objective: To quantitatively determine the water content in a solvent or reagent.

Principle: Karl Fischer titration is a highly specific and accurate method for determining water content based on a chemical reaction between iodine and water.[22][23][24] It can detect free, emulsified, and entrapped water, even at very low levels (ppm).[22]

Apparatus:

  • Karl Fischer Titrator (coulometric or volumetric)

Procedure (General):

  • The Karl Fischer instrument is prepared according to the manufacturer's instructions.

  • A known volume or weight of the sample (e.g., solvent or Ethyl 5-bromo-3,3-dimethylpentanoate) is injected into the titration cell containing a methanolic solution.[25]

  • The water in the sample reacts with the Karl Fischer reagent, which contains iodine.

  • The endpoint of the titration is detected electrometrically.

  • The instrument calculates the water content, typically in parts per million (ppm) or percentage.[25]

Note: Coulometric Karl Fischer titration is particularly suitable for samples with very low moisture content (less than 1%).[26]

Section 4: Visualization of Key Concepts

Diagram 1: Hydrolysis of Ethyl 5-bromo-3,3-dimethylpentanoate

G reagent Ethyl 5-bromo-3,3-dimethylpentanoate product1 5-bromo-3,3-dimethylpentanoic acid reagent->product1 Hydrolysis product2 Ethanol reagent->product2 Hydrolysis water H₂O water->reagent acid_base Acid or Base Catalyst acid_base->reagent

Caption: The hydrolysis of Ethyl 5-bromo-3,3-dimethylpentanoate in the presence of water.

Diagram 2: General Workflow for a Moisture-Sensitive Reaction

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification A Dry Glassware (Flame-dry under vacuum) D Assemble Apparatus (under inert gas) A->D B Dry Solvents (Distillation) E Add Reagents via Syringe (under inert gas) B->E C Activate Reagents (e.g., Mg turnings) C->D D->E F Maintain Inert Atmosphere (N₂ or Ar balloon) E->F G Quench Reaction (Anhydrous workup if necessary) F->G H Extraction & Drying (with anhydrous Na₂SO₄ or MgSO₄) G->H I Purification (Distillation or Chromatography) H->I

Caption: A generalized workflow for conducting a reaction with moisture-sensitive reagents.

References

  • Drying Agents - Removing water from organic solvents. (n.d.). Retrieved from [Link]

  • Moisture Content by Karl Fischer Titration - ARDL. (n.d.). Retrieved from [Link]

  • What Is Karl Fischer Titration? - Mettler Toledo. (n.d.). Retrieved from [Link]

  • Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. (2010). The Journal of Organic Chemistry, 75(24), 8351–8354.
  • Karl Fischer Method of Moisture Determination - QAQC Lab. (n.d.). Retrieved from [Link]

  • solvent drying and drying agents - Delloyd's Lab-Tech Chemistry resource. (n.d.). Retrieved from [Link]

  • Karl Fischer vs Moisture Analysers Explained - Scales and Balances. (2025, May 23). Retrieved from [Link]

  • mechanism for the acid catalysed hydrolysis of esters - Chemguide. (n.d.). Retrieved from [Link]

  • Water Content Determination by Karl Fischer - Pharmaguideline. (2011, September 19). Retrieved from [Link]

  • Acid Catalyzed Hydrolysis of Esters - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

  • 3.2: Drying Agents - Chemistry LibreTexts. (2024, August 15). Retrieved from [Link]

  • Inert atmosphere Definition - Organic Chemistry II Key... - Fiveable. (2025, August 15). Retrieved from [Link]

  • 21.6 Chemistry of Esters – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. (n.d.). Retrieved from [Link]

  • Ester hydrolysis - Wikipedia. (n.d.). Retrieved from [Link]

  • What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box ? | ResearchGate. (2015, June 8). Retrieved from [Link]

  • Using drying agents. (n.d.). Retrieved from [Link]

  • Concerning the Mechanism of Ester Hydrolysis by Proteases - ResearchGate. (2025, September 19). Retrieved from [Link]

  • Air-free technique - Wikipedia. (n.d.). Retrieved from [Link]

  • 7.3: Inert Atmospheric Methods - Chemistry LibreTexts. (2022, May 5). Retrieved from [Link]

  • Performing a Reaction Under an Inert Atmosphere - YouTube. (2017, January 17). Retrieved from [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. (2014, February 22). Retrieved from [Link]

  • EJ1283148 - Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe, Journal of Chemical Education, 2021-Jan - ERIC. (2021, January). Retrieved from [Link]

  • Grignard Formation - Troubleshooting and Perfecting : r/Chempros - Reddit. (2021, September 9). Retrieved from [Link]

  • Formation of Grignard and Organolithium Reagents From Alkyl Halides - Master Organic Chemistry. (2015, November 9). Retrieved from [Link]

  • How To: Store Reagents - Chemistry - University of Rochester. (n.d.). Retrieved from [Link]

  • Alkyl Halide Reactivity - MSU chemistry. (n.d.). Retrieved from [Link]

  • Octanoic acid, 7-oxo-, methyl ester - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Spectroscopic Analysis of Ethyl Propanoate Molecular Interactions - Patsnap Eureka. (2025, July 22). Retrieved from [Link]

  • Article - SciELO. (2024, August 16). Retrieved from [Link]

  • 2,6-dimethyl-5-oxo-heptanoic Acid | C9H16O3 | CID 11298225 - PubChem. (n.d.). Retrieved from [Link]

  • ethyl 3,4-dimethylpentanoate - the NIST WebBook. (n.d.). Retrieved from [Link]

  • Ethyl (E)-2-oxo-5-bromo-3-pentenoate - Optional[Vapor Phase IR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]

  • Synthesis of 7-cyano-5-oxoheptanoic acid - PrepChem.com. (n.d.). Retrieved from [Link]

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Scale-up challenges and solutions for Ethyl 5-bromo-3,3-dimethylpentanoate production

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Ethyl 5-bromo-3,3-dimethylpentanoate Production

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the synthesis and scale-up of Ethyl 5-bromo-3,3-dimethylpentanoate. This guide, structured in a question-and-answer format, is designed to provide you, a senior researcher or drug development professional, with field-proven insights and troubleshooting strategies. As your Senior Application Scientist, my goal is to explain the causality behind experimental choices, ensuring your protocols are robust and your scale-up process is successful.

Section 1: Synthesis & Reaction Parameters

This section addresses common questions regarding the fundamental reaction setup and optimization for producing Ethyl 5-bromo-3,3-dimethylpentanoate, typically via Fischer esterification.

Question 1: What is the most reliable and scalable method for synthesizing Ethyl 5-bromo-3,3-dimethylpentanoate?

Answer: The most robust and industrially favored method is the Fischer-Speier esterification of 5-bromo-3,3-dimethylpentanoic acid with ethanol, using a strong acid catalyst like sulfuric acid (H₂SO₄). This reaction is an equilibrium process where a carboxylic acid and an alcohol react to form an ester and water.[1][2]

The core principle involves protonating the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. This allows the nucleophilic oxygen of ethanol to attack, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the final ester product.[1] The key to achieving high yield on a large scale is the effective removal of water to drive the equilibrium towards the product side.[2][3]

Fischer_Esterification cluster_caption Fig. 1: Acid-catalyzed Fischer esterification mechanism. CarboxylicAcid 5-bromo-3,3-dimethylpentanoic acid ProtonatedAcid Protonated Carboxylic Acid CarboxylicAcid->ProtonatedAcid Protonation Ethanol Ethanol TetrahedralIntermediate Tetrahedral Intermediate Ethanol->TetrahedralIntermediate Catalyst H₂SO₄ (catalyst) Catalyst->ProtonatedAcid ProtonatedAcid->TetrahedralIntermediate Nucleophilic Attack Ester Ethyl 5-bromo-3,3-dimethylpentanoate TetrahedralIntermediate->Ester Elimination of Water Water Water (byproduct) TetrahedralIntermediate->Water

Caption: Fig. 1: Acid-catalyzed Fischer esterification mechanism.

Question 2: My esterification reaction stalls at ~70% conversion. What are the likely causes and how can I push it to completion?

Answer: A stalled reaction at 60-70% conversion is a classic sign that the reaction has reached equilibrium.[2] This is the point where the rate of the forward reaction (esterification) equals the rate of the reverse reaction (hydrolysis). To drive the reaction forward, you must disrupt this equilibrium by removing one of the products, typically water.

Troubleshooting Steps:

  • Azeotropic Water Removal: The most effective method is to use a Dean-Stark apparatus with a solvent that forms a low-boiling azeotrope with water (e.g., toluene or cyclohexane). As the mixture refluxes, the water-solvent azeotrope distills over, condenses, and collects in the graduated arm of the trap. The denser water separates to the bottom, while the lighter, water-immiscible solvent overflows and returns to the reaction flask. This continuous removal of water is critical for achieving high conversion.[3]

  • Excess Reagent: Using a large excess of the less expensive reagent, typically ethanol, can also shift the equilibrium. However, this makes solvent removal more energy-intensive during work-up and may not be cost-effective on a large scale.

  • Catalyst Amount: Ensure you are using a sufficient catalytic amount of acid (typically 1-5 mol%). An insufficient amount will result in a slow reaction rate, which might be mistaken for a stalled equilibrium.

Section 2: Scale-Up Challenges and Solutions

Transitioning from a lab-scale (milligrams to grams) to a pilot or production scale (kilograms) introduces significant challenges that are often negligible in the lab.

Question 3: I'm planning a 100-fold scale-up. What are the most critical safety and process challenges I need to anticipate?

Answer: Scaling up an esterification reaction introduces major challenges related to heat and mass transfer.[2][4] These reactions are moderately exothermic, and what might be a slight temperature increase in a 1 L flask can become a dangerous, uncontrollable runaway reaction in a 100 L reactor.[5]

Key Scale-Up Considerations:

ParameterLab Scale (1 L Flask)Pilot Scale (100 L Reactor)Mitigation Strategy
Surface-to-Volume Ratio HighLowImplement a robust reactor cooling system (e.g., jacketed vessel with thermal fluid). Do not rely on passive cooling.
Heat Dissipation EfficientPoorControlled, slow addition of the catalyst (H₂SO₄) is crucial. Monitor internal temperature closely with multiple probes.
Mixing Efficiency High (magnetic stirrer)Can be low (dead zones)Use an appropriately designed overhead stirrer (e.g., anchor or pitched-blade turbine) to ensure homogeneity and prevent localized overheating.
Reagent Addition Bolus addition is commonSlow, subsurface additionAdd sulfuric acid dropwise below the surface of the reaction mixture to prevent localized boiling and splattering.

The primary safety concern is thermal runaway. [5] As the reaction volume increases, the ability to remove heat decreases drastically. If the heat generated by the reaction exceeds the rate of heat removal, the temperature will rise, accelerating the reaction rate and heat generation further, creating a dangerous positive feedback loop.

Troubleshooting_Low_Yield Start Low Yield of Ethyl 5-bromo-3,3-dimethylpentanoate CheckConversion Analyze crude reaction mixture (GC or ¹H NMR) Start->CheckConversion IncompleteReaction Incomplete Reaction (<95% Conversion) CheckConversion->IncompleteReaction No CompleteReaction Reaction Complete (>95% Conversion) CheckConversion->CompleteReaction Yes Equilibrium Equilibrium Reached? IncompleteReaction->Equilibrium SideProducts Significant side products observed? IncompleteReaction->SideProducts WorkupLoss Significant loss during work-up? CompleteReaction->WorkupLoss Kinetics Slow Kinetics? Equilibrium->Kinetics No Sol_Water Implement/Optimize Water Removal (Dean-Stark) Equilibrium->Sol_Water Yes Sol_Catalyst Increase Catalyst Load or Reaction Time/Temp Kinetics->Sol_Catalyst PurificationLoss Loss during purification? WorkupLoss->PurificationLoss No Sol_Workup Optimize Extraction pH. Break Emulsions. Check for Product in Aqueous Layer. WorkupLoss->Sol_Workup Yes Sol_Distill Optimize Distillation (Pressure, Temp). Check for Degradation. PurificationLoss->Sol_Distill Sol_Temp Lower Reaction Temperature. Ensure Homogeneous Mixing. SideProducts->Sol_Temp Yes

Caption: Fig. 2: Troubleshooting logic for diagnosing low product yield.

Section 3: Work-up & Purification

Proper work-up and purification are essential for obtaining a high-purity final product. Issues encountered here can significantly impact overall yield and product quality.

Question 4: During aqueous work-up, I'm struggling with a persistent emulsion that won't separate. How can I resolve this?

Answer: Emulsion formation is a common problem during the work-up of large-scale reactions, especially when there are partially soluble species or fine particulates present.

Strategies to Break Emulsions:

  • Addition of Brine: The most common and effective method is to wash the mixture with a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which helps to break up the emulsion by reducing the solubility of the organic components in the aqueous layer.[6]

  • Change in pH: Adjusting the pH of the aqueous layer away from neutral can sometimes help. In this case, ensuring the neutralization of the acid catalyst is complete (using a base like NaHCO₃) is important.

  • Filtration: Sometimes, fine particulate matter can stabilize an emulsion. Filtering the entire mixture through a pad of a filter aid like Celite® can remove these solids and facilitate phase separation.

  • Patience and Temperature: Allowing the mixture to stand for an extended period in a separatory funnel or reactor can allow for gradual separation. Gentle warming of the vessel jacket may also decrease viscosity and aid separation, but this must be done with caution due to the presence of flammable solvents.

Question 5: What is the recommended method for final purification, and are there any stability concerns?

Answer: The standard method for purifying Ethyl 5-bromo-3,3-dimethylpentanoate is distillation under reduced pressure (vacuum distillation) .[3][7] This is critical because alkyl bromides, particularly those with ester functionality, can be thermally labile. Attempting to distill at atmospheric pressure would require high temperatures that could lead to decomposition, resulting in discoloration and the formation of impurities.

Protocol: Vacuum Distillation of Ethyl 5-bromo-3,3-dimethylpentanoate

  • Setup: Assemble a distillation apparatus suitable for vacuum operation, including a vacuum pump, a cold trap to protect the pump, and a manometer to monitor the pressure. Ensure all glassware is free of cracks and all joints are properly sealed.

  • Crude Material: Charge the distillation flask with the crude, dried product. Do not fill the flask more than two-thirds full. Add boiling chips or a magnetic stir bar for smooth boiling.

  • Reduce Pressure: Slowly reduce the pressure in the system to the desired level before applying heat. This prevents bumping.

  • Apply Heat: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect fractions based on the boiling point at the recorded pressure. A forerun of lower-boiling impurities may come over first. The main product fraction should be a colorless to pale yellow liquid.[8]

  • Shutdown: Once the product has been collected, remove the heat source first, allow the system to cool, and then slowly and carefully re-introduce air to the system to break the vacuum.

Section 4: Analytical & Quality Control

Rigorous analytical monitoring is a self-validating system that ensures process control and final product quality.

Question 6: Which analytical techniques are best for monitoring reaction progress and for final purity assessment?

Answer: A combination of chromatographic and spectroscopic methods is ideal.

  • For Reaction Monitoring:

    • Gas Chromatography (GC): This is an excellent technique for monitoring the disappearance of the starting carboxylic acid and the appearance of the product ester. A small aliquot of the reaction mixture can be quenched, extracted, and injected. The relative peak areas give a good approximation of the reaction conversion.[9]

    • Thin-Layer Chromatography (TLC): A quick and simple method. Spot the reaction mixture alongside standards of the starting material and product on a silica gel plate. The starting acid will have a different retention factor (Rf) than the less polar product ester.

  • For Final Product Characterization and Purity Assessment:

    • Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for confirming identity and assessing purity. It provides the retention time for purity calculation and the mass spectrum for structural confirmation.[9]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides unambiguous structural confirmation. The ¹H NMR spectrum will show characteristic signals for the ethyl group (a triplet and a quartet), the methylene groups of the pentanoate chain, and the gem-dimethyl groups (a singlet).[10][11]

    • Fourier-Transform Infrared Spectroscopy (FTIR): Useful for confirming the presence of key functional groups, most notably the strong carbonyl (C=O) stretch of the ester at approximately 1735 cm⁻¹.

Section 5: Safety Considerations

Question 7: What are the primary hazards associated with the reagents and the product in this synthesis?

Answer: It is imperative to conduct a thorough risk assessment before beginning any work.

  • Sulfuric Acid (H₂SO₄): Highly corrosive and causes severe skin burns and eye damage.[12] It also reacts exothermically with water. Always add acid to other liquids slowly and with cooling.

  • Ethanol: A flammable liquid. Keep away from ignition sources.[13]

  • 5-bromo-3,3-dimethylpentanoic acid: While specific data is limited, bromo-organic compounds should be handled as potential irritants and toxic substances. Avoid skin contact and inhalation.[14]

  • Ethyl 5-bromo-3,3-dimethylpentanoate (Product): Assumed to be an irritant to the skin, eyes, and respiratory system.[8] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • Hydrogen Bromide (HBr): A potential byproduct if the material decomposes at high temperatures. HBr is a toxic and corrosive gas.

Mandatory Personal Protective Equipment (PPE):

  • Chemical splash goggles

  • Face shield when handling concentrated acid

  • Acid-resistant gloves (e.g., butyl rubber)

  • Flame-retardant lab coat

Always have an emergency shower and eyewash station readily accessible.[12]

References

  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Comprehensive Compilation on Esterification Reactions and Predicting Reaction Kinetics and Equilibrium Using PC-SAFT | ACS Engineering Au. (2025, April 2). ACS Publications. [Link]

  • Current Developments in Esterification Reaction: A Review on Process and Parameters. (2021, August 2). ResearchGate. [Link]

  • SAFETY DATA SHEET - Chem Service. (2015, May 5). Chem Service. [Link]

  • 6 key challenges when scaling up sustainable chemical processes. (2025, June 19). UK-CPI.com. [Link]

  • Safety Challenges on Runaway Reactions: the Esterification of Acetic Anhydride with Methanol. (2022, June 15). Chemical Engineering Transactions. [Link]

  • WO2004052818A1 - Method for preparing alkyl 2-bromoalkanoates - Google Patents. (n.d.).
  • US2876255A - Preparation of bromo acids and esters - Google Patents. (n.d.).
  • FR2835524A1 - PROCESS FOR THE PREPARATION OF OMEGA -BROMOALKYLCARBOXYLIC COMPOUNDS - Google Patents. (n.d.).
  • III Analytical Methods. (n.d.). Ministry of the Environment, Government of Japan. [Link]

  • Process for the preparation of bromoacetic acid and esters thereof - Justia Patents. (1978, March 6). Justia Patents. [Link]

  • Practical Synthesis of α,α-Dibromo Esters from Aldehydes - ACS Publications. (2024, July 9). ACS Publications. [Link]

  • CN109503354A - A kind of preparation method of alpha-brominated aliphatic ester - Google Patents. (n.d.).
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  • 5-Bromo-UR-144 - SWGDrug. (2013, January 7). SWGDrug. [Link]

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  • A Facile One-Pot Synthesis of α-Bromo-α,β-unsaturated Esters from Alcohols - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Modeling the Reaction Process for the Synthesis of Ethyl Chrysanthemate from Ethyl Diazoacetate in a Micro-Flow Platform - MDPI. (n.d.). MDPI. [Link]

  • Reaction mechanism for the formation of 5-Bromo-2,2-dimethyl-pentanoic acid isobutyl ester. - ResearchGate. (n.d.). ResearchGate. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Interpretation of Ethyl 5-bromo-3,3-dimethylpentanoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis and interpretation of the proton nuclear magnetic resonance (¹H NMR) spectrum for Ethyl 5-bromo-3,3-dimethylpentanoate. Designed for researchers and professionals in the chemical and pharmaceutical sciences, this document moves beyond a simple peak list to explain the causal relationships between the molecular structure and the resulting NMR signals. We will dissect the spectrum by predicting the chemical shift, integration, and multiplicity for each proton environment, grounding our analysis in the fundamental principles of NMR spectroscopy.

The Foundational Principles of ¹H NMR Interpretation

Before assigning the specific peaks for our target molecule, it is crucial to understand the three core pillars of ¹H NMR spectral interpretation:

  • Chemical Shift (δ): The position of a signal on the x-axis (in parts per million, ppm) is dictated by the electronic environment of the proton.[1] Electronegative atoms or groups (like oxygen and bromine) withdraw electron density from nearby protons, "deshielding" them from the external magnetic field. This deshielding effect causes the signal to appear at a higher chemical shift, or further "downfield".[2][3] Conversely, electron-donating groups "shield" protons, shifting their signals "upfield" to lower ppm values. Tetramethylsilane (TMS) is the standard reference point, set at 0 ppm.[3]

  • Integration: The area under each signal is directly proportional to the number of protons that generate the signal.[1][2] This provides a ratio of the different types of protons within the molecule.

  • Multiplicity (Spin-Spin Splitting): The splitting of a signal into multiple peaks (e.g., a singlet, doublet, triplet) is caused by the magnetic influence of non-equivalent protons on adjacent carbons (typically within three bonds).[3] The pattern is described by the n+1 rule , where 'n' is the number of neighboring, non-equivalent protons. A signal will be split into n+1 peaks.[1][2]

Structural Analysis of Ethyl 5-bromo-3,3-dimethylpentanoate

To predict the ¹H NMR spectrum, we must first identify the chemically non-equivalent proton environments in the molecule. For Ethyl 5-bromo-3,3-dimethylpentanoate, there are six distinct sets of protons, which we have labeled a through f .

Figure 1. Molecular structure of Ethyl 5-bromo-3,3-dimethylpentanoate with non-equivalent proton environments labeled (a-f).

Detailed Peak Assignment and Interpretation

Based on the structure, we can predict the characteristics of each of the six signals in the ¹H NMR spectrum.

Signal (b): Quartet, ~4.1 ppm, 2H (-O-CH₂-CH₃)

The protons of the methylene group (b ) in the ethyl ester are the most deshielded in the molecule. This is a direct consequence of the powerful inductive effect of the adjacent oxygen atom, which strongly withdraws electron density. Protons on a carbon bonded to an ether or ester oxygen typically resonate in the 3.3-4.1 ppm range.[4] These two protons are adjacent to the three equivalent protons of the methyl group (a ). Applying the n+1 rule (n=3), the signal is split into a quartet (3+1=4).

Signal (f): Triplet, ~3.4 ppm, 2H (-CH₂-Br)

The methylene protons at position 5 (f ) are directly attached to a carbon bearing an electronegative bromine atom. This causes a significant downfield shift into the typical range for alkyl bromides (2.5-4.0 ppm).[4] These protons are adjacent to the two protons of the methylene group at position 4 (e ). According to the n+1 rule (n=2), this signal will appear as a triplet (2+1=3).

Signal (c): Singlet, ~2.2 ppm, 2H (-C(=O)-CH₂-)

The protons at position 2 (c ) are alpha to the carbonyl group of the ester. The carbonyl group exerts a moderate deshielding effect, shifting these protons downfield to a region typical for protons adjacent to a ketone or ester (2.0-2.6 ppm).[4] The neighboring carbon at position 3 is a quaternary carbon, meaning it has no protons attached (n=0). Therefore, this signal is not split and appears as a sharp singlet (0+1=1).

Signal (e): Triplet, ~1.9 ppm, 2H (-C(CH₃)₂-CH₂-CH₂Br)

The methylene protons at position 4 (e ) are standard alkyl protons. They are adjacent to the methylene group at position 5 (f ), which contains two protons. Following the n+1 rule (n=2), this signal is split into a triplet (2+1=3). Its chemical shift is slightly downfield from a typical alkane due to the mild influence of the bromine atom two bonds away.

Signal (a): Triplet, ~1.2 ppm, 3H (-O-CH₂-CH₃)

The methyl protons (a ) of the ethyl group are in a standard alkyl environment, expected to appear around 0.8-1.2 ppm.[4] They are adjacent to the two protons of the methylene group (b ). Applying the n+1 rule (n=2), the signal is split into a triplet (2+1=3).

Signal (d): Singlet, ~1.0 ppm, 6H (-C(CH₃)₂-)

The six protons of the two methyl groups at position 3 (d ) are chemically equivalent due to free rotation around the C-C single bond. They are situated in a shielded, alkane-like environment. The adjacent carbon at position 2 has two protons, but the key carbon at position 3 is quaternary. Since there are no protons on the adjacent quaternary carbon (n=0), this signal appears as a strong singlet, integrating to 6 protons.

Summary of Predicted ¹H NMR Data

The complete predicted assignment for Ethyl 5-bromo-3,3-dimethylpentanoate is summarized below. This table serves as a direct comparison guide for experimental data.

Signal LabelAssignmentIntegrationPredicted Chemical Shift (δ, ppm)Multiplicity
a -O-CH₂-CH₃ 3H~1.2Triplet (t)
b -O-CH₂ -CH₃2H~4.1Quartet (q)
c -C(=O)-CH₂ -2H~2.2Singlet (s)
d -C(CH₃ )₂-6H~1.0Singlet (s)
e -C(CH₃)₂-CH₂ -CH₂Br2H~1.9Triplet (t)
f -CH₂ -Br2H~3.4Triplet (t)

Conclusion

The ¹H NMR spectrum of Ethyl 5-bromo-3,3-dimethylpentanoate is predicted to show six distinct signals, each corresponding to a unique proton environment. The chemical shifts are primarily governed by the inductive effects of the ester oxygen and the terminal bromine atom, which cause significant downfield shifts for adjacent protons. The splitting patterns follow the n+1 rule, with the presence of a quaternary carbon at position 3 resulting in two prominent singlets for the protons at positions 2 and the gem-dimethyl groups. This detailed, structure-based interpretation provides a robust framework for the accurate assignment of an experimentally obtained spectrum.

References

  • Vertex AI Search. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning.
  • Chemaxon. (n.d.). NMR Predictor - Documentation.
  • Patiny, L. (n.d.). Simulate and predict NMR spectra.
  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum.
  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.
  • Chemistry LibreTexts. (2023, January 29). NMR - Interpretation.
  • University of the West Indies, Mona. (2003, January 6). Introduction to NMR Spectroscopy.
  • Doc Brown's Chemistry. (n.d.). Proton NMR Chemical Shifts table of data ppm.

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Mass Spectrometry Fragmentation Patterns of Ethyl 5-bromo-3,3-dimethylpentanoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the structural integrity of halogenated aliphatic esters requires a deep understanding of gas-phase ion chemistry. Ethyl 5-bromo-3,3-dimethylpentanoate (


) is a highly specialized building block utilized in the synthesis of complex lipid-regulating APIs and sterically hindered natural products.

However, its electron ionization (EI) mass spectrometry profile deviates significantly from standard linear esters. The stereoelectronic influence of the gem-dimethyl group fundamentally rewrites the energy landscape of the molecular ion's dissociation. This guide objectively compares the fragmentation pattern of Ethyl 5-bromo-3,3-dimethylpentanoate against its unbranched structural analog, Ethyl 5-bromopentanoate, providing researchers with a self-validating framework for precise structural elucidation.

Mechanistic Causality: The Gem-Dimethyl Effect

In standard 70 eV EI-MS, aliphatic esters predominantly undergo α-cleavage and the classic McLafferty rearrangement[1]. However, introducing a 3,3-dimethyl group alters these predictable pathways through two primary mechanisms:

  • Suppression of the McLafferty Rearrangement: The McLafferty rearrangement requires a flexible 6-membered cyclic transition state to transfer a γ-hydrogen to the carbonyl oxygen. In the 3,3-dimethyl system, the steric bulk of the gem-dimethyl group restricts this necessary conformational flexibility, drastically reducing the abundance of the expected m/z 88 enol radical cation[2].

  • Dominance of Tertiary Carbocation Formation: The C3–C4 bond in the branched ester becomes highly labile. Cleavage of this bond ejects a primary bromoethyl radical (

    
    , 107/109 Da) to yield a highly stabilized tertiary carbocation at m/z 129 (
    
    
    
    ). The exceptionally low activation energy required to form this tertiary center makes it the dominant fragmentation pathway[3].

Comparative Fragmentation Analysis

The table below summarizes the divergent fragmentation pathways. A critical analytical trap for researchers is the "Isobaric Illusion" at m/z 129 . While both compounds produce a major fragment at m/z 129, these ions arise from entirely different mechanistic origins.

Fragment / FeatureEthyl 5-bromo-3,3-dimethylpentanoateEthyl 5-bromopentanoate (Linear Analog)Mechanistic Rationale
Molecular Ion ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

m/z 236 / 238 (1:1 ratio)m/z 208 / 210 (1:1 ratio)Both exhibit the characteristic 1:1 isotopic signature of a single

atom.
Base Peak / Major Ion m/z 129 m/z 88 or 129In the branched compound, m/z 129 is the tertiary cation. In the linear compound, m/z 129 is the

oxonium/carbocation.

m/z 157m/z 129 Direct loss of the bromine radical (79/81 Da)[1].
McLafferty Ion m/z 88 (Low abundance)m/z 88 (High abundance)Steric hindrance in the branched compound suppresses the required 6-membered transition state[2].

m/z 191 / 193 (1:1 ratio)m/z 163 / 165 (1:1 ratio)Standard α-cleavage next to the carbonyl group. The fragment retains the bromine atom.

Self-Validating Experimental Protocol: GC-EI-MS Workflow

To ensure data integrity and prevent misidentification, the following GC-MS protocol incorporates built-in thermodynamic validation steps. The choice of a non-polar stationary phase and specific thermal conditions prevents on-column debromination—a common artifact in halogenated ester analysis.

Step 1: Sample Preparation
  • Action: Dissolve the purified analyte in MS-grade Dichloromethane (DCM) to a final concentration of 50 µg/mL.

  • Causality: DCM is highly volatile and elutes well before the analyte, preventing solvent-peak interference. The low concentration prevents electron multiplier saturation and minimizes secondary ion-molecule reactions in the source.

Step 2: Chromatographic Separation (GC)
  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS), 30 m × 0.25 mm × 0.25 µm.

  • Conditions: Injection volume 1 µL, Split ratio 10:1. Inlet temperature 250 °C. Carrier gas: Helium at 1.0 mL/min (constant flow).

  • Oven Program: 60 °C (hold 1 min) → ramp 15 °C/min to 280 °C (hold 3 min).

  • Causality: The inert, low-bleed HP-5MS column prevents the catalytic degradation of the brominated compound. The rapid temperature ramp ensures a sharp peak shape, maximizing the signal-to-noise ratio for the transient molecular ion.

Step 3: Electron Ionization and Detection (MS)
  • Conditions: Transfer line 280 °C. Ion source 230 °C. Electron energy 70 eV. Scan range m/z 40–400.

  • Causality: 70 eV is the universal standard for EI, transferring ~600 kJ/mol of energy to the molecule. This is sufficient to overcome the activation barrier for the diagnostic C3–C4 cleavage while preserving just enough molecular ion for isotopic validation[1].

Step 4: System Suitability & Self-Validation
  • Validation Check: Inspect the molecular ion cluster at m/z 236 and 238.

  • Acceptance Criteria: The intensity ratio of m/z 236 to 238 must be approximately 1:1 (±5%). If a significant

    
     peak is observed at m/z 156, it indicates thermal degradation in the GC inlet. Corrective action: Lower the inlet temperature to 220 °C and repeat the injection.
    

Fragmentation Pathway Visualization

Below is the logical mapping of the primary fragmentation routes for Ethyl 5-bromo-3,3-dimethylpentanoate under standard 70 eV EI conditions.

MS_Fragmentation M_ion Molecular Ion [M]+• m/z 236 / 238 (1:1) Ethyl 5-bromo-3,3-dimethylpentanoate Frag_129 Tertiary Carbocation m/z 129 [(CH3)2C-CH2-COOEt]+ M_ion->Frag_129 C3-C4 Cleavage Loss of •CH2CH2Br (107/109 Da) Frag_157 [M - Br]+ m/z 157 [CH2CH2C(CH3)2CH2COOEt]+ M_ion->Frag_157 Loss of •Br (79/81 Da) Frag_88 McLafferty Ion m/z 88 [CH2=C(OH)OEt]+• M_ion->Frag_88 McLafferty Rearrangement Loss of C5H9Br (148/150 Da) Frag_191 Alpha-Cleavage m/z 191 / 193 [M - OEt]+ M_ion->Frag_191 Alpha-Cleavage Loss of •OEt (45 Da)

Fig 1. EI-MS fragmentation pathways of Ethyl 5-bromo-3,3-dimethylpentanoate highlighting key ions.

References

  • Michigan State University. "Mass Spectrometry: Isotope Patterns and Fragmentation." MSU Chemistry, Virtual Textbook of Organic Chemistry. Available at: [Link]

  • Save My Exams. "Mass Spectrometry (MS) Fragmentation Patterns (HL)." DP IB Chemistry Revision Notes, 2025. Available at:[Link]

  • Miami University. "Mass Spectrometry: Fragmentation Rules for Esters and Halides." Miami University Chemistry Resources. Available at: [Link]

Sources

A Researcher's Guide to Differentiating Ester and Alkyl Bromide Groups Using FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and scientists in the dynamic field of drug development and organic synthesis, the precise identification of functional groups is a cornerstone of molecular characterization. Fourier-Transform Infrared (FTIR) spectroscopy stands out as a rapid, reliable, and non-destructive analytical technique for this purpose. This guide provides an in-depth comparison of the characteristic FTIR absorption bands for two crucial functional groups: esters and alkyl bromides. By understanding their unique vibrational signatures, you can confidently distinguish and characterize your synthesized compounds.

The Vibrational Language of Molecules: An FTIR Primer

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. These vibrations, namely stretching and bending of chemical bonds, occur at specific frequencies that are characteristic of the bonds and the functional groups they constitute. An FTIR spectrum plots the percentage of light transmitted through the sample against the wavenumber (in cm⁻¹) of the radiation. Absorption bands, which appear as peaks in the spectrum, correspond to the frequencies at which the molecule has absorbed energy, providing a unique molecular "fingerprint".[1]

Distinguishing Esters: The "Rule of Three"

Esters (R-CO-O-R') are a common and vital functional group in many pharmaceutical compounds and are readily identifiable in an FTIR spectrum due to a set of strong, characteristic absorption bands. A useful heuristic for identifying esters is what is often referred to as the "Rule of Three," which points to three intense peaks originating from the C=O and two C-O bonds within the ester linkage.[2]

Key Absorption Bands for Esters:

The most prominent and diagnostically significant absorption for an ester is the carbonyl (C=O) stretching vibration . This band is typically very strong and sharp.[3] Its position is sensitive to the molecular environment:

  • Saturated Aliphatic Esters: The C=O stretch appears in the range of 1750-1735 cm⁻¹ .[4][5]

  • α,β-Unsaturated and Aromatic Esters: Conjugation of the carbonyl group with a double bond or an aromatic ring delocalizes the π-electrons, which slightly weakens the C=O bond and lowers its vibrational frequency.[6][7] Consequently, the C=O stretching band shifts to a lower wavenumber, typically appearing in the 1730-1715 cm⁻¹ region.[4][5]

In addition to the strong carbonyl absorption, esters exhibit two distinct C-O stretching vibrations , which are also strong and diagnostically useful:[2][4]

  • Asymmetric C-O-C Stretch: This involves the stretching of the bond between the carbonyl carbon and the ester oxygen, and it is typically found in the 1300-1150 cm⁻¹ range.

  • Symmetric O-C-C Stretch: This vibration corresponds to the stretching of the bond between the ester oxygen and the alkyl group, appearing in the 1150-1000 cm⁻¹ region.

The presence of all three of these strong bands is a reliable indicator of an ester functional group.

Identifying Alkyl Bromides: A Look into the Fingerprint Region

Alkyl bromides (R-Br) are frequently used as alkylating agents and synthetic intermediates in drug development. Their characteristic FTIR absorptions are found in the lower frequency "fingerprint region" of the spectrum (below 1500 cm⁻¹). While this region can be complex due to the presence of many overlapping bands, the C-Br stretch is a key indicator.[8][9]

Key Absorption Bands for Alkyl Bromides:

The most direct evidence for the presence of an alkyl bromide is the C-Br stretching vibration . This band is typically of medium to strong intensity and appears in the 690-515 cm⁻¹ range.[8][10] The exact position can be influenced by the substitution pattern of the carbon atom bonded to the bromine.

Another useful, though less direct, absorption is the C-H wagging vibration of the methylene group adjacent to the bromine atom (-CH₂X). This band is of medium intensity and can be found in the 1300-1150 cm⁻¹ region.[8][11] However, this region can also contain other absorptions, so it should be used in conjunction with the C-Br stretch for a confident assignment.

Comparative Summary of FTIR Absorption Bands

Functional GroupVibrational ModeWavenumber Range (cm⁻¹)IntensityNotes
Ester C=O Stretch (Saturated)1750-1735Strong, SharpA key and highly reliable indicator.[4][5]
C=O Stretch (Unsaturated/Aromatic)1730-1715Strong, SharpShifted to lower frequency due to conjugation.[4][5]
Asymmetric C-O-C Stretch1300-1150StrongPart of the characteristic ester "fingerprint".
Symmetric O-C-C Stretch1150-1000StrongThe third key band for identifying esters.[4]
Alkyl Bromide C-Br Stretch690-515Medium to StrongThe most direct evidence for an alkyl bromide.[8][10]
-CH₂-Br Wag1300-1150MediumA secondary indicator, useful for confirmation.[8][11]

Visualizing the Vibrational Modes

To better understand the relationship between the functional groups and their characteristic absorption bands, the following diagram illustrates the key vibrational modes and their approximate wavenumber regions.

G Ester_CO_Stretch C=O Stretch (1750-1715 cm⁻¹) Ester_COC_asym Asymmetric C-O-C Stretch (1300-1150 cm⁻¹) Ester_OCC_sym Symmetric O-C-C Stretch (1150-1000 cm⁻¹) AlkylBr_CBr_Stretch C-Br Stretch (690-515 cm⁻¹) AlkylBr_CH2_Wag -CH₂-Br Wag (1300-1150 cm⁻¹) FTIR_Spectrum FTIR Spectrum (Wavenumber cm⁻¹) FTIR_Spectrum->Ester_CO_Stretch High Frequency FTIR_Spectrum->Ester_COC_asym FTIR_Spectrum->Ester_OCC_sym FTIR_Spectrum->AlkylBr_CBr_Stretch Low Frequency (Fingerprint Region) FTIR_Spectrum->AlkylBr_CH2_Wag

Caption: Key FTIR vibrational modes for ester and alkyl bromide groups.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The following is a generalized protocol for obtaining an FTIR spectrum of a liquid or solid sample. The choice of sampling technique will depend on the physical state and properties of your compound.

I. Sample Preparation

For Liquid Samples:

  • Neat Liquid (Salt Plates):

    • Place one or two drops of the liquid sample directly onto a clean, dry salt plate (e.g., KBr or NaCl).

    • Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film.

    • Ensure there are no air bubbles trapped between the plates.

    • Mount the plates in the spectrometer's sample holder.

  • Solution (Liquid Cell):

    • Dissolve the sample in a suitable solvent that has minimal interference in the spectral regions of interest (e.g., chloroform, carbon tetrachloride).[12]

    • Inject the solution into a liquid cell of a known path length.

    • Ensure the cell is properly sealed to prevent evaporation.

    • Place the cell in the sample holder.

For Solid Samples:

  • KBr Pellet:

    • Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.[13]

    • Transfer the mixture to a pellet press.

    • Apply pressure to form a transparent or translucent pellet.[13]

    • Place the pellet in the sample holder.

  • Nujol Mull:

    • Grind a small amount of the solid sample to a fine powder.

    • Add a few drops of Nujol (mineral oil) and grind further to create a smooth paste.[14]

    • Spread a thin layer of the mull between two salt plates.

    • Mount the plates in the sample holder.

  • Attenuated Total Reflectance (ATR):

    • This technique requires minimal to no sample preparation and is suitable for both liquids and solids.[14]

    • Place a small amount of the sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.[13]

II. Data Acquisition
  • Background Spectrum: Before running the sample, it is crucial to acquire a background spectrum. This spectrum measures the absorbance of the ambient atmosphere (water vapor and carbon dioxide) and the sample holder/solvent, which will then be subtracted from the sample spectrum.

  • Sample Spectrum: Place the prepared sample in the spectrometer and acquire the spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Processing: The resulting spectrum can be further processed to adjust the baseline, normalize the peaks, and identify the peak positions.

Experimental Workflow Diagram

G start Start sample_prep Sample Preparation (Liquid, Solid, or ATR) start->sample_prep background_scan Acquire Background Spectrum (Empty Sample Compartment or Solvent) sample_prep->background_scan sample_scan Acquire Sample Spectrum background_scan->sample_scan data_processing Data Processing (Background Subtraction, Baseline Correction) sample_scan->data_processing spectrum_analysis Spectrum Analysis (Peak Identification and Functional Group Assignment) data_processing->spectrum_analysis end End spectrum_analysis->end

Caption: A streamlined workflow for FTIR analysis.

Conclusion

FTIR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By understanding the characteristic absorption bands of esters and alkyl bromides, researchers can rapidly and accurately identify these functional groups in their samples. The strong C=O and dual C-O stretches of esters provide a clear and unambiguous signature, while the C-Br stretch in the fingerprint region is the key to identifying alkyl bromides. This guide, coupled with the provided experimental protocol, will empower you to leverage the full potential of FTIR spectroscopy in your research and development endeavors.

References

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

  • Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy Tutorial: Alkyl Halides. Retrieved from [Link]

  • RML. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. Retrieved from [Link]

  • Chemistry Analytical Lab. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • SlideShare. (2015, November 16). Sample preparation and factors affect IR bands. Retrieved from [Link]

  • SlidePlayer. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

  • DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocar. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR of carbonyl stretching of LA, monoester, and diester. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Alkyl and aryl halide infrared spectra. Retrieved from [Link]

  • Spectroscopy Online. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

  • Scribd. (n.d.). C-X C-CL C-BR C - H: IR Spectroscopy Tutorial: Alkyl Halides | PDF. Retrieved from [Link]

  • YouTube. (2012, October 10). An Introduction to IR Spectroscopy - Esters. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 5-bromo-3,3-dimethylpentanoate

Author: BenchChem Technical Support Team. Date: March 2026

For researchers engaged in the complex landscape of drug discovery and chemical synthesis, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. Ethyl 5-bromo-3,3-dimethylpentanoate, a halogenated organic ester, is a valuable reagent whose lifecycle management, particularly its disposal, demands a rigorous and informed approach. This guide provides an in-depth protocol for its safe handling and disposal, grounded in established safety principles to protect laboratory personnel and ensure environmental compliance.

Hazard Identification and Essential Safety Profile

Understanding the chemical's hazard profile is the foundational step in risk mitigation. Ethyl 5-bromo-3,3-dimethylpentanoate (CAS No. 123469-83-0) is classified with the GHS07 pictogram, indicating it is an irritant and should be handled with care.

Key Hazard Information:

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Signal Word: Warning.

  • Physical Form: Yellow-brown liquid.

While comprehensive toxicological data for this specific compound is limited, its structure as a brominated ester necessitates treating it with the caution afforded to other halogenated organic compounds, which can be harmful if inhaled, ingested, or absorbed through the skin.[1][2]

Property Information Source
CAS Number 123469-83-0[3]
Molecular Formula C9H17BrO2[3]
GHS Pictogram GHS07 (Exclamation Mark)
Hazard Codes H315, H319, H335
PPE Requirement Nitrile gloves, safety goggles, lab coat[4][5]
Storage 0-8 °C, tightly sealed container
Waste Class Halogenated Organic Waste [4][5][6][7]
Personnel Protection and Engineering Controls: A Mandate for Safety

Given the irritant nature of Ethyl 5-bromo-3,3-dimethylpentanoate, all handling and disposal operations must be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[4][5] The following Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Chemical safety goggles or a full-face shield must be worn to protect against splashes.[4]

  • Hand Protection: Nitrile gloves are required to prevent skin contact. Gloves must be inspected before use and disposed of properly after handling the chemical.[4]

  • Body Protection: A laboratory coat must be worn to protect skin and clothing.[4]

Spill Management Protocol

In the event of a small spill, a swift and correct response is critical to prevent exposure and contamination.

Procedure for Small Spills (Cleanable in <10 minutes):

  • Alert Personnel: Immediately notify others in the vicinity.

  • Restrict Access: Ensure the area is clear of non-essential personnel.

  • Don Appropriate PPE: If not already wearing it, don double nitrile gloves, safety goggles, and a lab coat.[8]

  • Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.[8][9]

  • Collect Waste: Carefully scoop the absorbed material into a compatible, sealable container (e.g., a high-density polyethylene or glass bottle).[8]

  • Label as Waste: Securely close the container and label it clearly as "Hazardous Waste: Ethyl 5-bromo-3,3-dimethylpentanoate Spill Debris."

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: The sealed container must be disposed of as halogenated organic waste, following the main protocol below.

For large spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.[7]

Core Disposal Protocol: A Step-by-Step Guide

The fundamental principle for disposing of Ethyl 5-bromo-3,3-dimethylpentanoate is waste segregation . As a brominated compound, it is classified as a halogenated organic waste and must not be mixed with non-halogenated solvents.[4][5][6][10] This is because halogenated wastes require specific, often more costly, disposal methods like high-temperature incineration to prevent the formation of toxic byproducts. Mixing waste streams complicates disposal and increases costs.[7]

Step 1: Select a Compatible Waste Container

  • Choose a container that is chemically compatible with halogenated organic liquids. High-density polyethylene (HDPE) or glass containers are standard.[6][8]

  • Ensure the container is in good condition, free of leaks, and has a secure, screw-top cap.[6][11] Never use laboratory glassware with stoppers for waste accumulation.[6]

Step 2: Proper Labeling (Before First Use)

  • Label the container before adding any waste.[10]

  • The label must be obtained from or approved by your institution's EHS office.[12] At a minimum, it must include:

    • The words "Hazardous Waste".[12]

    • The specific waste stream: "Halogenated Organic Waste".[4][5]

    • The full chemical name: "Ethyl 5-bromo-3,3-dimethylpentanoate" and any other constituents in the container, with estimated percentages.[7][10] Do not use abbreviations.[10]

    • The relevant hazard characteristics (e.g., "Irritant," "Flammable").[7]

Step 3: Accumulation of Waste

  • Add waste to the container inside a chemical fume hood.

  • Keep the waste container securely closed at all times, except when actively adding waste.[10][12][13] This prevents the release of vapors and potential spills.

  • Do not overfill the container. Leave at least 2-3 inches of headspace at the top to allow for expansion.[11]

Step 4: Storage of Waste Container

  • Store the waste container in a designated Satellite Accumulation Area (SAA), as defined by your institution and local regulations.[7]

  • The container must be stored in secondary containment (e.g., a chemical-resistant tub or tray) to contain any potential leaks.[7][8]

  • Store away from incompatible materials such as acids, bases, and strong oxidizing agents.[8]

Step 5: Arranging for Final Disposal

  • Once the container is full, or if work on the project generating the waste is complete, arrange for pickup through your institution's EHS department.[6][14]

  • Follow your institution's specific procedures, which typically involve submitting an online chemical waste pickup request.[11][14]

  • Do not dispose of Ethyl 5-bromo-3,3-dimethylpentanoate down the drain or by evaporation.[4][8] This is a direct violation of environmental regulations and laboratory safety protocols.

Disposal Workflow Diagram

G cluster_prep Preparation & Handling cluster_disposal Disposal Protocol cluster_final Final Steps cluster_spill Spill Event A Identify Chemical: Ethyl 5-bromo-3,3-dimethylpentanoate B Assess Hazards: Irritant (H315, H319, H335) Halogenated Organic A->B C Don PPE & Use Fume Hood B->C D Select Compatible Container (HDPE or Glass) C->D Spill Spill Occurs E Label Container: 'Hazardous Waste' 'Halogenated Organic Waste' List Contents D->E F Add Waste in Fume Hood Keep Container Closed E->F G Store in Secondary Containment in Satellite Accumulation Area F->G H Container Full? G->H I Submit Waste Pickup Request to EHS Office H->I Yes J Continue Accumulation H->J No J->F Spill_Proc Absorb with Inert Material Collect in Sealed Container Label as Spill Debris Spill->Spill_Proc Spill_Proc->E Dispose as Halogenated Waste

Caption: Decision workflow for the safe disposal of Ethyl 5-bromo-3,3-dimethylpentanoate.

References

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances . Chemistry LibreTexts. [Link]

  • SAFETY DATA SHEET . ChemTreat. [Link]

  • Safe Handing & Disposal of Organic Substances . HSC Chemistry & Physics. [Link]

  • Halogenated Solvents . Washington State University Environmental Health & Safety. [Link]

  • Section 2.0 Safe Disposal of Hazardous Chemical Waste . University of Kansas Environmental Health & Safety. [Link]

  • Chemical Waste . University of Texas at Austin Environmental Health & Safety. [Link]

  • Chemical Waste Disposal Procedures . Virginia Tech Environmental Health and Safety. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, Northwestern University. [Link]

  • Halogenated Solvents in Laboratories . Temple University Environmental Health and Radiation Safety. [Link]

  • Chemical Waste Disposal Guidelines . Princeton University Environmental Health and Safety. [Link]

  • Chemical Waste Management Reference Guide . The Ohio State University Environmental Health and Safety. [Link]

  • HAZARD SUMMARY: ETHYL BROMOACETATE . New Jersey Department of Health. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.